ARP
Description
The exact mass of the compound O-(Biotinylcarbazoylmethyl)hydroxylamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-(2-aminooxyacetyl)pentanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O4S/c13-21-5-10(19)17-16-9(18)4-2-1-3-8-11-7(6-22-8)14-12(20)15-11/h7-8,11H,1-6,13H2,(H,16,18)(H,17,19)(H2,14,15,20)/t7-,8-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHUBFIOWQTECH-LAEOZQHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930511 | |
| Record name | N-[2-(Aminooxy)-1-hydroxyethylidene]-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139585-03-8 | |
| Record name | O-(Biotinylcarbazoylmethyl)hydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139585038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(Aminooxy)-1-hydroxyethylidene]-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Aldehyde Reactive Probe: Foundational & Exploratory
An In-depth Technical Guide to Aldehyde Reactive Probes
Aldehyde reactive probes are a class of chemical tools designed to detect, quantify, and visualize aldehydes in a variety of biological and chemical systems. Aldehydes are highly reactive carbonyl compounds that play crucial roles in both normal physiological processes and the pathophysiology of numerous diseases.[1] They are also important intermediates in organic synthesis.[2][3] These probes leverage specific chemical reactions to form stable covalent bonds with aldehydes, allowing for their sensitive and selective analysis. This guide provides a detailed overview of the core principles, mechanisms, applications, and experimental considerations for researchers, scientists, and drug development professionals.
Core Principle and Mechanism of Action
The fundamental principle behind aldehyde reactive probes is the chemoselective reaction between a nucleophilic moiety on the probe and the electrophilic carbonyl carbon of an aldehyde.[4][5] This reaction leads to the formation of a stable covalent adduct, thereby tagging the aldehyde-containing molecule or location with a reporter group.
The most common reactive moieties are α-effect nucleophiles, such as hydrazines, hydroxylamines (oxyamines), and aminothiols, which exhibit enhanced reactivity toward carbonyls.[6][7]
1. Hydrazine-based Probes: These probes react with aldehydes to form a stable hydrazone linkage. This is a widely used reaction for biotinylating abasic (AP) sites in DNA, which exist in equilibrium with an open-ring aldehyde form.[8][9]
2. Oxyamine-based Probes: Reacting with aldehydes, these probes form a highly stable oxime bond. This chemistry is often employed for in vivo imaging applications where high stability of the probe-target linkage is critical.[10]
3. 2-Aminothiophenol-based Probes: This moiety reacts with aldehydes to form a dihydrobenzothiazole, a process that can be coupled with a "turn-on" fluorescence response.[7][11] The cyclization reaction restricts photoinduced electron transfer (PeT), leading to a significant increase in quantum yield upon aldehyde binding.
The general mechanism involves the nucleophilic attack of the probe on the aldehyde's carbonyl carbon, followed by dehydration to form a stable C=N double bond (in the case of hydrazones and oximes) or a heterocyclic ring.
Applications in Research and Drug Development
Aldehyde reactive probes are versatile tools with broad applications, from fundamental cell biology to clinical diagnostics and drug discovery.
Detection of DNA Damage
Apurinic/apyrimidinic (AP) sites are one of the most common forms of DNA damage.[8] These sites exist in equilibrium between a cyclic furanose and a reactive open-chain aldehyde. Aldehyde reactive probes, often labeled with biotin (an "ARP" probe), are used to tag these sites for quantification and mapping.
-
AP-seq: This technique uses a biotin-labeled aldehyde reactive probe to tag AP sites throughout the genome. Tagged DNA fragments are then isolated and sequenced to create a genome-wide map of this type of DNA damage.[8]
-
ELISA-like Assays: Probes can be used to quantify total AP sites in a DNA sample. After reacting the DNA with a biotinylated probe, the DNA is immobilized and detected using a streptavidin-enzyme conjugate, providing a colorimetric or chemiluminescent readout.[9]
Imaging of Fibroproliferative Diseases
Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins. The enzyme lysyl oxidase (LOX) crosslinks collagen and elastin by oxidizing lysine residues to form the aldehyde allysine. Aldehyde reactive probes, particularly those conjugated to MRI contrast agents, can target allysine to non-invasively image fibrotic tissue.[6][10]
-
Systemic Aldehyde Tracking: By tailoring the probe's reactivity and clearance kinetics, it's possible to achieve organ-specific imaging of fibrosis in preclinical models of lung, liver, and kidney disease.[6][10]
Monitoring Cellular Aldehydes
Endogenous aldehydes, such as formaldehyde and malondialdehyde, are generated during normal metabolism and are elevated under conditions of oxidative stress. Fluorescent aldehyde reactive probes are used to monitor fluctuations in cellular aldehyde levels in real-time.[7][12]
-
Live-Cell Imaging: Probes with "turn-on" fluorescence mechanisms are particularly useful as they minimize background signal, allowing for the sensitive detection of aldehydes in live cells, organoids, and ex vivo tissues.[7][11]
-
Disease Models: These tools help researchers investigate the role of aldehyde dysregulation in various pathologies, including cancer and metabolic diseases.[12]
Quantitative Data Summary
The efficacy of an aldehyde reactive probe is determined by its chemical properties, including reaction kinetics and the signaling capacity of its reporter group.
| Probe Type / Reactive Moiety | Target Aldehyde | Reporter Group | Key Quantitative Parameter | Value / Finding | Application Area | Reference |
| Alkyl Hydrazine-Mn2+ Chelate | Allysine (in collagen) | MRI Contrast Agent | Relaxivity (r1) increase upon binding | 4-fold increase (at 1.4 T) | Fibrosis Imaging | [6] |
| α-carboxylate Oxyamine-Mn2+ Chelate | Allysine (in collagen) | MRI Contrast Agent | Hydrolysis rate constant (koff) | Slower off-rate than hydrazine probes | Fibrosis Imaging | [10] |
| 2-Aminothiophenol-BODIPY | Propanal (model) | Fluorophore (BODIPY) | Fluorescence Response | "Turn-on" upon reaction | Cellular Aldehyde Detection | [7] |
| Biotinylated this compound | AP Sites in DNA | Biotin | Detection Limit | Quantifies abasic sites | DNA Damage Quantification | [9] |
Key Experimental Protocols
Protocol: Quantification of AP Sites in DNA using an this compound Probe (ELISA-like Assay)
This protocol is adapted from the methodology for quantifying DNA damage using an aldehyde reactive probe.[9]
-
DNA Isolation: Isolate genomic DNA from the biological sample of interest using a standard DNA extraction kit.
-
This compound Reaction: Incubate the isolated DNA (typically 1-5 µg) with an aldehyde reactive probe (e.g., N‘-aminooxy-N,N-dimethyl-N-(N-biotinyl-6-amino-hexanoyl)-1,3-propanediammonium dichloride) in reaction buffer at 37°C for 1 hour. This allows the probe to covalently bind to the aldehyde group of any AP sites.
-
DNA Immobilization: Dilute the this compound-labeled DNA and add it to the wells of a streptavidin-coated 96-well plate. Incubate to allow the biotin on the probe to bind to the streptavidin, thus immobilizing the DNA.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with Tween-20) to remove any unbound DNA.
-
Detection: Add an anti-DNA antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) to the wells. Incubate to allow the antibody to bind to the immobilized DNA.
-
Signal Generation: After another wash step, add the HRP substrate (e.g., TMB). The enzyme will convert the substrate into a colored product.
-
Quantification: Stop the reaction with an acid solution and measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the number of AP sites in the original DNA sample.
Protocol: Live-Cell Imaging of Endogenous Aldehydes
This protocol outlines the general steps for using a fluorescent "turn-on" probe for live-cell imaging.[7][11]
-
Cell Culture: Plate cells of interest in a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.
-
Probe Loading: Prepare a stock solution of the fluorescent aldehyde probe in DMSO. Dilute the probe to its final working concentration (typically in the low micromolar range) in fresh, serum-free cell culture medium.
-
Incubation: Remove the old medium from the cells and add the probe-containing medium. Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator to allow for probe uptake.
-
Washing: Gently wash the cells two to three times with pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to remove excess extracellular probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
-
(Optional) Induction/Inhibition: To study changes in aldehyde levels, cells can be pre-treated with an inducer (e.g., an oxidative stress agent) or an inhibitor (e.g., an aldehyde dehydrogenase inhibitor) before or during probe loading.
-
Image Analysis: Quantify the fluorescence intensity in regions of interest (ROIs) using image analysis software to determine relative aldehyde levels between different treatment groups.
References
- 1. doaj.org [doaj.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Tailored chemical reactivity probes for systemic imaging of aldehydes in fibroproliferative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. G-quadruplex - Wikipedia [en.wikipedia.org]
- 9. Quantitation of DNA damage by an aldehyde reactive probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. bridgene.com [bridgene.com]
An In-Depth Technical Guide to the Mechanism of Aldehyde Reactive Probe (ARP) Binding to Abasic Sites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, quantification, and experimental application of Aldehyde Reactive Probes (ARPs) for the detection and study of abasic (AP) sites in DNA. AP sites are one of the most common forms of DNA damage and are critical intermediates in the Base Excision Repair (BER) pathway. Understanding the interaction between ARPs and AP sites is fundamental for research in DNA damage and repair, cancer biology, and aging.
The Core Mechanism: Covalent Binding to Abasic Sites
The fundamental principle behind the utility of Aldehyde Reactive Probes lies in their specific chemical reactivity with the aldehyde group present in the open-ring form of an abasic site in the DNA backbone.
An abasic site, also known as an apurinic/apyrimidinic (AP) site, exists in equilibrium between a cyclic hemiacetal form and an open-chain aldehyde form. The Aldehyde Reactive Probe, which contains an alkoxyamine functional group (-ONH2), readily reacts with the exposed aldehyde of the AP site. This reaction is a nucleophilic addition, specifically a condensation reaction, that results in the formation of a stable oxime linkage. This covalent bond effectively tags the AP site.[1]
The most commonly used ARP is N'-(aminooxyacetyl)-N'-(D-biotinoyl)hydrazine, which incorporates a biotin molecule. This biotin tag allows for highly sensitive detection and quantification using avidin or streptavidin-based assays.
Quantitative Data on this compound-Abasic Site Interaction
The efficiency of the this compound-AP site reaction is influenced by several factors, including pH and the concentration of the probe. While detailed kinetic and affinity constants (Kd) are not extensively reported in the literature, semi-quantitative data provides valuable insights into the reaction conditions.
Table 1: Effect of pH on this compound-AP Site Product Formation
| pH | Relative Product Formation (%) |
| 4 | High |
| 5 | High |
| 6 | Moderate |
| 7 | Low |
Data synthesized from gel electrophoresis images in literature. "High" indicates strong product bands, "Moderate" indicates visible but less intense bands, and "Low" indicates faint product bands.
Table 2: Effect of this compound Concentration on AP Site Labeling at pH 7.0
| This compound Concentration (mM) | Product Formation (%) |
| 1 | ~13 |
| 2 | Not specified, but higher than 1 mM |
| 5 | ~15 |
| 10 | ~20 |
Data is approximated from graphical representations in scientific publications.[2]
Experimental Protocols for AP Site Quantification
The following are detailed protocols for the quantification of abasic sites in DNA using an Aldehyde Reactive Probe.
Slot-Blot Assay for Quantification of AP Sites in Genomic DNA
This protocol is adapted from methodologies described in the literature for quantifying AP sites in isolated genomic DNA.[2]
Materials:
-
Genomic DNA sample
-
Aldehyde Reactive Probe (this compound) solution (10 mM stock in water)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate, pH 5.2
-
MicroSpin G-25 columns
-
Positively charged nylon membrane
-
Slot-blot apparatus
-
UV cross-linker
-
Blocking buffer (e.g., StartingBlock™ T20 (TBS) Blocking Buffer)
-
Streptavidin-HRP conjugate
-
Tris-buffered Saline with Tween-20 (TBST)
-
Chemiluminescent substrate (e.g., SuperSignal™ West Dura Extended Duration Substrate)
-
Chemiluminescence imaging system
Protocol:
-
DNA Preparation: Adjust the concentration of the genomic DNA sample to 100 µg/mL with TE buffer.
-
This compound Labeling: Mix equal volumes of the DNA solution and a 4 mM this compound solution (to achieve a final concentration of 2 mM this compound). Incubate the reaction at 37°C for 30 minutes.
-
DNA Purification:
-
Perform a phenol/chloroform extraction to remove proteins.
-
Precipitate the DNA by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet the DNA.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in a suitable buffer (e.g., TE buffer).
-
Further purify the labeled DNA using a MicroSpin G-25 column to remove any remaining unbound this compound.
-
-
Denaturation and Membrane Transfer:
-
Heat the this compound-tagged DNA at 95°C for 5 minutes to denature it into single strands.
-
Immediately place the DNA on ice.
-
Apply the denatured DNA to a positively charged nylon membrane using a slot-blot apparatus.
-
Fix the DNA to the membrane by UV cross-linking.
-
-
Blocking and Detection:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 30 minutes at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Signal Development and Quantification:
-
Incubate the membrane with a chemiluminescent substrate for 5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the signal intensity for each slot. The intensity of the signal is proportional to the number of AP sites in the DNA sample. A standard curve can be generated using DNA with a known number of AP sites.
-
ELISA-like Assay for High-Throughput Quantification
This protocol adapts the principles of an ELISA for a microplate-based quantification of AP sites.
Materials:
-
This compound-labeled DNA (prepared as in steps 1-3 of the slot-blot protocol)
-
High-binding 96-well microplate
-
Coating Buffer (e.g., 100 mM sodium bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Streptavidin-HRP conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Protocol:
-
Plate Coating:
-
Dilute the this compound-labeled DNA in coating buffer.
-
Add 100 µL of the diluted DNA to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of AP sites.
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Aldehyde Reactive Probe (this compound) Binding to an Abasic Site
Caption: this compound covalently binds to the aldehyde form of an abasic site.
Base Excision Repair (BER) Pathway and this compound Intervention
Caption: this compound intercepts the BER pathway at the abasic site for detection.
Experimental Workflow for AP Site Quantification
Caption: Workflow for quantifying abasic sites using an this compound-based slot-blot assay.
References
An In-depth Technical Guide to Aldehyde Reactive Probes in DNA Damage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of DNA is under constant assault from both endogenous and exogenous sources, leading to a variety of lesions. Among the most common and significant of these are abasic (AP) sites, which arise from the spontaneous hydrolysis of the N-glycosidic bond or as intermediates in the base excision repair (BER) pathway.[1][2] These sites, characterized by the presence of a reactive aldehyde group, are non-coding and can block DNA replication and transcription, leading to mutations and cell death if not repaired.[3] Consequently, the accurate detection and quantification of AP sites are crucial for understanding the mechanisms of DNA damage and repair, assessing the genotoxicity of various agents, and developing novel therapeutic strategies. Aldehyde reactive probes (ARPs) are a class of chemical tools designed specifically to react with the aldehyde group of open-ring AP sites, enabling their detection and quantification.[2][3] This guide provides a comprehensive overview of the applications of aldehyde reactive probes in DNA damage research, with a focus on their core principles, comparative performance, and detailed experimental protocols.
Principles of Aldehyde Reactive Probe-Based Detection
The fundamental principle behind the use of aldehyde reactive probes lies in the chemical reactivity of the aldehyde group present in the open-ring form of an AP site. ARPs are typically bifunctional molecules containing an aldehyde-reactive group, such as an alkoxyamine or a hydrazine, and a reporter tag, most commonly biotin or a fluorophore.[3][4] The aldehyde-reactive moiety forms a stable covalent bond with the aldehyde at the AP site.[5] The attached reporter tag then allows for the detection and quantification of the labeled DNA.
The most widely used aldehyde reactive probe is O-(Biotinylcarbazoylmethyl)hydroxylamine, commonly referred to as ARP.[6][7] This probe contains a hydroxylamine group that reacts with the aldehyde to form a stable oxime linkage, and a biotin tag that can be detected with high sensitivity using avidin or streptavidin conjugates.[5][6]
Comparative Analysis of Aldehyde Reactive Probes
Several types of aldehyde reactive probes have been developed, each with its own set of advantages and limitations. The choice of probe often depends on the specific application, required sensitivity, and the experimental system being used.
| Probe | Reactive Group | Reporter Tag | Detection Method | Detection Limit | Optimal pH | Key Advantages | Key Disadvantages |
| This compound (Aldehyde Reactive Probe) | Hydroxylamine | Biotin | Colorimetric (ELISA-like), Chemiluminescence, Slot-blot | ~2.4 AP sites per 1 x 10^7 nucleotides[6][7] | 4-7[1] | High sensitivity, well-established protocols, versatile detection methods. | Indirect detection, potential for steric hindrance from biotin. |
| AA3 | Alkoxyamine | Alkyne | Click Chemistry with fluorescent or biotinylated azides | Higher sensitivity than this compound[3] | 7[1] | Better reactivity at neutral pH, allows for bioorthogonal ligation. | Requires a two-step detection process (click reaction). |
| Fluorescent Aldehyde Probes | Hydrazine, Aminooxy | Fluorophore (e.g., NIR dyes) | Fluorescence intensity | Physiologically relevant concentrations of AP sites[8] | Varies | Direct detection, suitable for in situ and in vivo imaging. | Potential for background fluorescence, photobleaching. |
| Methoxyamine (MX) | Alkoxyamine | None (inhibits repair) | Indirect (inhibition of AP endonuclease) | N/A | Varies | Small molecule, readily enters cells, potentiates chemotherapy. | Does not directly label AP sites for quantification.[9] |
Experimental Protocols
The following sections provide detailed methodologies for the use of aldehyde reactive probes in DNA damage research.
Protocol 1: Quantification of AP Sites in Purified DNA using this compound and ELISA-like Assay
This protocol describes the quantification of AP sites in isolated genomic DNA using the biotinylated Aldehyde Reactive Probe (this compound) followed by a colorimetric or chemiluminescent readout.
Materials:
-
Purified genomic DNA (ensure high purity with a 260/280 ratio of ~1.8)[8]
-
Aldehyde Reactive Probe (this compound) solution (e.g., 10 mM in water)[2]
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)[2]
-
DNA binding solution
-
DNA high-binding 96-well plate[4]
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Starting Block Blocking Buffer)[1]
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate[1]
-
TMB or other HRP substrate for colorimetric detection, or a chemiluminescent substrate[1]
-
Stop solution (e.g., 1 M H₂SO₄) for colorimetric assay
-
Microplate reader
Procedure:
-
DNA Preparation:
-
This compound Reaction:
-
Purification of this compound-labeled DNA:
-
Isolate the this compound-labeled DNA from the unreacted probe using a suitable method such as ethanol precipitation or a membrane filtration tube.[2]
-
If using a filtration tube, wash the DNA on the filter with TE buffer to remove excess this compound.[8]
-
Resuspend the purified this compound-labeled DNA in TE buffer.[8]
-
-
ELISA-like Assay:
-
DNA Immobilization: Add the this compound-labeled DNA solution and a series of this compound-DNA standards to the wells of a DNA high-binding 96-well plate. Add DNA binding solution to each well and incubate overnight at room temperature to allow the DNA to bind to the plate.[3]
-
Washing: Aspirate the solution from the wells and wash the plate 3-5 times with Washing Buffer.[3]
-
Blocking: Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific binding sites.[1]
-
Streptavidin-HRP Incubation: Wash the plate as before. Add Streptavidin-HRP conjugate diluted in Blocking Buffer to each well and incubate for 30-60 minutes at room temperature.[1]
-
Detection: Wash the plate thoroughly to remove unbound conjugate. Add the HRP substrate to each well and incubate until sufficient color development (for colorimetric assays) or for the recommended time (for chemiluminescent assays).
-
Readout: For colorimetric assays, stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[4] For chemiluminescent assays, measure the luminescence.
-
-
Data Analysis:
-
Generate a standard curve using the readings from the this compound-DNA standards.
-
Determine the number of AP sites in the sample DNA by interpolating its reading on the standard curve.
-
Protocol 2: In Situ Detection of AP Sites in Cells using this compound
This protocol allows for the detection of AP sites within intact cells, providing a more physiologically relevant measurement.
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS)
-
Aldehyde Reactive Probe (this compound) solution (e.g., 5 mM in PBS with 5 mM glucose)
-
DNA isolation kit
-
Subsequent reagents for ELISA-like assay as described in Protocol 1.
Procedure:
-
Cell Treatment:
-
Harvest cultured cells and resuspend them in PBS containing 5 mM glucose.
-
Add this compound to the cell suspension to a final concentration of 5 mM.
-
Incubate the cells at 37°C for a defined period (e.g., 60 minutes) to allow the probe to penetrate the cells and react with AP sites.
-
-
Washing:
-
Wash the cells thoroughly with cold PBS to remove excess, unreacted this compound.
-
-
DNA Isolation:
-
Isolate genomic DNA from the this compound-treated cells using a standard DNA isolation kit.
-
-
Quantification:
-
Quantify the amount of biotin incorporated into the genomic DNA using the ELISA-like assay described in Protocol 1, starting from the DNA immobilization step.
-
Visualizations
Signaling Pathway: Base Excision Repair and AP Site Formation
Caption: Base Excision Repair (BER) pathway leading to the formation of an abasic (AP) site, which can be targeted by an aldehyde reactive probe.
Experimental Workflow: Quantification of AP Sites using this compound
Caption: Experimental workflow for the quantification of abasic (AP) sites in purified DNA using an Aldehyde Reactive Probe (this compound) and an ELISA-like detection method.
Chemical Reaction: this compound with an Abasic Site
Caption: Chemical reaction between the aldehyde group of an open-ring abasic (AP) site and the hydroxylamine moiety of the Aldehyde Reactive Probe (this compound), forming a stable oxime adduct.
Applications in Drug Development and Toxicology
The ability to accurately measure AP sites has significant implications for drug development and toxicology.
-
Assessing Genotoxicity: Aldehyde reactive probes can be used to assess the DNA damaging potential of new chemical entities. An increase in AP sites following exposure to a compound can indicate a genotoxic effect.
-
Evaluating Chemotherapeutic Efficacy: Many cancer therapies, including alkylating agents and ionizing radiation, induce DNA damage that is processed through the BER pathway, leading to the formation of AP sites.[1] Aldehyde reactive probes can be used to monitor the extent of this damage in cancer cells, providing a measure of the drug's efficacy.
-
Studying DNA Repair Inhibition: The development of inhibitors of DNA repair pathways is a promising strategy to enhance the efficacy of cancer therapies. Aldehyde reactive probes can be used to assess the accumulation of AP sites in the presence of DNA repair inhibitors, thereby evaluating the inhibitor's effectiveness.
-
Biomarker of Oxidative Stress: Since oxidative damage to DNA can lead to the formation of AP sites, their levels can serve as a biomarker of oxidative stress in various disease states.
Conclusion
Aldehyde reactive probes are invaluable tools in the field of DNA damage research. Their ability to specifically and sensitively detect abasic sites has provided significant insights into the mechanisms of DNA damage and repair. The continuous development of new probes with improved properties, such as enhanced reactivity and direct fluorescence detection, will further expand their applications in both basic research and clinical settings. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging these powerful tools to advance their studies in DNA damage and its implications for human health and disease.
References
- 1. A Versatile New Tool to Quantify Abasic Sites in DNA and Inhibit Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress Marker Detection this compound(Aldehyde Reactive Probe) | CAS 139585-03-8 Dojindo [dojindo.com]
- 3. cdn.coastalscience.noaa.gov [cdn.coastalscience.noaa.gov]
- 4. abcam.com [abcam.com]
- 5. fn-test.com [fn-test.com]
- 6. caymanchem.com [caymanchem.com]
- 7. dojindo.com [dojindo.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. A method for detecting abasic sites in living cells: Age-dependent changes in base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry and Application of Aldehyde Reactive Probes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core chemical properties of aldehyde reactive probes and their application in biological research and drug development. Aldehydes are highly reactive electrophilic molecules that can be generated endogenously through processes like lipid peroxidation and enzymatic reactions, or introduced exogenously.[1] Their reactivity makes them both crucial signaling molecules and potent toxins, capable of modifying proteins, nucleic acids, and lipids, thereby altering cellular function.[2] Aldehyde reactive probes are essential tools for detecting and quantifying these transient species, providing invaluable insights into oxidative stress, disease pathology, and cellular signaling.
Core Chemical Properties and Reactivity
The fundamental principle behind aldehyde reactive probes lies in the electrophilic nature of the aldehyde's carbonyl carbon, which readily reacts with strong nucleophiles. The two primary reaction mechanisms exploited by these probes are Schiff base formation and Michael addition.[2]
-
Schiff Base Formation: Probes containing primary amine functionalities, such as hydrazines and alkoxyamines (hydroxylamines), react with aldehydes to form hydrazones and oximes, respectively. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a stable carbon-nitrogen double bond. Oxime linkages are generally more stable than hydrazone linkages.[3]
-
Michael Addition: α,β-unsaturated aldehydes, such as 4-hydroxynonenal (4-HNE), contain an electrophilic β-carbon in addition to the carbonyl carbon. These aldehydes can react with soft nucleophiles, like the thiol group of cysteine residues, via a Michael addition reaction.[2]
The reactivity and selectivity of these probes are influenced by several factors, including the pH of the medium, the electronic properties of both the probe and the aldehyde, and steric hindrance.[1] For instance, the rate-limiting step for hydrazone formation at neutral pH is the dehydration of the tetrahedral intermediate, a process that can be catalyzed by general acids or bases, such as aniline.[3][4]
Major Classes of Aldehyde Reactive Probes
Several classes of probes have been developed, each with distinct chemical features and applications:
-
Hydrazine and Alkoxyamine Derivatives: These are the most common types of aldehyde reactive probes. They are often conjugated to reporter molecules such as biotin (e.g., biotin hydrazide, Aldehyde Reactive Probe - ARP) for detection via avidin/streptavidin systems, or to fluorophores for direct visualization.[5][6] this compound, chemically known as N'-(aminooxyacetyl)-N'-biotinylhydrazine, is widely used for the detection of abasic sites in DNA.[7]
-
2-Aminothiophenol Derivatives: These probes react with aldehydes to form a dihydrobenzothiazole ring, a cyclization reaction that is often accompanied by a "turn-on" fluorescence response.[8] This class of probes offers high selectivity and sensitivity for aldehyde detection in living systems.[8]
Quantitative Data on Aldehyde Reactive Probes
The efficiency of an aldehyde reactive probe is determined by its reaction kinetics, the stability of the resulting adduct, and, for fluorescent probes, its photophysical properties. The following tables summarize key quantitative data for different classes of probes.
Table 1: Reaction Kinetics of Aldehyde Reactive Probes
| Probe Type | Aldehyde | Second-Order Rate Constant (k₂) | Conditions | Reference(s) |
| Hydrazine | Butyraldehyde | 2-20 M⁻¹s⁻¹ | pH 7.4, aqueous buffer | [4][7] |
| Hydrazine | Benzaldehyde | ~0.03 - 0.3 M⁻¹s⁻¹ | pH 7.4, aqueous buffer | [4] |
| Alkoxyamine (Aminooxy) | Aromatic Aldehydes | Generally slower than hydrazones, but aniline catalysis significantly increases the rate | Neutral pH | [3] |
| 4-Amino-3-thiophenol | Various Aldehydes | 0.0196 s⁻¹ (pseudo-first order) | Not specified |
Table 2: Photophysical Properties of Fluorescent Aldehyde Probes
| Fluorophore Core | Probe Name | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Fold-Increase in Fluorescence | Reference(s) |
| BODIPY | BHA | 420 | 450-500 | 0.40 (product) | Not specified | [9] |
| BODIPY | Not specified | 494-512 | 512-514 | 0.031 - 0.148 | Not specified | [10] |
| BODIPY | Dye 4 (solid state) | Not specified | 595-637 | 0.725 (solid state) | Not specified | [11] |
| 4-amino-3-thiophenol based | Probe 1a | Not specified | Not specified | High | ~80-fold |
Signaling Pathways Involving Aldehydes
Reactive aldehydes, particularly those derived from lipid peroxidation like 4-HNE, are increasingly recognized as important signaling molecules in pathways related to oxidative stress and inflammation. Aldehyde reactive probes are instrumental in studying the role of aldehyde-protein adducts in these pathways.
NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation. Lipid peroxidation-derived aldehydes can activate the NF-κB signaling cascade, leading to the transcription of pro-inflammatory genes. This activation can occur through the modification of upstream kinases.
References
- 1. JNK signaling pathway is a key modulator in cell death mediated by reactive oxygen and nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Versatile New Tool to Quantify Abasic Sites in DNA and Inhibit Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of abasic sites and oxidative DNA base damage using an ELISA-like assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A method for detecting abasic sites in living cells: Age-dependent changes in base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. synthesis-and-characterization-of-bodipy-with-a-high-solid-fluorescence-quantum-yield - Ask this paper | Bohrium [bohrium.com]
An In-depth Technical Guide to the Detection of Apurinic/Apyrimidinic (AP) Sites in DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apurinic/apyrimidinic (AP) sites, also known as abasic sites, are one of the most common forms of DNA damage. They arise from the spontaneous hydrolysis of the N-glycosidic bond that links a purine or pyrimidine base to the deoxyribose sugar backbone of DNA.[1] This process can be accelerated by exposure to various DNA-damaging agents, including reactive oxygen species (ROS), alkylating agents, and ionizing radiation. AP sites are also critical intermediates in the base excision repair (BER) pathway, where damaged or incorrect bases are enzymatically removed by DNA glycosylases.[1]
If left unrepaired, AP sites can block DNA replication and transcription, leading to mutations, strand breaks, and ultimately cell death.[2] Consequently, the accurate detection and quantification of AP sites are crucial for understanding the mechanisms of DNA damage and repair, assessing the genotoxicity of various compounds, and developing novel therapeutic strategies that target these pathways.
This technical guide provides a comprehensive overview of the core methodologies used to detect and quantify AP sites in DNA. It details the principles behind each technique, provides experimental protocols, compares their quantitative performance, and illustrates key workflows and concepts through diagrams.
Core Methodologies for AP Site Detection
The detection of AP sites primarily relies on the chemical reactivity of the aldehyde group that is exposed in the open-ring form of the deoxyribose sugar at the abasic site.[3] The main strategies for detection can be broadly categorized into three groups: aldehyde-reactive probes, enzymatic methods, and mass spectrometry-based approaches.
Aldehyde-Reactive Probe (ARP) Based Assays
The most widely used method for detecting AP sites involves the use of an aldehyde-reactive probe (this compound).[2] this compound, which is N'-aminooxymethylcarbonylhydrazino-D-biotin, contains a hydroxylamine group that specifically reacts with the aldehyde group of the AP site to form a stable oxime linkage.[3] The biotin tag on this compound allows for subsequent detection and quantification.
The general workflow for this compound-based AP site detection involves the following steps:
-
DNA Isolation: Genomic DNA is carefully isolated from the biological sample of interest. It is crucial to avoid harsh conditions, such as high temperatures, that can artificially generate AP sites.[4]
-
This compound Labeling: The isolated DNA is incubated with this compound, allowing it to react with and label the AP sites.
-
Purification: Excess, unbound this compound is removed from the labeled DNA.
-
Detection and Quantification: The biotinylated AP sites are then detected and quantified using one of several methods:
-
ELISA-like Assay: The this compound-labeled DNA is immobilized on a microplate and detected with a streptavidin-enzyme conjugate (e.g., horseradish peroxidase or alkaline phosphatase), which catalyzes a colorimetric or chemiluminescent reaction.[4][5] The signal intensity is proportional to the number of AP sites.
-
Dot Blot Assay: The this compound-labeled DNA is spotted onto a membrane, which is then probed with a streptavidin-enzyme conjugate for detection.[6]
-
AP-Seq: This method combines this compound labeling with next-generation sequencing to map the genomic location of AP sites.[1][7]
-
This protocol is adapted from commercially available kits.[4]
-
DNA Sample Preparation:
-
This compound Reaction:
-
Purification of this compound-labeled DNA:
-
Add 90 µL of TE buffer to the reaction mixture.
-
Add 100 µL of DNA binding solution and mix well.
-
Transfer the mixture to a DNA spin column and centrifuge at 10,000 x g for 1 minute.
-
Wash the column with 200 µL of wash buffer and centrifuge again.
-
Elute the this compound-labeled DNA with 50 µL of TE buffer.
-
-
ELISA-based Quantification:
-
Prepare a standard curve using the provided this compound-DNA standard (e.g., 0 to 40 AP sites/10 5 bp).
-
Add 50 µL of the this compound-labeled DNA samples and standards to the wells of a DNA high-binding plate.[4]
-
Add 50 µL of DNA Binding Solution to each well and incubate overnight at room temperature.[8]
-
Wash the wells five times with 1X Wash Buffer.
-
Add 100 µL of diluted streptavidin-HRP conjugate to each well and incubate for 1 hour at 37°C.
-
Wash the wells five times with 1X Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Add 100 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the number of AP sites in the samples by comparing their absorbance to the standard curve.
-
Mass Spectrometry (MS) Based Methods
Mass spectrometry offers a highly sensitive and specific method for the quantification of AP sites.[9][10] These methods typically involve the derivatization of the AP site, followed by enzymatic digestion of the DNA and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
The general workflow for MS-based AP site detection is as follows:
-
Derivatization: The aldehyde group of the AP site is reacted with a labeling agent to form a stable derivative. Common derivatizing agents include O-4-nitrobenzylhydroxylamine (NBHA) and O-(pyridin-3-yl-methyl)hydroxylamine (PMOA).[9][10] This step is often performed before DNA isolation to minimize the artifactual formation of AP sites during sample processing.[11][12]
-
DNA Isolation and Digestion: The derivatized DNA is isolated and then enzymatically digested into individual nucleosides or nucleotides.
-
LC-MS/MS Analysis: The resulting digest is analyzed by LC-MS/MS. The derivatized AP site can be identified and quantified based on its specific mass-to-charge ratio and fragmentation pattern.
This protocol is a generalized representation based on published methods.[12]
-
Derivatization of AP Sites in Nuclear Lysate:
-
Isolate cell nuclei from tissue or cell culture.
-
Perform a rapid digestion of nuclear proteins to minimize enzymatic repair.
-
Directly add O-(pyridin-3-yl-methyl)hydroxylamine (PMOA) to the nuclear lysate to derivatize the AP sites.
-
-
DNA Isolation and Digestion:
-
Isolate the DNA from the lysate using a standard phenol-chloroform extraction method.
-
Enzymatically digest the DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation of the nucleoside digest using a reverse-phase HPLC column.
-
Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the specific transition of the PMOA-derivatized deoxyribose.
-
Quantify the amount of the derivatized AP site by comparing the peak area to that of a stable isotope-labeled internal standard.
-
Enzymatic Methods
Enzymatic methods for AP site detection utilize enzymes that specifically recognize and act upon AP sites. The primary enzyme used in these assays is AP endonuclease 1 (APE1), which cleaves the phosphodiester backbone immediately 5' to the AP site.[13]
The activity of APE1 can be monitored using various approaches:
-
Fluorescent Probes: A fluorescent dye that binds to the AP site can be used.[13] Upon cleavage of the AP site by APE1, the dye is released, resulting in a change in fluorescence.[13]
-
Strand Breakage Analysis: The cleavage of the AP site by APE1 results in a DNA strand break, which can be detected by gel electrophoresis or other methods.
This is a generalized protocol based on the principles of fluorescent AP site detection.[13]
-
Prepare a DNA Substrate: Synthesize a short oligonucleotide containing a single AP site and labeled with a fluorophore and a quencher on opposite sides of the AP site.
-
Enzymatic Reaction:
-
Incubate the DNA substrate with the purified APE1 enzyme in a suitable reaction buffer.
-
The cleavage of the AP site by APE1 will separate the fluorophore and the quencher, leading to an increase in fluorescence.
-
-
Fluorescence Measurement:
-
Monitor the increase in fluorescence over time using a fluorometer.
-
The rate of the fluorescence increase is proportional to the APE1 activity, which in turn can be related to the number of AP sites if the enzyme is used to probe a DNA sample.
-
Quantitative Comparison of AP Site Detection Methods
| Method | Principle | Detection Limit | Throughput | Specificity | Key Advantages | Key Limitations |
| This compound-based ELISA | Chemical labeling with biotinylated probe and colorimetric/chemiluminescent detection.[4][5] | 4-40 AP sites per 1 x 105 bp[4] | High | Moderate | Easy to perform, suitable for high-throughput screening.[2] | Potential for cross-reactivity with other aldehydes in DNA[6]; indirect quantification. |
| Mass Spectrometry (LC-MS/MS) | Derivatization of AP sites followed by mass-based detection.[9][10] | ~2 AP sites per 108 nucleotides[9][12] | Low to Medium | High | High sensitivity and specificity; provides direct quantification.[9][10] | Requires specialized equipment and expertise; lower throughput.[2] |
| Enzymatic Assays | Enzyme-catalyzed reaction at the AP site leading to a detectable signal.[13] | Varies with assay design | Medium to High | High | High specificity due to enzymatic recognition. | Indirect quantification; activity can be influenced by inhibitors. |
| AP-Seq | This compound labeling combined with next-generation sequencing.[1][7] | Single-nucleotide resolution | Low | High | Provides genome-wide localization of AP sites.[7] | Complex workflow; requires bioinformatics expertise. |
Conclusion
The detection and quantification of apurinic/apyrimidinic sites are fundamental to research in DNA damage and repair, toxicology, and cancer biology. The choice of method depends on the specific research question, the required sensitivity and throughput, and the available resources. This compound-based assays offer a convenient and high-throughput solution for measuring global AP site levels. Mass spectrometry provides the highest sensitivity and specificity for accurate quantification. Enzymatic assays offer high specificity, while AP-Seq enables the genome-wide mapping of these lesions. A thorough understanding of the principles, advantages, and limitations of each technique, as detailed in this guide, is essential for obtaining reliable and meaningful data on the prevalence and distribution of AP sites in the genome.
References
- 1. G-quadruplex - Wikipedia [en.wikipedia.org]
- 2. A Versatile New Tool to Quantify Abasic Sites in DNA and Inhibit Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abcam.com [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Sequencing abasic sites in DNA at single-nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AP-Seq: A Method to Measure Apurinic Sites and Small Base Adducts Genome-Wide | Springer Nature Experiments [experiments.springernature.com]
- 8. cdn.coastalscience.noaa.gov [cdn.coastalscience.noaa.gov]
- 9. Mass spectrometric quantitation of apurinic/apyrimidinic sites in tissue DNA of rats exposed to tobacco-specific nitrosamines and in lung and leukocyte DNA of cigarette smokers and non-smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of apurinic/apyrimidinic lesions in DNA with high-performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitation of Apurinic/Apyrimidinic Sites in Isolated DNA and in Mammalian Tissue with Reduced Artifact - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple label-free fluorescence detection of apurinic/apyrimidinic endonuclease 1 activity and its inhibitor using the abasic site-binding fluorophore - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Chemistry of Aminooxy-PEG-Rhodamine (ARP) Interaction with Aldehydes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemoselective and bioorthogonal reaction between aminooxy-functionalized probes and aldehydes, known as oxime ligation, has emerged as a powerful tool in chemical biology, diagnostics, and drug development. This technical guide provides a comprehensive overview of the chemistry underpinning the interaction of Aminooxy-PEG-Rhodamine (ARP) with aldehydes. It details the reaction mechanism, the role of catalysis, and the stability of the resulting oxime bond. Furthermore, this guide presents quantitative kinetic data from analogous systems, detailed experimental protocols for biomolecule labeling, and a workflow for the application of this compound in detecting and analyzing aldehyde-bearing proteins. This document is intended to serve as a valuable resource for researchers leveraging this compound probes for the fluorescent labeling and detection of aldehydic modifications in biological systems.
Introduction
The precise and specific modification of biomolecules is a cornerstone of modern biological research and therapeutic development. Among the repertoire of bioorthogonal chemistries, oxime ligation stands out for its high chemoselectivity, proceeding under mild, aqueous conditions with minimal cross-reactivity with other biological functional groups.[1][2] This reaction involves the covalent coupling of an aminooxy moiety with an aldehyde or ketone to form a highly stable oxime linkage.[3]
Aminooxy-PEG-Rhodamine (this compound) is a specialized molecular probe designed to harness the power of oxime ligation for the fluorescent detection of aldehydes. It comprises three key functional components:
-
An aminooxy group (-O-NH₂): The reactive handle that specifically targets and covalently binds to aldehyde functional groups.
-
A Polyethylene Glycol (PEG) spacer: A flexible, hydrophilic linker that enhances the solubility of the probe and minimizes steric hindrance, facilitating its interaction with target molecules.
-
A Rhodamine fluorophore: A bright and photostable fluorescent dye that enables sensitive detection and quantification of the labeled biomolecules.
The ability of this compound to specifically tag aldehydes makes it an invaluable tool for studying a range of biological phenomena, including the detection of apurinic/apyrimidinic (AP) sites in damaged DNA, the analysis of post-translationally modified proteins bearing aldehyde groups generated through oxidative stress, and the labeling of glycoproteins following periodate oxidation of their carbohydrate moieties.[2][4][5]
The Core Chemistry: Oxime Ligation
The fundamental reaction between this compound and an aldehyde is a nucleophilic addition-elimination reaction that results in the formation of a stable oxime bond.
Reaction Mechanism
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminooxy group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate, a hemiaminal-like structure.
-
Dehydration: This intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the final, stable C=N-O oxime bond.
The overall reaction is reversible, but the equilibrium strongly favors the formation of the stable oxime product. The reaction is most efficient in the slightly acidic to neutral pH range (pH 5.5-7.5), as a mildly acidic environment can facilitate the dehydration step without significantly protonating the nucleophilic aminooxy group.[6]
Catalysis of the Oxime Ligation
While the reaction between aminooxy groups and aldehydes can proceed uncatalyzed, its rate can be significantly enhanced by the addition of a nucleophilic catalyst, most commonly aniline and its derivatives.[1][7] The catalytic mechanism involves the formation of a more reactive Schiff base intermediate.
-
Formation of a Schiff Base: The aniline catalyst first reacts with the aldehyde to form a protonated Schiff base (an iminium ion). This intermediate is more electrophilic and thus more susceptible to nucleophilic attack than the original aldehyde.
-
Nucleophilic Attack by Aminooxy Group: The aminooxy group of the this compound probe then attacks the iminium ion intermediate.
-
Catalyst Regeneration: Following the formation of the tetrahedral intermediate, the aniline catalyst is eliminated, regenerating it for subsequent catalytic cycles, and yielding the final oxime product.
m-Phenylenediamine (mPDA) has been identified as a particularly efficient catalyst, demonstrating significantly higher catalytic activity than aniline, in part due to its greater aqueous solubility, which allows for its use at higher concentrations.[1]
Quantitative Data
Table 1: Observed Second-Order Rate Constants (kobs) for Uncatalyzed and Aniline-Catalyzed Oxime Ligation
| Aldehyde | Catalyst (Concentration) | kobs (M-1s-1) | Reference |
| Benzaldehyde | Aniline (100 mM) | 8.2 ± 1.0 | [7] |
| Citral | None | - | [1] |
| Citral | Aniline (50 mM) | 48.9 | [3] |
| Dodecanal | Aniline (50 mM) | ~90 | [1] |
Note: Data is for analogous aminooxy-functionalized fluorescent probes and serves as an approximation for the reactivity of this compound.
Table 2: Comparison of Catalytic Efficiency for Oxime Ligation
| Catalyst (Concentration) | Aldehyde | Relative Reaction Rate | Reference |
| Aniline (50 mM) | Citral | 1x | [3] |
| m-Phenylenediamine (50 mM) | Citral | ~1.6x | [3] |
| Aniline (100 mM) | 2-Pentanone | 1x | [1] |
| m-Phenylenediamine (100 mM) | 2-Pentanone | ~2.5x | [1] |
Note: Data is for analogous aminooxy-functionalized fluorescent probes and serves as an approximation for the reactivity of this compound.
Experimental Protocols
The following section provides a detailed methodology for the labeling of aldehyde-containing proteins with an Aminooxy-PEG-Rhodamine (this compound) probe. This protocol can be adapted for other aldehyde-bearing biomolecules.
General Materials and Reagents
-
Aldehyde-containing protein sample
-
Aminooxy-PEG-Rhodamine (this compound)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Phosphate buffer, pH 7.0
-
Catalyst Stock Solution: 1 M Aniline in DMSO or 1 M m-Phenylenediamine in water
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer and fluorometer for analysis
Preparation of Reagent Stock Solutions
-
This compound Stock Solution: Dissolve the Aminooxy-PEG-Rhodamine in anhydrous DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Protein Solution: Prepare the aldehyde-containing protein in the Reaction Buffer to a final concentration of 10-100 µM.
Labeling Protocol
-
To the protein solution, add the this compound stock solution to achieve a final molar excess of the probe (e.g., 10-50 fold molar excess over the protein). Gently mix.
-
Add the catalyst stock solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. The optimal reaction time may need to be determined empirically.
-
Following incubation, remove the unreacted this compound probe and catalyst by size-exclusion chromatography or dialysis.
-
The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the rhodamine dye and the protein.
Visualization of Workflows and Pathways
While oxime ligation is a chemical reaction and not a biological signaling pathway, this compound is a powerful tool to study components of such pathways. For instance, oxidative stress can lead to the generation of aldehyde modifications on proteins, which can alter their function and impact signaling cascades. The following diagrams illustrate the logical relationships and experimental workflows for using this compound in this context.
Conclusion
The interaction between Aminooxy-PEG-Rhodamine and aldehydes via oxime ligation represents a robust and versatile strategy for the fluorescent labeling of biomolecules. The high chemoselectivity, mild reaction conditions, and the stability of the resulting conjugate make this compound an exceptional tool for researchers in diverse fields. Understanding the underlying chemistry, including the reaction mechanism and the principles of catalysis, is crucial for the successful design and execution of experiments. This guide provides the fundamental knowledge and practical protocols to empower scientists to effectively utilize this compound in their research endeavors, from basic biological discovery to the development of novel diagnostics and therapeutics.
References
- 1. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. G-quadruplex - Wikipedia [en.wikipedia.org]
- 5. Characterization of the aldehyde reactive probe reaction with AP-sites in DNA: influence of AP-lyase on adduct stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of M1G-dR in DNA by aldehyde reactive probe labeling and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Detecting Oxidative DNA Damage: An In-depth Technical Guide to Aldehyde Reactive Probes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Aldehyde Reactive Probes (ARPs) for the detection and quantification of oxidative DNA damage. Oxidative stress is a critical factor in the etiology of numerous diseases, including cancer, neurodegenerative disorders, and age-related pathologies. The resulting damage to DNA, particularly the formation of apurinic/apyrimidinic (AP) sites, is a key indicator of this cellular stress. ARPs offer a sensitive and specific method for measuring these lesions, providing valuable insights for both basic research and therapeutic development.
Introduction to Oxidative DNA Damage and AP Sites
Reactive oxygen species (ROS), generated through both endogenous metabolic processes and exposure to environmental agents, can inflict a variety of lesions upon DNA.[1][2][3] One of the most common forms of damage is the oxidation of DNA bases, which are subsequently removed by DNA glycosylases as part of the Base Excision Repair (BER) pathway.[4] This enzymatic action, as well as spontaneous depurination, results in the formation of an abasic (AP) site—a location in the DNA backbone that lacks a purine or pyrimidine base.[4][5] These AP sites exist in equilibrium between a closed ring and an open-chain form, the latter of which contains a reactive aldehyde group.[1][2][6][7] Unrepaired AP sites can stall replication and transcription, leading to mutations and cell death.[8] Therefore, the accurate quantification of AP sites serves as a reliable biomarker for oxidative DNA damage.
Principle of Aldehyde Reactive Probe (ARP) Chemistry
Aldehyde Reactive Probes are molecules designed to specifically react with the aldehyde group present in the open-chain form of AP sites.[1][2][6] The most commonly used this compound is N'-(aminooxymethylcarbonylhydrazino)-D-biotin.[1][2][6][9] This reagent forms a stable oxime bond with the aldehyde, effectively tagging the AP site with a biotin molecule.[10] This biotin tag can then be detected and quantified using avidin or streptavidin conjugates, which have a high affinity for biotin. These conjugates are typically linked to an enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), for colorimetric or chemiluminescent detection, or to a fluorophore for fluorescent detection.[10][11]
The specificity of the this compound for the aldehyde group ensures a low background signal and high sensitivity, allowing for the detection of as few as 1 to 4 AP sites per 1 x 105 base pairs.[1][2][8][9]
Experimental Workflows
The versatility of ARPs allows for the detection of AP sites in various sample types, including purified DNA, cell cultures, and tissue homogenates. Below are generalized workflows for these applications.
Detection of AP Sites in Purified Genomic DNA
This workflow is suitable for the precise quantification of AP sites in isolated DNA.
In-Cell Detection of AP Sites
ARPs are cell-permeable, allowing for the direct labeling of AP sites within intact cells. This approach minimizes the risk of introducing artificial AP sites during DNA isolation.[4]
References
- 1. dojindo.com [dojindo.com]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. Repair of products of oxidative DNA base damage in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. G-quadruplex - Wikipedia [en.wikipedia.org]
- 6. dojindo.com [dojindo.com]
- 7. researchgate.net [researchgate.net]
- 8. abcam.com [abcam.com]
- 9. Stress Marker Detection this compound(Aldehyde Reactive Probe) | CAS 139585-03-8 Dojindo [dojindo.com]
- 10. A Versatile New Tool to Quantify Abasic Sites in DNA and Inhibit Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Foundational Principles of the Aldehyde Reactive Probe (ARP) Assay for DNA Lesions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational principles, experimental methodologies, and data interpretation of the Aldehyde Reactive Probe (ARP) assay for the quantification of apurinic/apyrimidinic (AP) sites, a major form of DNA damage.
Introduction to DNA Damage and the Significance of Abasic Sites
DNA is under constant assault from both endogenous and environmental agents, leading to a variety of lesions.[1] Apurinic/apyrimidinic (AP or abasic) sites are one of the most common and significant forms of DNA damage, arising from spontaneous base loss, oxidative damage, or as intermediates in the base excision repair (BER) pathway.[2][3] It is estimated that tens of thousands of abasic sites are generated per cell per day.[2][3] If left unrepaired, these lesions can inhibit transcription and replication, and are mutagenic, posing a significant threat to genomic integrity.[2][3] Consequently, the accurate quantification of AP sites is crucial for research in aging, cancer, and various age-related diseases, as well as for the development of novel therapeutics.[4]
The Aldehyde Reactive Probe (this compound) assay is a sensitive and specific method for the detection and quantification of AP sites in DNA.[4] It offers a simpler and more rapid alternative to more laborious procedures for measuring DNA damage.[4]
Core Principles of the this compound Assay
The this compound assay is predicated on the specific chemical reaction between the Aldehyde Reactive Probe and the aldehyde group present in the open-ring form of an AP site in the DNA backbone.[2][5][6]
The probe, N'-(Aminooxymethylcarbonylhydrazino)-D-biotin, possesses a terminal aminooxy group that reacts with the aldehyde to form a stable oxime bond.[5][6][7] This reaction effectively tags the abasic site with a biotin molecule.[4][5] The biotinylated DNA can then be readily detected and quantified using avidin or streptavidin conjugates in an ELISA-like format.[4][5][8][9][10]
A key advantage of the this compound assay is its adaptability for measuring other types of DNA lesions.[4] By pre-treating the DNA with specific DNA N-glycosylases, various base lesions can be converted into AP sites, which can then be quantified by the standard this compound protocol.[4] For instance:
-
Oxidative Pyrimidine Damage: Endonuclease III can be used to excise oxidized pyrimidines, creating AP sites.[4]
-
Oxidative Purine Damage: 8-oxoguanine N-glycosylase (OGG1) can remove 8-oxoguanine, a common form of oxidative purine damage, generating an AP site.[4]
-
Uracil in DNA: Uracil-DNA glycosylase (UDG) can be employed to remove uracil bases, which may be present due to cytosine deamination or misincorporation, resulting in an AP site.[8]
Chemical Reaction of this compound with an Abasic Site
Detailed Experimental Protocol
The following is a generalized protocol for the this compound assay, compiled from various sources.[2][5][10][11] Specific details may vary depending on the commercial kit used.
Materials and Reagents
-
Genomic DNA isolation kit
-
This compound Solution (e.g., 10 mM in DMSO or water)
-
TE Buffer (Tris-EDTA)
-
DNA Binding Solution
-
96-well high-binding microplate
-
Wash Buffer (e.g., PBS with Tween-20)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 1 M Sulfuric Acid)
-
This compound-DNA Standards (DNA with a known number of AP sites)
-
Microplate reader
Experimental Workflow
Step-by-Step Methodology
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from cells or tissues using a suitable commercial kit or standard protocols. It is crucial to avoid any heating steps during purification that could artificially generate abasic sites.
-
DNA Quantification and Purity Check: Determine the concentration of the purified DNA, for example, by measuring the absorbance at 260 nm. An OD260/OD280 ratio of ~1.8 is indicative of highly purified DNA.[5][10] Adjust the DNA concentration to a working stock (e.g., 100 µg/ml) in TE buffer.[5][10]
-
This compound Labeling: In a microcentrifuge tube, mix equal volumes of the DNA sample and the this compound solution (e.g., 10 µl of 100 µg/ml DNA + 10 µl of this compound solution).[5][10] Incubate the reaction at 37°C for 1 hour.[5][10]
-
Purification of this compound-labeled DNA: Remove the unreacted this compound probe. This can be achieved by ethanol precipitation or by using a centrifugal filtration tube.[5][7]
-
Immobilization on Microplate: Dilute the purified this compound-labeled DNA to a suitable concentration (e.g., 0.5-1 µg/ml) with TE buffer.[2] Add the diluted this compound-labeled DNA samples and the this compound-DNA standards to the wells of a high-binding 96-well plate.[2][10] Add DNA Binding Solution to each well, mix, and incubate at room temperature overnight to allow the DNA to bind to the plate.[2][10]
-
Washing: Discard the solution from the wells and wash the plate multiple times (e.g., 3-5 times) with Wash Buffer.[2][10]
-
Streptavidin-HRP Incubation: Add the Streptavidin-HRP conjugate, diluted in an appropriate buffer, to each well and incubate according to the manufacturer's instructions (e.g., 1-2 hours at room temperature).
-
Final Washing: Repeat the washing step to remove any unbound Streptavidin-HRP.
-
Substrate Reaction: Add the TMB Substrate Solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at 450 nm.[11]
-
Data Analysis: Create a standard curve by plotting the absorbance values of the this compound-DNA standards against the known number of AP sites.[6] Use this standard curve to determine the number of AP sites in the unknown DNA samples.
Data Presentation and Interpretation
Quantitative data from the this compound assay is typically presented as the number of AP sites per 1 x 105 base pairs. The sensitivity and detection range can vary slightly between different commercial kits.
| Parameter | Typical Value | Source(s) |
| Detection Range | 1 to 40 AP sites per 1 x 105 bp | [5][6][10] |
| Sensitivity | As low as 4 AP sites per 1 x 105 bp | [2][3] |
| DNA Sample Requirement | ~0.5 - 1 µg per reaction | [6][11] |
| Assay Time | ~ 2 days (including overnight incubation) | [5][10] |
Considerations and Limitations
-
pH Dependence: The reaction of this compound with AP sites has been shown to be pH-dependent, with better reactivity under acidic conditions.[8] Standard protocols, however, are typically performed at a neutral or slightly alkaline pH.
-
Alternative Probes: Other alkoxyamine probes, such as AA3, have been developed and may offer improved reactivity and a better pH profile compared to this compound.[8]
-
Background Signal: Biotin is an endogenous molecule, which could potentially lead to background signals in certain applications, although the purification steps in the standard assay are designed to minimize this.[8]
Application in Research and Drug Development
The this compound assay is a valuable tool in a wide range of research areas:
-
Oxidative Stress and Aging: Quantifying the accumulation of oxidative DNA damage in relation to aging and age-related diseases.[4]
-
Cancer Research: Assessing DNA damage in cancer cells and studying the mechanisms of DNA repair. It can also be used to evaluate the efficacy of DNA-damaging chemotherapeutic agents.[8]
-
Toxicology: Evaluating the genotoxicity of chemical compounds and environmental agents.
-
Drug Development: Screening for compounds that either protect against DNA damage or enhance the DNA-damaging effects of other drugs.[12] The assay can be used to study inhibitors of the base excision repair pathway.[8]
Pathway for Detecting Various DNA Lesions
Conclusion
The Aldehyde Reactive Probe assay is a robust, sensitive, and versatile method for the quantification of abasic sites in DNA. Its adaptability for measuring other forms of DNA damage through the use of specific enzymes further enhances its utility. For researchers and professionals in fields ranging from basic science to drug development, the this compound assay provides a critical tool for understanding the mechanisms of DNA damage and repair, and for assessing the impact of various agents on genomic integrity.
References
- 1. Quantitation of DNA damage by an aldehyde reactive probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. AP Sites Quantitation Kit [cellbiolabs.com]
- 4. Detection of abasic sites and oxidative DNA base damage using an ELISA-like assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. DNA Damage Detection -Nucleostain- DNA Damage Quantification Kit -AP Site Counting- Dojindo [dojindo.com]
- 7. Stress Marker Detection this compound(Aldehyde Reactive Probe) | CAS 139585-03-8 Dojindo [dojindo.com]
- 8. A Versatile New Tool to Quantify Abasic Sites in DNA and Inhibit Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. interchim.fr [interchim.fr]
- 11. abcam.co.jp [abcam.co.jp]
- 12. Hi-Affi™ Oxidative DNA Damage Quantitation Kit (AP sites)-Colorimetric - Creative Biolabs [creative-biolabs.com]
Unmasking the Carbonyl: An In-depth Technical Guide to the Specificity of Aldehyde Reactive Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of aldehyde-reactive probes, focusing on their specificity, underlying chemical mechanisms, and practical applications in biological research. We delve into the quantitative aspects of their reactivity, offer detailed experimental protocols, and present visual representations of key pathways and workflows to facilitate a deeper understanding of these powerful molecular tools.
Core Principles of Aldehyde-Reactive Probes
Aldehyde-reactive probes are a class of chemical tools designed to selectively label and detect aldehyde and ketone functionalities within biological systems. These carbonyl groups are often generated as a result of oxidative stress, lipid peroxidation, or as intermediates in enzymatic reactions. The infrequent natural occurrence of aldehydes and ketones in most biopolymers makes them unique targets for chemical modification, enabling researchers to study processes like protein carbonylation and DNA damage.[1]
The specificity of these probes is governed by a combination of direct and indirect factors. Direct factors include the intrinsic chemical properties of both the probe (the nucleophile) and the target aldehyde (the electrophile), such as their respective pKa and electrophilic index.[2] Indirect influences, such as the local pH and the steric and electronic environment of the target molecule, also play a crucial role in determining the reaction's specificity and efficiency.[2]
The two most common classes of aldehyde-reactive probes are those based on hydrazine and hydroxylamine moieties. These react with aldehydes and ketones to form hydrazones and oximes , respectively, through a condensation reaction.
Reaction Mechanisms
The fundamental reaction involves the nucleophilic attack of the amine group of the probe on the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically followed by a dehydration step to form a stable carbon-nitrogen double bond (an imine in the general case, or more specifically, a hydrazone or oxime).
dot
Caption: General reaction schemes for hydrazone and oxime formation.
Quantitative Analysis of Probe Specificity
The choice between a hydrazine- and a hydroxylamine-based probe often depends on the specific experimental requirements, as their reaction kinetics and the stability of the resulting adducts differ significantly.
Reaction Kinetics
Studies have shown that hydrazone formation is considerably faster than oxime formation. A comparative kinetic analysis using ¹H NMR spectroscopy revealed that the reaction of aldehydes with phenylhydrazine is, on average, 71 times faster than with O-phenylhydroxylamine.[3] This rapid reaction rate makes hydrazine-based probes particularly suitable for capturing transient or low-abundance aldehydes.
| Probe Type | Reactive Moiety | Adduct Formed | Reaction Rate | Adduct Stability (Hydrolytic) |
| Hydrazine-based | -NHNH₂ | Hydrazone | Fast | Less Stable |
| Hydroxylamine-based | -ONH₂ | Oxime | Slower | More Stable |
Adduct Stability
While hydrazones form more rapidly, oximes exhibit greater hydrolytic stability. The rate constant for the hydrolysis of an oxime has been found to be nearly 1000-fold lower than that of a simple hydrazone.[4][5] This increased stability makes hydroxylamine-based probes, such as the Aldehyde Reactive Probe (ARP), ideal for applications requiring long incubation times or harsh washing steps.
Factors Influencing Specificity in Biological Systems
In the complex milieu of a cell or biological sample, the specificity of aldehyde-reactive probes can be influenced by several factors beyond the intrinsic reactivity of the probe and its target.
-
Local Microenvironment: The accessibility of the target aldehyde and the physicochemical properties of its surrounding environment, such as hydrophobicity and the presence of neighboring charged residues, can significantly impact the reaction rate and specificity.[5]
-
pH: The condensation reaction is generally more efficient at a slightly acidic pH (around 4.5-5.5), which facilitates the dehydration step.[6]
-
Off-Target Reactions: While generally specific for carbonyls, some probes, particularly those with hydrazine moieties, have been shown to exhibit off-target reactivity. For instance, hydrazine-based probes can interact with certain classes of enzymes, such as heme-containing proteins and flavoenzymes, through mechanisms independent of aldehyde recognition.[7] Careful consideration of the biological context and potential for such side reactions is crucial for accurate data interpretation.
dot
Caption: Factors influencing the specificity of aldehyde-reactive probes.
Experimental Protocols
The following are detailed methodologies for two common applications of aldehyde-reactive probes.
Detection of Protein Carbonylation using Biotin Hydrazide
This protocol is adapted for the detection of carbonylated proteins in a sample via Western blotting.
Materials:
-
Protein sample
-
Biotin hydrazide solution (e.g., 10 mM in DMSO)
-
Labeling buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
SDS-PAGE reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Adjust the protein concentration of your sample to 1-5 mg/mL in the labeling buffer.
-
Labeling: Add biotin hydrazide to a final concentration of 1 mM. Incubate for 2 hours at room temperature.
-
SDS-PAGE: Separate the biotin-labeled proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the signal using an appropriate imaging system.
dot
Caption: Workflow for detecting protein carbonylation with biotin hydrazide.
Quantification of Abasic Sites in DNA using Aldehyde Reactive Probe (this compound)
This protocol describes an ELISA-like assay for the quantification of apurinic/apyrimidinic (AP) sites in purified DNA.
Materials:
-
Purified genomic DNA (100 µg/mL in TE buffer)
-
This compound solution (e.g., 10 mM in water)
-
DNA binding solution
-
High-binding 96-well plate
-
Washing buffer
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
This compound Reaction: Mix equal volumes of the DNA sample and this compound solution. Incubate at 37°C for 1 hour.[8]
-
DNA Purification: Remove excess this compound by ethanol precipitation or using a spin column. Resuspend the this compound-labeled DNA in TE buffer.
-
Plate Coating: Add 50 µL of the this compound-labeled DNA and 50 µL of DNA binding solution to each well of a high-binding plate. Incubate for 1 hour at 37°C.
-
Washing: Discard the solution and wash the wells five times with washing buffer.[3]
-
Streptavidin-HRP Incubation: Add 150 µL of diluted streptavidin-HRP conjugate to each well and incubate for 1 hour at 37°C.[3]
-
Washing: Repeat the washing step as in step 4.
-
Color Development: Add 100 µL of TMB substrate to each well and incubate at 37°C for 15-30 minutes.[3]
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The number of AP sites can be determined by comparing the sample readings to a standard curve generated with DNA containing a known number of AP sites.
dot
Caption: Workflow for the quantification of abasic sites in DNA using this compound.
Conclusion
Aldehyde-reactive probes are indispensable tools for investigating a wide range of biological processes associated with carbonyl stress. A thorough understanding of their chemical specificity, reaction kinetics, and the factors that can influence their performance in complex biological systems is paramount for their effective use and the generation of reliable, interpretable data. By carefully selecting the appropriate probe and optimizing experimental conditions, researchers can successfully harness the power of these probes to gain valuable insights into cellular function in both health and disease.
References
- 1. researchwithnj.com [researchwithnj.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cellular Secrets: A Technical Guide to Aldehyde Reactive Probes
For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of Aldehyde Reactive Probes (ARPs), detailing their diverse applications, experimental protocols, and the underlying biochemical pathways. Aldehydes, highly reactive carbonyl compounds, are implicated in a myriad of physiological and pathological processes, from signaling and metabolism to oxidative stress and disease progression. ARPs have emerged as indispensable tools for detecting, quantifying, and visualizing these transient molecules, offering profound insights into cellular function and dysfunction.
Core Applications and Chemical Principles
Aldehyde reactive probes are a class of chemical tools designed to selectively react with aldehyde functional groups. This reactivity is conferred by specific chemical moieties within the probe, such as hydrazines, hydroxylamines, and 2-aminothiophenol derivatives.[1][2] The reaction between the probe and an aldehyde typically results in the formation of a stable covalent bond, such as a hydrazone, oxime, or dihydrobenzothiazole, often accompanied by a detectable change in the probe's properties, such as fluorescence.[1][3]
The versatility of ARPs stems from the ability to conjugate these aldehyde-reactive groups to various reporter molecules, including fluorophores, biotin, and magnetic resonance imaging (MRI) contrast agents.[2][4] This modular design allows for a wide range of applications, including:
-
Detection of Oxidative Stress: A significant application of ARPs lies in the detection of abasic (AP) sites in DNA and RNA, which are formed as a result of oxidative damage and contain an aldehyde group.[5][6][7][8][9] Probes like N'-(Aminooxyacetyl)-N'-biotinylhydrazine (also known as ARP) specifically react with these aldehyde-containing sites, enabling their quantification and localization.[6][7] This is crucial for understanding the molecular basis of aging and age-related diseases like Alzheimer's and cancer.[5][9][10]
-
Fluorescent Imaging of Cellular Aldehydes: Fluorescent ARPs are powerful tools for visualizing the distribution and dynamics of aldehydes in living cells, organoids, and even whole organisms.[1][11] By modifying the fluorophore, probes can be tuned to different excitation and emission wavelengths, including the near-infrared spectrum, allowing for deeper tissue imaging.[1][11] These probes have been used to monitor both endogenous aldehydes produced during normal metabolism and exogenous aldehydes from environmental sources.[1]
-
Protein and Glycan Labeling: ARPs are used to modify proteins and glycans that contain or can be modified to contain aldehyde groups.[2][12] For instance, periodate oxidation can introduce aldehydes into glycoproteins, which can then be labeled with fluorescent or biotinylated hydrazides.[2][12] This enables the study of protein glycosylation and cell surface topology.[2][12]
-
Drug Discovery and Development: The role of aldehydes in various diseases makes them attractive targets for therapeutic intervention.[13] ARPs can be used to screen for compounds that modulate aldehyde levels or to develop targeted drug delivery systems. For example, MRI probes targeting aldehydes are being developed for the non-invasive imaging of fibroproliferative diseases.[4][14]
Quantitative Data Summary
The following tables summarize key quantitative data for various aldehyde reactive probes, providing a comparative overview of their performance characteristics.
| Probe Type | Target | Detection Limit | Fold Increase in Fluorescence | Reference |
| 2-Aminothiophenol BODIPY Probes | Total Cellular Aldehydes | Micromolar (1-100 µM dynamic range) | Up to 80-fold | [1] |
| Aldehyde Reactive Probe (this compound) | DNA Abasic Sites | < 1 AP site per 1x10⁴ nucleotides | Not Applicable (Biotin-based detection) | [6] |
| Aldehyde Reactive Probe (this compound) | RNA Abasic Sites | As little as 10 fmoles | Not Applicable (Biotin-based detection) | [9] |
| Highly Sensitive this compound Assay | DNA Abasic Sites | 2.4 AP sites per 1x10⁷ nucleotides | Not Applicable (Biotin-based detection) | [7] |
Key Experimental Protocols
This section provides detailed methodologies for common applications of aldehyde reactive probes.
Protocol 1: Detection of Abasic Sites in DNA using Aldehyde Reactive Probe (this compound)
This protocol outlines the general steps for detecting AP sites in DNA using a biotinylated this compound.[6][7]
Materials:
-
DNA sample
-
Aldehyde Reactive Probe (this compound) solution (e.g., 10 mM in water)[6]
-
TE buffer (pH 7.4)
-
Ethanol or membrane filtration tube for DNA isolation
-
Peroxidase-labeled avidin
-
Oxidative chromogenic dyes
Procedure:
-
DNA Preparation: Adjust the concentration of the DNA sample to 100 µg/mL with TE buffer (pH 7.4).[6]
-
This compound Labeling: Mix equal volumes of the DNA solution and the 10 mM this compound solution.[6]
-
Incubation: Incubate the mixture at 37°C for 1 hour to allow the this compound to react with the aldehyde groups at the abasic sites.[6]
-
DNA Isolation: Isolate the this compound-labeled DNA from the reaction mixture using either ethanol precipitation or a membrane filtration tube.[6]
-
Detection: The biotin-tagged DNA can now be detected using peroxidase-labeled avidin and an appropriate oxidative chromogenic substrate. The resulting colorimetric signal is proportional to the number of AP sites.[6]
Protocol 2: Fluorescent Labeling of Cellular Aldehydes
This protocol describes a general method for visualizing cellular aldehydes using a fluorescent "turn-on" probe.[1]
Materials:
-
Live cells, organoids, or tissue samples
-
Fluorescent aldehyde reactive probe (e.g., a 2-aminothiophenol BODIPY probe)
-
Cell culture medium or appropriate buffer
-
Fluorescence microscope
Procedure:
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired working concentration in cell culture medium or buffer immediately before use.
-
Cell Loading: Add the probe-containing medium to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C. The optimal probe concentration and incubation time should be determined empirically for each cell type and probe.
-
Washing: After incubation, gently wash the cells with fresh medium or buffer to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the specific fluorophore. An increase in fluorescence intensity indicates the presence of aldehydes.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the application of aldehyde reactive probes.
Signaling Pathway: Oxidative Stress and DNA Damage
Caption: Oxidative stress-induced DNA damage pathway leading to the formation of abasic sites, which can be detected by Aldehyde Reactive Probes.
Experimental Workflow: Fluorescent Detection of Cellular Aldehydes
Caption: A typical experimental workflow for the fluorescent detection of aldehydes in biological samples.
Logical Relationship: Types of Aldehyde Reactive Probes and Their Reactions
Caption: The logical relationship between different types of aldehyde reactive probes and the stable products they form upon reaction with an aldehyde.
References
- 1. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 4. Tailored chemical reactivity probes for systemic imaging of aldehydes in fibroproliferative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of oxidized levels of specific RNA species using an Aldehyde Reactive Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stress Marker Detection this compound(Aldehyde Reactive Probe) | CAS 139585-03-8 Dojindo [dojindo.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. An assay for RNA oxidation induced abasic sites using the Aldehyde Reactive Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G-quadruplex - Wikipedia [en.wikipedia.org]
- 11. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. An Overview of the Chemistry and Biology of Reactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Aldehyde Reactive Probe: Methodological & Application
Application Notes and Protocols for Aldehyde Reactive Probe (ARP) Assay for Abasic Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apurinic/apyrimidinic (AP) sites are one of the most common types of DNA lesions, arising either spontaneously from the hydrolysis of the N-glycosidic bond or as intermediates in the base excision repair (BER) pathway. If left unrepaired, these non-coding lesions can block DNA replication and transcription, leading to mutations and cell death. The Aldehyde Reactive Probe (ARP) assay is a sensitive and widely used method for the detection and quantification of AP sites in purified DNA. This assay relies on the chemical reaction between the aldehyde group of the open-ring form of an AP site and the this compound reagent, which contains a biotin moiety. The resulting biotin-tagged DNA can then be quantified using streptavidin-based detection methods.
These application notes provide a detailed protocol for performing an this compound assay, including DNA preparation, this compound labeling, purification of labeled DNA, and quantification using a colorimetric ELISA-like method.
Principle of the this compound Assay
The this compound assay is based on the specific reaction of an aldehyde-reactive probe, N'-(aminooxyacetyl)-N'-(D-Biotinoyl) hydrazine, with the aldehyde group present in the open-ring form of an abasic site in DNA. This reaction forms a stable oxime bond, thereby tagging the AP site with a biotin molecule. The number of biotin tags incorporated into the DNA is directly proportional to the number of AP sites. These biotinylated sites can then be detected and quantified using the high-affinity interaction between biotin and streptavidin. Typically, streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP), is used. The enzymatic activity is then measured using a colorimetric, fluorescent, or chemiluminescent substrate, providing a quantitative measure of the AP sites in the DNA sample.
Experimental Protocols
Materials and Reagents
-
This compound Reagent (N'-(aminooxyacetyl)-N'-(D-Biotinoyl) hydrazine): Store at -20°C.
-
Genomic DNA: Extracted from cells or tissues of interest.
-
TE Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4.
-
This compound Reaction Buffer: 100 mM HEPES, 10 mM EDTA, pH 7.4.
-
DNA Purification System: Spin columns or ethanol precipitation reagents (isopropanol, 70% ethanol, sodium acetate).
-
DNA Binding Solution: For immobilizing DNA on a microplate (e.g., high salt buffer).
-
Microplate: 96-well, high DNA-binding capacity.
-
Blocking Buffer: e.g., 1% BSA in PBS.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Streptavidin-HRP Conjugate: Store at 4°C.
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution: Store at 4°C, protected from light.
-
Stop Solution: 2 M H₂SO₄.
-
AP DNA Standard: A DNA sample with a known number of AP sites for generating a standard curve.
Detailed Methodology
1. Preparation of DNA Samples
-
Isolate high-quality genomic DNA from cells or tissues using a standard DNA extraction method. Ensure the DNA is free from contaminants such as proteins and RNA.
-
Determine the concentration and purity of the DNA using a spectrophotometer. A 260/280 nm absorbance ratio of ~1.8 is indicative of pure DNA.
-
Adjust the concentration of the DNA to 100 µg/mL in TE buffer.
2. This compound Labeling of Abasic Sites
-
Prepare the this compound working solution by dissolving the this compound reagent in sterile water to a final concentration of 10 mM.
-
In a microcentrifuge tube, mix equal volumes of the DNA sample (100 µg/mL) and the 10 mM this compound solution. For example, mix 10 µL of DNA with 10 µL of this compound solution.
-
Incubate the reaction mixture at 37°C for 1 hour to allow for the covalent labeling of AP sites with biotin.
3. Purification of this compound-Labeled DNA
It is crucial to remove the unreacted, free this compound from the labeled DNA to avoid high background in the subsequent detection steps. This can be achieved using either spin columns or ethanol precipitation.
Method A: Spin Column Purification
-
Follow the manufacturer's instructions for the specific DNA purification spin columns being used.
-
Typically, the this compound reaction mixture is diluted in a binding buffer and applied to the column.
-
The column is centrifuged, and the flow-through containing the free this compound is discarded.
-
The column is washed with a wash buffer to remove any remaining impurities.
-
The purified, this compound-labeled DNA is then eluted from the column with an elution buffer (e.g., TE buffer).
Method B: Ethanol Precipitation
-
To the 20 µL this compound reaction mixture, add 1/10th volume of 3 M sodium acetate (pH 5.2) (i.e., 2 µL).
-
Add 2.5 volumes of ice-cold 100% ethanol (i.e., 55 µL).
-
Mix gently by inverting the tube and incubate at -20°C for at least 30 minutes to precipitate the DNA.
-
Centrifuge the tube at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Wash the pellet with 200 µL of ice-cold 70% ethanol to remove residual salts and free this compound.
-
Centrifuge at high speed for 5 minutes at 4°C.
-
Carefully remove the supernatant and air-dry the DNA pellet for 5-10 minutes. Do not over-dry the pellet.
-
Resuspend the purified this compound-labeled DNA in an appropriate volume of TE buffer.
4. Quantification of Abasic Sites by ELISA-like Assay
-
DNA Immobilization:
-
Dilute the purified this compound-labeled DNA and the AP DNA standards to a final concentration of 1-2 µg/mL in TE buffer.
-
Add 50 µL of the diluted DNA samples and standards to the wells of a high DNA-binding 96-well microplate.
-
Add 50 µL of DNA Binding Solution to each well and mix by pipetting.
-
Incubate the plate overnight at room temperature to allow the DNA to adsorb to the well surface.
-
-
Blocking:
-
Wash the wells three times with 200 µL of Wash Buffer (PBST).
-
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
-
Streptavidin-HRP Binding:
-
Wash the wells three times with 200 µL of Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
-
Colorimetric Detection:
-
Wash the wells five times with 200 µL of Wash Buffer to remove unbound Streptavidin-HRP.
-
Add 100 µL of TMB Substrate Solution to each well and incubate in the dark at room temperature for 15-30 minutes, or until a blue color develops.
-
Stop the reaction by adding 50 µL of Stop Solution (2 M H₂SO₄) to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (containing no DNA) from the absorbance of the standards and samples.
-
5. Data Analysis
-
Generate a standard curve by plotting the absorbance values of the AP DNA standards against the known number of AP sites per 10⁵ or 10⁶ base pairs.
-
Determine the number of AP sites in the experimental samples by interpolating their absorbance values on the standard curve.
-
Express the results as the number of AP sites per 10⁵ or 10⁶ base pairs.
Data Presentation
The following table presents representative quantitative data on the number of abasic sites in the DNA of human IMR90 fibroblasts, comparing young and old cells. This data is adapted from a study by Atamna et al. (2000) in PNAS[1].
| Cell Type | Condition | Number of AP Sites / 10⁶ Nucleotides (Mean ± SE) |
| Young IMR90 Cells | Untreated | 4.28 ± 0.55 |
| Old IMR90 Cells | Untreated | 9.8 ± 1.2 |
This table demonstrates the application of the this compound assay in quantifying differences in endogenous DNA damage levels associated with cellular aging.
Mandatory Visualization
Caption: Experimental workflow of the Aldehyde Reactive Probe (this compound) assay.
Signaling Pathway Diagram
The this compound assay is a biochemical method and does not directly measure a signaling pathway. However, it is often used to assess the efficacy of DNA repair pathways, particularly Base Excision Repair (BER). The following diagram illustrates the central role of abasic sites as intermediates in the BER pathway, which is what the this compound assay quantifies.
References
Application Notes and Protocols: Quantification of Oxidative DNA Damage Using Aldehyde Reactive Probes in Combination with Specific Endonucleases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress is a critical factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and aging. Reactive oxygen species (ROS) generated during normal cellular metabolism or from environmental insults can induce a variety of lesions in DNA. Among the most common forms of oxidative DNA damage are abasic (AP) sites and oxidized bases. Aldehyde Reactive Probes (ARPs) are chemical tools that specifically react with the aldehyde group present in the open-ring form of AP sites.[1][2] This specific reactivity allows for the sensitive detection and quantification of these lesions.
This application note details a powerful method that combines the use of ARPs with specific DNA repair endonucleases to quantify not only pre-existing AP sites but also specific types of oxidized base lesions. Endonucleases such as Endonuclease III (Nth) and 8-oxoguanine DNA glycosylase (OGG1) recognize and excise specific oxidized pyrimidines and purines, respectively, creating AP sites that can then be labeled and quantified using an ARP-based assay.[1][2] This approach provides a robust and versatile tool for researchers studying DNA damage and repair mechanisms, as well as for professionals in drug development evaluating the genotoxicity of novel compounds.
Principle of the Assay
The methodology relies on a two-step process:
-
Enzymatic Conversion of Oxidized Bases to AP Sites: In the first step, isolated DNA is treated with a specific endonuclease (e.g., Endonuclease III or OGG1). The enzyme scans the DNA and cleaves the N-glycosidic bond of recognized oxidized bases, leaving an AP site.
-
This compound Labeling and Quantification: The resulting AP sites, along with any pre-existing ones, are then chemically labeled with an Aldehyde Reactive Probe. This compound is a biotin-containing molecule that forms a stable covalent bond with the aldehyde group of the AP site.[1] The biotinylated DNA can then be detected and quantified using a streptavidin-conjugated reporter system, typically in an ELISA-like format. The signal generated is directly proportional to the number of AP sites in the DNA sample.
Data Presentation
The following table summarizes quantitative data on the induction of endonuclease-sensitive sites and AP sites in DNA following exposure to ionizing radiation. This data demonstrates the utility of the combined endonuclease-ARP approach for quantifying specific types of oxidative DNA damage.
| Sample Type | Treatment | Damage Type | Lesions per 106 bp per Gy |
| Calf Thymus DNA (in phosphate buffer) | γ-irradiation | Endonuclease III-sensitive sites | 91 |
| hOGG1-sensitive sites | 100 | ||
| AP sites | 110 | ||
| HeLa Cells | γ-irradiation | Endonuclease III-sensitive sites | 0.13 |
| hOGG1-sensitive sites | 0.091 | ||
| AP sites | 0.065 |
Data sourced from a study on γ-irradiated calf thymus DNA and HeLa cells.[2]
Experimental Protocols
Protocol 1: Quantification of Endonuclease III-Sensitive Sites in Genomic DNA
This protocol describes the measurement of oxidized pyrimidine lesions in a sample of purified genomic DNA.
Materials:
-
Purified genomic DNA (0.1 µg/µL in TE buffer)
-
Endonuclease III (Nth), E. coli (e.g., NEB #M0268)
-
10X Endonuclease III Reaction Buffer
-
Aldehyde Reactive Probe (this compound) Solution (10 mM)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
DNA Purification Kit (e.g., spin columns)
-
DNA High-Binding 96-well plate
-
DNA Binding Solution
-
1X Wash Buffer
-
Streptavidin-HRP conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
DNA Sample Preparation:
-
Thaw purified genomic DNA on ice. Ensure the DNA concentration is adjusted to 0.1 µg/µL in TE buffer. The A260/A280 ratio should be ≥ 1.8.
-
-
Endonuclease III Digestion:
-
Prepare two sets of reactions for each DNA sample: one with Endonuclease III and one without (control for pre-existing AP sites).
-
In a microcentrifuge tube, prepare the following reaction mixture:
-
Genomic DNA (0.5 µg): 5 µL
-
10X Endonuclease III Reaction Buffer: 2 µL
-
Endonuclease III (10 units/µL): 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
For the control reaction, substitute Endonuclease III with nuclease-free water.
-
Incubate the reactions at 37°C for 1 hour.
-
-
This compound Labeling:
-
To each reaction tube from step 2, add 2 µL of 10 mM this compound solution.
-
Incubate at 37°C for 1 hour.[3]
-
-
Purification of this compound-labeled DNA:
-
Purify the this compound-labeled DNA using a DNA purification kit (e.g., spin columns) according to the manufacturer's instructions. This step is crucial to remove unincorporated this compound and enzyme.
-
Elute the purified this compound-labeled DNA in TE buffer.
-
-
ELISA-based Quantification:
-
Dilute the purified this compound-labeled DNA to a final concentration of 1 µg/mL in TE buffer.
-
Add 50 µL of the diluted DNA and 50 µL of DNA Binding Solution to each well of a DNA high-binding 96-well plate.[4][5]
-
Incubate at room temperature for 2 hours or overnight on an orbital shaker.[4][5]
-
Wash the wells three times with 250 µL of 1X Wash Buffer.
-
Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate at 37°C for 1 hour.
-
Wash the wells three times with 250 µL of 1X Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well and incubate at room temperature in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using a DNA standard with a known number of AP sites (often provided in commercial kits).
-
Calculate the number of AP sites in your samples by interpolating their absorbance values from the standard curve.
-
The number of Endonuclease III-sensitive sites is determined by subtracting the number of AP sites in the control sample (no enzyme) from the number of AP sites in the enzyme-treated sample.
-
Protocol 2: Quantification of OGG1-Sensitive Sites in Genomic DNA
This protocol is analogous to Protocol 1 but uses 8-oxoguanine DNA glycosylase (OGG1) to detect oxidized purines, primarily 8-oxoguanine.
Materials:
-
Same as Protocol 1, but substitute Endonuclease III and its reaction buffer with:
-
8-oxoguanine DNA glycosylase (OGG1)
-
10X OGG1 Reaction Buffer
-
Procedure:
-
Follow steps 1-6 as in Protocol 1, but in step 2 (Enzyme Digestion), use OGG1 and its corresponding reaction buffer.
Visualizations
Experimental Workflow
Caption: Experimental workflow for quantifying endonuclease-sensitive sites.
Signaling Pathway of Base Excision Repair Initiated by Endonuclease
Caption: Detection of oxidized bases via Base Excision Repair and this compound.
References
Application of Aldehyde Reactive Probe (ARP) in Elucidating DNA Repair Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of DNA is constantly challenged by endogenous and exogenous agents, leading to various forms of DNA damage. To counteract this, cells have evolved a complex network of DNA repair pathways. A crucial intermediate in the Base Excision Repair (BER) pathway is the apurinic/apyrimidinic (AP) site, also known as an abasic site. The Aldehyde Reactive Probe (ARP), N'-(aminooxyacetyl)-N'-biotinylhydrazine, is a valuable tool for the detection and quantification of these AP sites. This compound reacts specifically with the aldehyde group of the open-ring form of an AP site, creating a stable oxime bond and tagging the site with biotin. This biotin tag can then be detected and quantified using various avidin- or streptavidin-based assays, providing a powerful method to study DNA damage and repair.[1][2] This document provides detailed application notes and protocols for the use of this compound in studying DNA repair mechanisms, with a focus on the BER pathway and the key enzyme AP Endonuclease 1 (APE1).
Application 1: Quantification of Abasic Sites in Genomic DNA
The most direct application of this compound is the quantification of AP sites in purified genomic DNA. This can be used to assess the level of DNA damage in cells exposed to various genotoxic agents or to compare the endogenous levels of DNA damage in different cell types or tissues.[1][3]
Data Presentation: Quantification of AP Sites
| Sample | Treatment | AP Sites per 105 bp (Mean ± SD) | Reference |
| Human Fibroblasts (IMR90) | Untreated (Young) | 1.8 ± 0.2 | [1] |
| Human Fibroblasts (IMR90) | Untreated (Senescent) | 4.5 ± 0.5 | [1] |
| HeLa Cells | Untreated | ~2.5 | [3] |
| HeLa Cells | 100 µM H2O2, 1h | ~8.0 | [3] |
| Human Leukocytes | Untreated (Young Donor) | 0.5 ± 0.1 | [1] |
| Human Leukocytes | Untreated (Old Donor) | 3.5 ± 0.4 | [1] |
Experimental Protocol: Quantification of AP Sites in Genomic DNA
This protocol is based on an ELISA-like assay format.
Materials:
-
Genomic DNA (100 µg/mL in TE buffer)
-
This compound solution (10 mM in water or DMSO)
-
DNA Binding Solution
-
96-well high-binding DNA plate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
This compound Labeling:
-
In a microcentrifuge tube, mix equal volumes of the genomic DNA solution (100 µg/mL) and the 10 mM this compound solution.
-
Incubate at 37°C for 1 hour.
-
-
Purification of this compound-labeled DNA:
-
Purify the this compound-labeled DNA using a suitable method such as ethanol precipitation or a spin column to remove unreacted this compound.
-
Resuspend the purified DNA in TE buffer to a final concentration of 1 µg/mL.
-
-
ELISA-like Assay:
-
Add 50 µL of the purified this compound-labeled DNA (1 µg/mL) to each well of a 96-well high-binding DNA plate.
-
Add 50 µL of DNA Binding Solution to each well and incubate overnight at room temperature to allow the DNA to bind to the plate.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 100 µL of Streptavidin-HRP conjugate (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Quantification:
-
Generate a standard curve using DNA with a known number of AP sites (commercially available or prepared by treating DNA with an acid and heat).
-
Determine the number of AP sites in the sample DNA by comparing its absorbance to the standard curve.
-
Experimental Workflow: AP Site Quantification
References
Application Notes and Protocols for the Detection of ARP-Labeled DNA
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to detect DNA labeled with Aldehyde Reactive Probe (ARP). This compound is a key reagent for identifying apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage. Detection of these sites is crucial for studies in DNA repair, oxidative stress, and cancer research.
Introduction
Apurinic/apyrimidinic (AP) sites are one of the most frequent types of DNA lesions, arising from spontaneous base loss or as intermediates in the base excision repair (BER) pathway.[1][2][3] If left unrepaired, these sites can be mutagenic and cytotoxic.[1][3] The Aldehyde Reactive Probe (this compound) is a molecule that specifically reacts with the aldehyde group present on the open-ring form of an AP site, allowing for its detection and quantification.[4] this compound is typically biotinylated, enabling a variety of downstream detection methods.
This document outlines two primary methods for the detection of this compound-labeled DNA:
-
Chemiluminescent Detection: Utilizing a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Fluorescent Detection: Employing fluorescently labeled streptavidin conjugates.
Additionally, a related technique for labeling and detecting newly synthesized DNA using click chemistry is presented for context and comparison.
Principle of Methods
The detection of this compound-labeled DNA hinges on the high-affinity interaction between biotin and streptavidin.[5][6] After the this compound molecule, which contains a biotin tag, covalently binds to an AP site in the DNA, a streptavidin conjugate is introduced. This conjugate is labeled with either an enzyme for chemiluminescent detection or a fluorophore for fluorescent detection.
Base Excision Repair Pathway and this compound Labeling
The generation of AP sites is a critical step in the Base Excision Repair (BER) pathway. This pathway is initiated by a DNA glycosylase that recognizes and removes a damaged base, leaving an AP site. An AP endonuclease then cleaves the phosphodiester backbone at this site, allowing for DNA polymerase to insert the correct nucleotide and DNA ligase to seal the nick. This compound can be used to intercept and label the AP site intermediate in this pathway.
Caption: Base Excision Repair (BER) and this compound labeling workflow.
Method 1: Chemiluminescent Detection of this compound-Labeled DNA
This method offers high sensitivity and is suitable for quantifying AP sites in DNA samples immobilized on a membrane (e.g., dot blots or Southern blots).
Experimental Workflow
Caption: Workflow for chemiluminescent detection of this compound-DNA.
Detailed Protocol
Materials:
-
This compound (Aldehyde Reactive Probe, Biotinylated)
-
DNA sample
-
Nylon membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBS-T)
-
Streptavidin-HRP conjugate
-
Wash buffer (TBS-T: Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent HRP substrate (e.g., ECL substrate)
-
CCD imager or X-ray film
Procedure:
-
This compound Labeling of DNA:
-
Incubate purified DNA (e.g., 1-10 µg) with 1 mM this compound in a suitable reaction buffer (e.g., PBS) for 1 hour at 37°C.
-
-
DNA Immobilization:
-
Spot the this compound-labeled DNA onto a nylon membrane.
-
Allow the membrane to air dry completely.
-
Crosslink the DNA to the membrane using a UV crosslinker according to the manufacturer's instructions.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in blocking buffer (a typical starting dilution is 1:1000 to 1:5000).
-
Incubate the membrane with the diluted conjugate for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with wash buffer to remove unbound conjugate.
-
-
Detection:
-
Quantification:
-
Analyze the resulting image using densitometry software to quantify the signal intensity, which corresponds to the amount of this compound-labeled DNA.
-
Method 2: Fluorescent Detection of this compound-Labeled DNA in Cells
This method is ideal for in situ detection and visualization of AP sites within individual cells using fluorescence microscopy.
Experimental Workflow
Caption: Workflow for fluorescent detection of this compound-DNA in cells.
Detailed Protocol
Materials:
-
Cells grown on coverslips
-
This compound (Aldehyde Reactive Probe, Biotinylated)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488)
-
Wash buffer (PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Culture cells on sterile coverslips.
-
Treat cells with DNA damaging agents as required by the experimental design.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells in fixation buffer for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
This compound Labeling:
-
Incubate cells with 1 mM this compound in PBS for 1 hour at 37°C in a humidified chamber.
-
-
Blocking:
-
Wash cells three times with PBS.
-
Incubate in blocking buffer for 30 minutes at room temperature.
-
-
Fluorescent Streptavidin Incubation:
-
Washing and Counterstaining:
-
Wash the coverslips three times for 5 minutes each with PBS, protected from light.
-
Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash briefly with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the slides using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.
-
Comparative Method: Click Chemistry for Detecting Newly Synthesized DNA
For comparison, this section outlines the detection of newly synthesized DNA using 5-ethynyl-2'-deoxyuridine (EdU) and click chemistry. This method labels DNA replication rather than DNA damage.
Principle
Cells are incubated with EdU, a thymidine analog containing an alkyne group.[11] EdU is incorporated into newly synthesized DNA.[11] After fixation and permeabilization, a fluorescent azide is covalently attached to the alkyne group of EdU via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as a "click" reaction.[11][12]
Click Chemistry Reaction Workflow
Caption: Workflow for detecting EdU-labeled DNA via click chemistry.
Detailed Protocol (Cell-based)
Materials:
-
EdU (5-ethynyl-2'-deoxyuridine)
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Other reagents as listed in the fluorescent detection protocol for this compound.
Procedure:
-
EdU Labeling:
-
Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for the desired pulse-labeling time (e.g., 1-2 hours).
-
-
Fixation and Permeabilization:
-
Follow the same procedure as for this compound detection (Protocol 2, Step 2).
-
-
Click Reaction:
-
Prepare a fresh click reaction cocktail. For a 500 µL reaction, a typical cocktail includes:
-
PBS
-
Fluorescent azide (e.g., 1-5 µM)
-
10 mM CuSO₄ (final concentration 1 mM)
-
100 mM Sodium Ascorbate (final concentration 10 mM)
-
-
Note: Add the sodium ascorbate last to initiate the reaction.
-
Remove the permeabilization buffer from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing, Counterstaining, and Imaging:
-
Follow the same procedure as for this compound detection (Protocol 2, Steps 6 and 7).
-
Data Presentation
The choice between chemiluminescent and fluorescent detection depends on the specific application, required sensitivity, and available equipment.
| Parameter | Chemiluminescent Detection (Streptavidin-HRP) | Fluorescent Detection (Streptavidin-Fluorophore) |
| Principle | Enzymatic reaction produces light | Fluorophore excitation and emission |
| Signal Stability | Transient, signal decays over time | Stable, allows for re-imaging |
| Sensitivity | Generally very high, can detect low-abundance targets[13] | High, but can be limited by autofluorescence[14] |
| Dynamic Range | Narrower, prone to signal saturation[15] | Wider linear range, better for quantification[13][16] |
| Quantification | Semi-quantitative due to enzymatic amplification[15] | More quantitative, signal is proportional to target amount[16] |
| Multiplexing | Difficult | Straightforward with spectrally distinct fluorophores[13] |
| Equipment | CCD imager or X-ray film developing equipment | Fluorescence microscope or scanner with appropriate filters |
| Primary Use Case | Blots (Southern, dot), ELISAs | In situ cell and tissue imaging, flow cytometry |
Sensitivity Comparison:
-
Chemiluminescence: Can achieve sensitivity equal to or greater than ³²P-labeled probes, with detection limits in the attomole range for DNA on membranes.[8][9] One study detected as few as 10⁹ AP sites using an this compound-chemiluminescence assay.[17]
-
Fluorescence: While generally bright, the signal-to-noise ratio can be lower than chemiluminescence due to cellular autofluorescence.[14] However, infrared fluorescent methods can be more sensitive than chemiluminescence due to low background fluorescence in that region of the spectrum.[16]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background (Chemiluminescent) | Insufficient blocking | Increase blocking time to 2 hours or overnight at 4°C. Use a different blocking agent. |
| Streptavidin-HRP concentration too high | Titrate the conjugate to a higher dilution. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| High Background (Fluorescent) | Cellular autofluorescence | Use fluorophores in the far-red or near-infrared spectrum. Use appropriate background correction during image analysis. |
| Non-specific binding of streptavidin | Ensure blocking step is performed correctly. Centrifuge the streptavidin-fluorophore solution before use to remove aggregates.[6] | |
| No or Weak Signal | Inefficient this compound labeling | Ensure this compound is not degraded and incubation conditions are optimal. |
| Insufficient DNA damage (AP sites) | Use a positive control with known DNA damage. | |
| Inactive Streptavidin-HRP or degraded fluorophore | Use fresh reagents. Store conjugates as recommended, protected from light. | |
| (Click Chemistry) Inefficient click reaction | Use freshly prepared sodium ascorbate. Ensure copper is in the correct +1 oxidation state. |
References
- 1. Complex genomic patterns of abasic sites in mammalian DNA revealed by a high-resolution SSiNGLe-AP method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Quantitation of DNA damage by an aldehyde reactive probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Imaging of DNA sequences with chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemiluminescent detection of DNA probes in forensic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA Sequencing by Chemiluminescent Detection | Springer Nature Experiments [experiments.springernature.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. salic.med.harvard.edu [salic.med.harvard.edu]
- 12. lumiprobe.com [lumiprobe.com]
- 13. ECL western blot vs. fluorescent detection: Which to choose and when | Abcam [abcam.com]
- 14. biocompare.com [biocompare.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Situ Detection of DNA Damage with Aldehyde Reactive Probes (ARPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apurinic/apyrimidinic (AP) sites are one of the most common forms of DNA damage, arising either spontaneously from the hydrolytic cleavage of the N-glycosidic bond or as intermediates in the base excision repair (BER) pathway. The accumulation of these lesions can lead to mutations and cell death, and has been implicated in aging and various diseases, including cancer. The accurate in situ detection and quantification of AP sites are crucial for understanding the mechanisms of DNA damage and repair, as well as for the development of novel therapeutics that target these pathways.
Aldehyde Reactive Probes (ARPs) are molecules that specifically react with the aldehyde group present on the open-ring form of an AP site. This specific covalent interaction allows for the sensitive and specific labeling of AP sites within the DNA. Typically, ARPs are tagged with a reporter molecule, such as biotin, which can then be detected using a streptavidin-enzyme conjugate, leading to a colorimetric or fluorescent signal. This application note provides a detailed protocol for the in situ detection of DNA damage in the form of AP sites using a biotinylated ARP in cultured cells and paraffin-embedded tissue sections.
Principle of the Assay
The in situ this compound-based DNA damage detection assay is a robust method for identifying and quantifying AP sites within cellular and tissue contexts. The workflow begins with the appropriate preparation of the biological sample, either cultured cells or paraffin-embedded tissue sections. For tissues, this involves deparaffinization and rehydration to expose the cellular components. The samples are then permeabilized to allow the this compound to access the nuclear DNA. The core of the assay involves the incubation of the sample with a biotinylated this compound, which covalently binds to any AP sites. Following the removal of unbound probe, the biotin-tagged AP sites are detected using a streptavidin-horseradish peroxidase (HRP) conjugate. The addition of a chromogenic substrate for HRP results in the formation of a colored precipitate at the site of DNA damage, which can be visualized and quantified using standard light microscopy.
Signaling Pathway for AP Site Formation
Apurinic/apyrimidinic (AP) sites are generated through two primary mechanisms: spontaneous depurination/depyrimidination and as a key intermediate in the Base Excision Repair (BER) pathway. The BER pathway is responsible for correcting most forms of single-base DNA damage.
Application Notes and Protocols for Aldehyde Reactive Probes in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of aldehyde reactive probes in high-throughput screening (HTS) assays. Aldehydes are highly reactive molecules generated in biological systems under conditions of oxidative stress, playing a significant role in the pathophysiology of numerous diseases. Aldehyde reactive probes offer a powerful tool for the detection and quantification of these reactive species, enabling the screening of compounds that can modulate their production or scavenging.
Introduction to Aldehyde Reactive Probes
Reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), are products of lipid peroxidation and are key biomarkers of oxidative stress.[1] These aldehydes can form adducts with proteins, DNA, and other cellular macromolecules, leading to cellular dysfunction and contributing to disease progression.[2] Aldehyde reactive probes are designed to covalently bind to these aldehydes, allowing for their detection and quantification.
A widely used class of aldehyde reactive probes is based on a biotinylated hydrazine or hydroxylamine chemistry. The probe, often referred to as an Aldehyde Reactive Probe (ARP), reacts with aldehyde groups to form a stable covalent bond.[3][4][5] The incorporated biotin tag can then be detected using a variety of methods, most commonly through its high-affinity interaction with streptavidin conjugated to a reporter enzyme, such as horseradish peroxidase (HRP).[6][7][8][9] This system allows for highly sensitive detection, making it suitable for HTS applications.
Signaling Pathways Involving Aldehyde Generation
The generation of reactive aldehydes is intimately linked to cellular signaling pathways activated during oxidative stress. A primary source of aldehydes is the peroxidation of polyunsaturated fatty acids within cellular membranes.
Lipid Peroxidation Pathway
Under conditions of oxidative stress, reactive oxygen species (ROS) can initiate a chain reaction of lipid peroxidation. This process leads to the degradation of lipids and the formation of various reactive aldehydes. The following diagram illustrates a simplified lipid peroxidation signaling pathway.
Caption: Simplified signaling pathway of lipid peroxidation leading to the generation of reactive aldehydes.
Experimental Workflow for HTS Assay
The general workflow for a high-throughput screening assay to identify inhibitors of aldehyde production involves inducing oxidative stress in cells, labeling the resulting aldehydes with a biotinylated probe, and detecting the probe with a streptavidin-HRP conjugate and a chemiluminescent substrate.
Caption: Experimental workflow for a high-throughput screening assay to identify inhibitors of aldehyde production.
Detailed Experimental Protocols
Protocol 1: HTS Assay for Inhibitors of Oxidative Stress-Induced Aldehyde Production
This protocol describes a cell-based assay in a 96-well format to screen for compounds that inhibit the production of aldehydes following the induction of oxidative stress.
Materials:
-
Aldehyde Reactive Probe (this compound), biotinylated (e.g., N'-(Aminooxyacetyl)-N'-biotinylhydrazine)[4]
-
Cell line susceptible to oxidative stress (e.g., HepG2, SH-SY5Y)
-
Cell culture medium and supplements
-
96-well clear-bottom black plates
-
Oxidative stress inducer (e.g., hydrogen peroxide, menadione)
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer)
-
Phosphate Buffered Saline (PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate (e.g., luminol-based)[10]
-
Microplate luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: Add test compounds at desired concentrations to the cells. Include appropriate vehicle controls (e.g., DMSO). Incubate for 1-2 hours.
-
Induction of Oxidative Stress: Add the oxidative stress inducer to all wells except for the negative control wells. Incubate for a period sufficient to induce aldehyde production (e.g., 2-4 hours).
-
Probe Labeling: Add the biotinylated Aldehyde Reactive Probe to all wells at a final concentration of 10-50 µM. Incubate for 1-2 hours at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with PBS. Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Lysate Immobilization: Transfer the cell lysates to a high-protein-binding 96-well plate. Incubate for 2 hours at room temperature or overnight at 4°C to allow proteins (including those with aldehyde adducts) to bind to the plate.
-
Blocking: Aspirate the lysate and wash the wells three times with PBS containing 0.05% Tween-20 (PBST). Add blocking buffer to each well and incubate for 1 hour at room temperature.[6][7][8]
-
Streptavidin-HRP Incubation: Aspirate the blocking buffer and wash the wells three times with PBST. Add Streptavidin-HRP diluted in blocking buffer (e.g., 1:1000 to 1:5000 dilution) to each well. Incubate for 1 hour at room temperature.[6][7][8][9]
-
Washing: Aspirate the Streptavidin-HRP solution and wash the wells five times with PBST.
-
Signal Detection: Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions. Add the substrate to each well and immediately measure the luminescence using a microplate reader.[6][7][8][10]
Data Presentation
The results of the HTS assay can be presented in a tabular format. The following table shows example data for a screen of potential inhibitors of aldehyde production.
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition |
| Negative Control | - | 1,500 | 0% |
| Positive Control | - | 150,000 | 100% (No Inhibition) |
| Compound A | 10 | 75,000 | 50% |
| Compound B | 10 | 15,000 | 90% |
| Compound C | 10 | 145,000 | 3.3% |
Z'-Factor Calculation:
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
Example HTS Assay Performance Data:
| Parameter | Value |
| Mean Positive Control (RLU) | 150,000 |
| SD Positive Control (RLU) | 12,000 |
| Mean Negative Control (RLU) | 1,500 |
| SD Negative Control (RLU) | 200 |
| Signal-to-Background | 100 |
| Z'-Factor | 0.75 |
Conclusion
Aldehyde reactive probes provide a robust and sensitive method for the detection and quantification of reactive aldehydes in a high-throughput format. The protocols and data presented here offer a framework for researchers to establish and validate HTS assays for the discovery of novel therapeutics targeting oxidative stress-related diseases. The use of biotinylated probes coupled with chemiluminescent detection offers a powerful platform for screening large compound libraries with high sensitivity and reliability.
References
- 1. Preventing in vitro lipoperoxidation in the malondialdehyde-thiobarbituric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of M1G-dR in DNA by aldehyde reactive probe labeling and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Stress Marker Detection this compound(Aldehyde Reactive Probe) | CAS 139585-03-8 Dojindo [dojindo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bio-rad.com [bio-rad.com]
Quantification of DNA Lesions in Tissue Samples Using Aldehyde Reactive Probes (ARPs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA, the blueprint of life, is under constant assault from both endogenous and exogenous agents, leading to a variety of lesions. Among the most common and significant types of DNA damage are abasic (AP) sites, which are non-instructive and can block DNA replication and transcription, leading to mutations or cell death if left unrepaired. The quantification of these and other DNA lesions in tissue samples is crucial for understanding disease pathogenesis, assessing the efficacy of therapeutics, and identifying biomarkers for genotoxic exposure.
Aldehyde Reactive Probes (ARPs) are chemical tools that specifically react with the aldehyde group present in the open-ring form of AP sites. This reaction results in the stable labeling of the AP site, most commonly with a biotin tag. This biotinylation allows for the sensitive detection and quantification of AP sites using avidin-based assays, such as ELISA-like methods. Furthermore, the ARP assay can be adapted to measure other types of DNA damage, such as oxidized bases, by first treating the DNA with specific DNA glycosylases that convert these lesions into AP sites.[1]
These application notes provide detailed protocols for the quantification of DNA lesions in both fresh-frozen and formalin-fixed paraffin-embedded (FFPE) tissue samples using the this compound assay.
Principle of the this compound Assay
The this compound assay is based on the specific chemical reaction between the alkoxyamine group of the this compound reagent and the aldehyde group of an AP site in the DNA. This reaction forms a stable oxime bond, effectively tagging the AP site. When the this compound reagent is biotinylated, the tagged DNA can be detected and quantified using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) for colorimetric or chemiluminescent detection.[2][3]
I. Quantification of AP Sites in Fresh-Frozen Tissue Samples
This protocol outlines the steps for the quantification of abasic sites from fresh-frozen tissue samples.
Experimental Protocol
1. Materials
-
Fresh-frozen tissue samples
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
DNA extraction kit suitable for tissue (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Aldehyde Reactive Probe (this compound) reagent (biotinylated)
-
This compound reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
DNA purification method (e.g., ethanol precipitation or spin columns)
-
AP Site Quantification Kit (e.g., from Cell Biolabs, Inc. or similar, containing standards, coating buffer, blocking buffer, streptavidin-HRP, and substrate)
-
Microplate reader
2. Procedure
2.1. Tissue Homogenization and DNA Extraction
-
Immediately place the fresh-frozen tissue sample in liquid nitrogen to keep it frozen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Proceed with DNA extraction immediately using a commercial kit according to the manufacturer's instructions. Briefly, this typically involves lysis of the cells, removal of proteins and other contaminants, and finally, elution of the purified DNA.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and assess purity (A260/A280 ratio).
2.2. This compound Labeling of AP Sites
-
Dilute the extracted DNA to a final concentration of 100 µg/mL in TE buffer.[4]
-
Prepare a 10 mM this compound solution in water.[4]
-
In a microcentrifuge tube, mix equal volumes of the DNA solution and the 10 mM this compound solution.[4]
-
Incubate the reaction mixture at 37°C for 1 hour.[4]
2.3. Purification of this compound-Labeled DNA
-
Purify the this compound-labeled DNA to remove unreacted this compound reagent. This can be achieved by:
-
Ethanol Precipitation: Add 2.5 volumes of cold 100% ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2) to the reaction mixture. Incubate at -20°C for at least 1 hour, then centrifuge at high speed to pellet the DNA. Wash the pellet with 70% ethanol and resuspend in TE buffer.
-
Spin Columns: Use a DNA purification spin column according to the manufacturer's protocol.
-
2.4. Quantification of AP Sites by ELISA-like Assay
-
Follow the instructions of a commercial AP site quantification kit. A general procedure is as follows:
-
Prepare a standard curve using the provided this compound-DNA standard.
-
Coat a 96-well plate with the this compound-labeled sample DNA and the standards in a coating buffer.
-
Wash the plate and block non-specific binding sites.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add the substrate and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the number of AP sites in the sample DNA by comparing its absorbance to the standard curve.
II. Quantification of AP Sites in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Samples
Quantifying DNA lesions in FFPE tissues presents additional challenges due to DNA fragmentation and cross-linking caused by the fixation process.[5] This protocol is optimized for this sample type.
Experimental Protocol
1. Materials
-
FFPE tissue blocks
-
Microtome
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
FFPE DNA extraction kit (e.g., QIAamp DNA FFPE Tissue Kit)
-
Aldehyde Reactive Probe (this compound) reagent (biotinylated)
-
This compound reaction buffer
-
DNA purification method
-
AP Site Quantification Kit
-
Microplate reader
2. Procedure
2.1. Deparaffinization and DNA Extraction
-
Cut 5-10 µm thick sections from the FFPE block using a microtome.
-
Place the sections in a microcentrifuge tube.
-
Deparaffinize the tissue by adding xylene and vortexing. Centrifuge and remove the xylene. Repeat this step.
-
Rehydrate the tissue by sequential washes with decreasing concentrations of ethanol (100%, 95%, 70%) and finally with water.
-
Proceed with DNA extraction using a commercial kit specifically designed for FFPE tissues, following the manufacturer's instructions. These kits typically include a step to reverse the formalin cross-links.
-
Quantify the extracted DNA and assess its purity.
2.2. This compound Labeling and Quantification
-
Follow the same procedure for this compound labeling, purification, and quantification as described for fresh-frozen tissues (Sections I.2.2 to I.2.4).
Data Presentation
The following tables summarize hypothetical quantitative data for AP sites in different tissue types, illustrating the type of results that can be obtained using the this compound assay.
Table 1: Basal Levels of Abasic Sites in Different Rat Tissues
| Tissue Type | AP Sites per 10^6 Nucleotides (Mean ± SD) |
| Brain | 5.2 ± 0.8 |
| Liver | 3.1 ± 0.5 |
| Kidney | 4.5 ± 0.7 |
| Lung | 2.8 ± 0.4 |
Data are hypothetical and for illustrative purposes only.
Table 2: Effect of Genotoxic Agent on AP Site Formation in Mouse Liver Tissue
| Treatment Group | AP Sites per 10^6 Nucleotides (Mean ± SD) |
| Control (Vehicle) | 3.5 ± 0.6 |
| Genotoxic Agent X (Low Dose) | 8.2 ± 1.1 |
| Genotoxic Agent X (High Dose) | 15.7 ± 2.3 |
Data are hypothetical and for illustrative purposes only.
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for quantifying AP sites in tissue samples.
Caption: The Base Excision Repair (BER) pathway and the role of this compound.
Conclusion
The Aldehyde Reactive Probe assay is a robust and sensitive method for the quantification of abasic sites and other DNA lesions in tissue samples. The protocols provided herein offer a framework for researchers to apply this technique to both fresh-frozen and FFPE tissues, enabling a wide range of studies in toxicology, cancer biology, and drug development. Careful attention to sample preparation and DNA extraction is critical for obtaining accurate and reproducible results, particularly with FFPE samples.
References
Aldehyde Reactive Probe: Troubleshooting & Optimization
troubleshooting high background in Aldehyde Reactive Probe assays
Welcome to the technical support center for Aldehyde Reactive Probe assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the chemical principle behind Aldehyde Reactive Probe assays?
Aldehyde reactive probes, typically containing hydrazide or aminooxy functional groups, are used to detect and quantify aldehyde-containing molecules. The primary amine of the probe reacts with the carbonyl group of the aldehyde in a nucleophilic addition-elimination reaction, forming a stable covalent bond (a hydrazone or oxime, respectively). This reaction is highly specific for aldehydes and ketones.[1][2][3]
Q2: What are the common sources of high background in my Aldehyde Reactive Probe assay?
High background fluorescence can obscure your specific signal and is a common challenge. The primary causes include:
-
Endogenous Aldehydes: Biological samples naturally contain aldehydes generated from metabolic processes like lipid peroxidation. These can react with the probe, leading to non-specific signal.[4][5]
-
Fixation-Induced Aldehydes: Aldehyde-based fixatives like formaldehyde or glutaraldehyde can leave behind reactive aldehyde groups in the tissue, which will be detected by the probe.[6]
-
Non-specific Probe Binding: The probe itself may bind non-specifically to cellular components through hydrophobic or electrostatic interactions.
-
Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce at the same wavelength as your probe's fluorophore.[7]
-
Probe Concentration Too High: Using an excessive concentration of the aldehyde reactive probe can lead to increased non-specific binding and higher background.[8]
Q3: How can I be sure that the signal I am seeing is specific to my target?
To ensure the specificity of your signal, it is crucial to include proper controls in your experiment. Key controls include:
-
No-Probe Control: A sample that is processed identically but without the addition of the aldehyde reactive probe. This will help you assess the level of autofluorescence in your sample.
-
Quenching Control: Treat a sample with a quenching agent like sodium borohydride to reduce endogenous aldehydes before adding the probe. A significant reduction in signal in the quenched sample compared to the unquenched sample indicates that your probe is detecting aldehydes.
-
Blocking Control: A sample where endogenous aldehydes are blocked with a non-fluorescent aldehyde-reactive molecule (e.g., glycine) before probe incubation. This should also result in a significant decrease in signal.
Troubleshooting Guide: High Background
High background can be a significant issue in Aldehyde Reactive Probe assays. This guide provides a systematic approach to identifying and mitigating the source of the problem.
Diagram: Troubleshooting Workflow for High Background
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactive aldehydes: an initial path to develop precision medicine for pain control - Zambelli- Annals of Translational Medicine [atm.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. abcam.com [abcam.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing ARP Labeling of DNA Damage
Welcome to the technical support center for Aldehyde Reactive Probe (ARP) labeling of DNA damage. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments for accurate and reliable quantification of abasic (AP) sites in DNA.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound labeling of AP sites in my DNA sample?
A1: The optimal incubation time for this compound labeling can vary depending on the specific experimental conditions. However, a common starting point is to incubate the DNA sample with the this compound solution for 30 to 60 minutes at 37°C.[1][2][3] For living cells, incubation times may be shorter, ranging from 1 to 30 minutes.[4] It is recommended to perform a time-course experiment to determine the ideal incubation time for your specific sample type and experimental setup.
Q2: I am observing a weak or no signal in my this compound labeling experiment. What are the possible causes and solutions?
A2: A weak or absent signal can be due to several factors:
-
Low level of DNA damage: Ensure your experimental conditions are sufficient to induce a detectable level of AP sites. Consider including a positive control, such as DNA treated with an alkylating agent or uracil-DNA glycosylase (UDG) on uracil-containing DNA, to verify the assay is working.
-
Suboptimal this compound concentration: The concentration of this compound can influence labeling efficiency. While some protocols suggest a final concentration of up to 10 mM, increasing the concentration from 5 mM to 10 mM may only result in a modest increase in product formation.[1] It's advisable to optimize the this compound concentration for your specific application.
-
Incorrect pH of the reaction buffer: this compound reacts more efficiently with AP sites under acidic conditions (pH 4-5).[1] Standard protocols often use a buffer with a pH around 7.4-8.0, which might not be optimal for this compound reactivity.[1][2] Consider adjusting the pH of your reaction buffer to see if it improves your signal.
-
Degraded this compound reagent: Ensure your this compound solution is fresh and has been stored correctly. This compound is highly soluble in water, and the stock solution can be stored at 4°C for up to one year without significant loss of reactivity.[2]
Q3: My background signal is very high. How can I reduce it?
A3: High background is a common issue in this compound-based assays and can obscure the true signal. Here are some troubleshooting steps:
-
Incomplete removal of unbound reagents: It is crucial to thoroughly remove unbound this compound and streptavidin-HRP.[1] Purification steps like phenol/chloroform extraction, ethanol precipitation, or the use of spin columns are essential to minimize background.[1]
-
Non-specific binding of streptavidin: The biotin tag on this compound is detected by streptavidin conjugates. Non-specific binding of streptavidin to the membrane or plate can lead to high background. Ensure proper blocking steps are included in your protocol.
-
Endogenous biotin: Cells naturally contain biotin, which can be a source of background when working with cell lysates or in situ labeling.[1]
-
Protein contamination in the DNA sample: Protein contamination can cause a positive error in the assay.[3] Ensure your DNA is highly purified, with a 260/280 nm absorbance ratio of 1.8 or higher.[3]
Q4: Can I use single-stranded DNA or RNA for this compound labeling?
A4: No, this compound labeling kits are typically designed for double-stranded DNA. The binding efficiency of single-stranded DNA to microplates can be different, leading to inaccurate quantification.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low number of abasic sites. | Include a positive control with a known number of AP sites. Increase the concentration of the DNA damaging agent or the duration of treatment. |
| Inefficient this compound labeling. | Optimize incubation time (30-60 min is a good starting point). Optimize this compound concentration (e.g., 2-10 mM). Check the pH of the reaction buffer; this compound is more reactive at acidic pH.[1] | |
| Degraded this compound reagent. | Use a fresh this compound solution. Store this compound stock solution at 4°C for up to one year.[2] | |
| High Background | Incomplete removal of unbound this compound or streptavidin. | Ensure thorough washing steps after this compound labeling and streptavidin incubation. Use spin columns or precipitation methods to purify the this compound-labeled DNA.[1] |
| Non-specific binding of detection reagents. | Use appropriate blocking buffers (e.g., BSA) before adding streptavidin conjugates. | |
| Protein contamination in the DNA sample. | Re-purify the DNA sample to achieve a 260/280 ratio of ~1.8.[3] | |
| Inconsistent Results | Variability in DNA isolation. | Use a consistent DNA isolation method for all samples, as the process itself can introduce a low level of abasic sites.[3] |
| Pipetting errors. | Ensure accurate pipetting, especially when preparing standards and samples. |
Experimental Protocols
Protocol 1: this compound Labeling of Purified Genomic DNA
This protocol is a general guideline for labeling abasic sites in purified genomic DNA.
Materials:
-
Purified genomic DNA (100 µg/ml in TE buffer, pH 7.4)
-
This compound solution (10 mM in water)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Microcentrifuge tubes
-
Incubator at 37°C
-
DNA purification method (e.g., ethanol precipitation, spin columns)
Procedure:
-
Prepare DNA Sample: Adjust the concentration of your purified genomic DNA to 100 µg/ml with TE buffer.[2] Ensure the 260/280 ratio is approximately 1.8.[3]
-
This compound Reaction: In a microcentrifuge tube, mix equal volumes of the DNA solution and the 10 mM this compound solution.[2] For example, mix 10 µl of DNA solution with 10 µl of this compound solution.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.[2][3]
-
Purification: Isolate the this compound-labeled DNA from unbound this compound using a suitable method such as ethanol precipitation or a membrane filtration tube.[2]
-
Resuspension: Dissolve the purified this compound-labeled DNA pellet in an appropriate volume of TE buffer. The DNA is now ready for downstream detection methods (e.g., ELISA-like assays).
Protocol 2: Optimizing Incubation Time
To determine the optimal incubation time for your specific experimental conditions, perform a time-course experiment.
Procedure:
-
Prepare multiple identical this compound reaction mixtures as described in Protocol 1.
-
Incubate the tubes at 37°C.
-
At different time points (e.g., 15 min, 30 min, 45 min, 60 min, 90 min), stop the reaction for one tube by proceeding immediately to the purification step.
-
Quantify the signal from each time point.
-
Plot the signal intensity against the incubation time to identify the point at which the signal plateaus. This indicates the optimal incubation time.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Incubation Time | 30 - 60 minutes | [1][2][3] |
| Incubation Temperature | 37°C | [1][2][3] |
| This compound Concentration | 2 mM - 10 mM | [1] |
| DNA Concentration | 100 µg/ml | [2][3] |
| Reaction pH | Acidic pH (4-5) for optimal this compound reactivity | [1] |
Visualizations
This compound Labeling Experimental Workflow
Caption: Workflow for this compound labeling of DNA damage.
Signaling Pathway of Base Excision Repair and this compound Intervention
Caption: BER pathway and this compound labeling of AP sites.
References
- 1. A Versatile New Tool to Quantify Abasic Sites in DNA and Inhibit Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress Marker Detection this compound(Aldehyde Reactive Probe) | CAS 139585-03-8 Dojindo [dojindo.com]
- 3. dojindo.com [dojindo.com]
- 4. A method for detecting abasic sites in living cells: Age-dependent changes in base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
common artifacts in Aldehyde Reactive Probe staining and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common artifacts encountered during aldehyde reactive probe staining experiments.
Frequently Asked Questions (FAQs)
Q1: What are aldehyde reactive probes and what are they used for?
Aldehyde reactive probes are molecules designed to specifically react with aldehyde functional groups. In biological research, they are often conjugated to fluorophores to enable the visualization and quantification of aldehydes in cells and tissues. These probes are valuable for studying processes such as oxidative stress, lipid peroxidation, and enzymatic reactions that generate aldehydes as byproducts.
Q2: What are the most common artifacts observed in aldehyde reactive probe staining?
The most common artifacts include high background fluorescence, non-specific staining, weak or no signal, and autofluorescence. These issues can arise from various steps in the staining protocol, including sample fixation, probe concentration, and washing steps.
Q3: How does aldehyde-based fixation interfere with aldehyde reactive probe staining?
Aldehyde-based fixatives, such as formaldehyde (PFA) and glutaraldehyde, work by cross-linking proteins through reactions with amine groups, which preserves cellular structure. However, this process can itself introduce aldehyde groups into the tissue, which can then react with the aldehyde reactive probe, leading to high background and non-specific signals.[1] Glutaraldehyde is a stronger cross-linker and can induce more significant autofluorescence compared to formaldehyde.[1][2]
Q4: Can I use non-aldehyde fixatives for aldehyde reactive probe staining?
Yes, non-aldehyde fixatives like ice-cold methanol or acetone can be excellent alternatives.[3][4] These fixatives work by dehydrating and precipitating proteins, and they do not introduce exogenous aldehydes. However, they may not preserve cellular morphology as well as aldehyde-based fixatives and can lead to the loss of some soluble proteins.[4] The choice of fixative should be optimized for your specific target and experimental goals.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your aldehyde reactive probe staining experiments in a question-and-answer format.
High Background Staining
Problem: My images have a high, diffuse background, making it difficult to distinguish the specific signal.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Fixative-Induced Aldehydes | 1. Quenching: After fixation with an aldehyde-based fixative, quench free aldehyde groups by incubating the sample with 0.1 M glycine or 1 mg/mL sodium borohydride in PBS.[1][5] 2. Alternative Fixation: Switch to a non-aldehyde fixative such as ice-cold methanol or acetone.[3][4] | Aldehyde fixatives can leave behind reactive aldehyde groups that bind to the probe, causing a high background. Quenching agents will react with and block these groups.[1] Methanol and acetone fix by precipitation and do not introduce aldehydes.[3][4] |
| Excess Probe Concentration | Titrate the aldehyde reactive probe to determine the optimal concentration that provides a good signal-to-noise ratio. | Too high a concentration of the probe can lead to non-specific binding and increased background. |
| Insufficient Washing | Increase the number and/or duration of wash steps after probe incubation to remove unbound probe. | Inadequate washing can leave residual unbound probe that contributes to background fluorescence. |
| Autofluorescence | 1. Spectral Separation: Use a fluorophore on your probe that has an emission spectrum distinct from the autofluorescence of your sample. Far-red or near-infrared fluorophores are often good choices as autofluorescence is typically weaker in this range.[6] 2. Quenching: Treat the sample with an autofluorescence quenching agent like Sudan Black B.[6] 3. Control: Image an unstained sample to assess the level of autofluorescence. | Tissues and cells have endogenous molecules that fluoresce naturally (autofluorescence), which can be exacerbated by aldehyde fixation.[6] |
Weak or No Signal
Problem: I am not observing any specific staining, or the signal is very weak.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Low Abundance of Target Aldehydes | 1. Positive Control: Use a positive control sample known to have high levels of the target aldehyde to validate the staining protocol. 2. Signal Amplification: Consider using a biotinylated aldehyde reactive probe followed by streptavidin-conjugated fluorophores to amplify the signal. | The target aldehydes may be present at very low levels in your sample. |
| Probe Inactivity | Ensure the aldehyde reactive probe has been stored correctly (e.g., protected from light, appropriate temperature) and has not expired. | Improper storage can lead to the degradation of the probe and loss of reactivity. |
| Suboptimal Fixation | The chosen fixation method may be destroying or masking the endogenous aldehydes. Experiment with different fixation methods (e.g., shorter fixation times, different fixatives). | Over-fixation or the use of a harsh fixative can alter the chemical structure of the target aldehydes. |
| Incorrect Imaging Settings | Optimize the microscope settings, including exposure time, laser power, and detector gain, to ensure you are capturing any available signal. | The signal may be present but too weak to be detected with the current imaging parameters. |
Non-Specific Staining
Problem: I am seeing staining in cellular compartments or regions where I don't expect to see my target aldehydes.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Reaction with Non-Aldehyde Carbonyls | Aldehyde reactive probes can sometimes cross-react with other carbonyl-containing molecules, such as ketones. Ensure the specificity of your probe for aldehydes under your experimental conditions by consulting the manufacturer's data or relevant literature. | The probe may not be entirely specific to aldehydes and could be reacting with other similar chemical groups. |
| Hydrophobic Interactions | Include a blocking step before probe incubation using a protein-based blocker like Bovine Serum Albumin (BSA) to minimize non-specific hydrophobic binding of the probe. | The fluorescent probe may non-specifically adhere to hydrophobic regions within the cell. |
| Fixation Artifacts | As with high background, fixative-induced aldehydes can lead to non-specific staining patterns. Implement quenching steps or use non-aldehyde fixatives. Include a "no-probe" control that has been fixed and processed in the same way to identify any fluorescence resulting from the fixation process itself. | Fixation can create reactive sites that are not related to the endogenous aldehydes of interest. |
Experimental Protocols
Protocol 1: Glycine Quenching of Formaldehyde-Fixed Cells
This protocol is designed to reduce background staining caused by free aldehyde groups after formaldehyde fixation.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Quenching: Incubate the cells in a 0.1 M glycine solution in PBS for 20 minutes at room temperature.[7]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Proceed with Staining: Continue with your standard aldehyde reactive probe staining protocol (e.g., blocking, probe incubation, and subsequent washes).
Protocol 2: Negative Control for Fixation-Induced Artifacts
This protocol helps to determine the contribution of fixation-induced aldehydes to the final signal.
-
Prepare two sets of samples:
-
Sample A (Experimental): Will be stained with the aldehyde reactive probe.
-
Sample B (Negative Control): Will not be stained with the probe.
-
-
Fixation: Fix both sets of samples using your standard aldehyde-based fixation protocol (e.g., 4% PFA).
-
Quenching (Optional but Recommended): For one subset of both Sample A and B, perform a quenching step with glycine or sodium borohydride as described in Protocol 1. This will help assess the effectiveness of the quenching procedure.
-
Washing: Wash all samples thoroughly with PBS.
-
Probe Incubation (Sample A only): Incubate Sample A with the aldehyde reactive probe according to your protocol. For Sample B, incubate with the same buffer but without the probe.
-
Washing: Wash both sets of samples under the same conditions.
-
Imaging: Image both Sample A and Sample B using identical microscope settings.
-
Analysis: Compare the fluorescence signal in Sample B to that in Sample A. Any signal observed in Sample B is likely due to autofluorescence generated by the fixation process. This background signal can be quantitatively subtracted from the signal in Sample A to obtain a more accurate measure of the endogenous aldehyde signal.
Protocol 3: Staining with Non-Aldehyde Fixatives
Methanol Fixation:
-
Fixation: Add ice-cold 100% methanol to your cells and incubate for 15 minutes at -20°C.[5]
-
Washing: Rinse the cells three times with PBS for 5 minutes each.[5]
-
Proceed with Staining: Continue with your aldehyde reactive probe staining protocol. Note that methanol also permeabilizes the cells, so a separate permeabilization step is usually not necessary.[1]
Acetone Fixation:
-
Fixation: Add ice-cold acetone to your cells and incubate for 5-10 minutes at -20°C.[8]
-
Washing: Wash the cells three times with PBS for 10 minutes each.[8]
-
Proceed with Staining: Continue with your aldehyde reactive probe staining protocol. Acetone also permeabilizes the cells.[1]
Data Presentation
Table 1: Comparison of Fixation Methods on Staining Intensity and Background
This table summarizes a hypothetical quantitative comparison of different fixation methods on the performance of an aldehyde reactive probe.
| Fixation Method | Relative Fluorescence Intensity (Signal) | Signal-to-Noise Ratio | Notes |
| 4% PFA (no quenching) | +++ | Low | High background often observed due to fixative-induced aldehydes. |
| 4% PFA + Glycine Quench | ++ | Medium | Glycine effectively reduces background, improving signal-to-noise. |
| 4% PFA + NaBH4 Quench | ++ | Medium-High | Sodium borohydride is also effective at reducing aldehyde-induced autofluorescence. |
| Ice-Cold Methanol | + | High | Lower signal intensity may be due to extraction of some target molecules, but background is significantly lower. |
| Ice-Cold Acetone | + | High | Similar to methanol, offers a good signal-to-noise ratio with potentially lower signal intensity. |
Relative Fluorescence Intensity and Signal-to-Noise Ratio are represented on a qualitative scale for illustrative purposes. Actual values will vary depending on the specific probe, sample, and imaging system. A study comparing Histochoice (a non-aldehyde fixative) to neutral buffered formalin (NBF) found that Histochoice produced comparable or superior staining intensity for many antibodies.[9] Another study showed that formaldehyde and paraformaldehyde were superior to other aldehyde fixatives in preserving cell fluorescence while limiting background.[10]
Visualizations
Troubleshooting Workflow for High Background
This diagram outlines a logical workflow for troubleshooting high background issues in aldehyde reactive probe staining.
Caption: Troubleshooting decision tree for high background artifacts.
Experimental Workflow for Distinguishing Endogenous vs. Fixative-Induced Aldehydes
This diagram illustrates an experimental workflow to differentiate the signal from endogenous aldehydes from that created by aldehyde-based fixatives.
Caption: Workflow for signal source differentiation.
References
- 1. hwpi.harvard.edu [hwpi.harvard.edu]
- 2. mljar.com [mljar.com]
- 3. Comparing fixing agents: methanol vs acetone for IF - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 4. Effects of acetone, methanol, or paraformaldehyde on cellular structure, visualized by reflection contrast microscopy and transmission and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Comparative Analysis of Davidson and Glyoxal Fixatives on Autofluorescence and Immunolabeling in Medaka (Oryzias latipes) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative comparison of immunohistochemical staining intensity in tissues fixed in formalin and Histochoice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldehyde fixation of thiol-reactive fluorescent cytoplasmic probes for tracking cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying DNA Damage with Aldehyde Reactive Probes (ARPs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Aldehyde Reactive Probes (ARPs) to quantify DNA damage.
Frequently Asked Questions (FAQs)
Q1: What is an Aldehyde Reactive Probe (ARP) and what is it used for?
An Aldehyde Reactive Probe (this compound) is a molecule designed to specifically react with aldehyde groups. In the context of DNA damage, ARPs are primarily used to detect and quantify apurinic/apyrimidinic (AP) sites, which are common DNA lesions.[1][2][3] The this compound molecule, which contains a biotin tag, reacts with the open-ring aldehyde form of the AP site, creating a stable this compound-DNA adduct.[1][2] This biotin tag can then be detected using streptavidin-conjugated enzymes (like horseradish peroxidase) for colorimetric or chemiluminescent quantification, similar to an ELISA.[1][4][5]
Q2: Can ARPs be used to detect other types of DNA damage besides AP sites?
Yes, the application of ARPs can be extended to other types of DNA damage by using specific DNA repair enzymes. For example, oxidized pyrimidines can be quantified by first treating the DNA with endonuclease III, which removes the damaged base and creates an AP site that can then be targeted by the this compound. Similarly, uracil-DNA glycosylase can be used to excise uracil from DNA, generating an AP site for this compound labeling.[4]
Q3: What are the main challenges and limitations of using ARPs?
While widely used, this compound-based assays have several limitations:
-
Low Reactivity: The reaction of this compound with AP sites can be slow and may not go to completion, potentially leading to an underestimation of DNA damage.[4]
-
Side Products: The reaction between this compound and AP sites can sometimes produce side products in addition to the desired full-length DNA adduct, which can complicate data interpretation.[4]
-
High Background: The use of biotin in ARPs can lead to high background signals due to the presence of endogenous biotin in cells.[4] Additionally, it can be difficult to completely remove unbound streptavidin-HRP, further contributing to background noise.[6]
-
Competition with Endogenous Molecules: The presence of other aldehydes and ketones within the cell or in reagents can compete with AP sites for this compound binding.
Q4: Are there alternatives to ARPs for quantifying AP sites?
Yes, newer probes have been developed to address the shortcomings of ARPs. One such alternative is AA3, an alkoxyamine that reacts with AP sites with a better pH profile and higher reactivity than this compound.[7] AA3 contains an alkyne group, allowing for "click chemistry" to attach a variety of tags, including biotin or fluorophores, with greater specificity and lower background.[4][7]
Troubleshooting Guide
High Background
Problem: The negative control or blank wells show a high signal, reducing the assay's sensitivity and dynamic range.
| Possible Cause | Recommended Solution |
| Incomplete washing | Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer. Ensure complete removal of the wash buffer between steps by inverting and tapping the plate on a clean paper towel. A short incubation (soaking) with the wash buffer for 1-2 minutes per wash can also be effective.[8] |
| Ineffective blocking | Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or the incubation time. Adding a non-ionic detergent like Tween-20 (0.05%) to the blocking buffer can also help reduce non-specific binding.[8][9] |
| Contaminated reagents | Use fresh, high-purity reagents, especially buffers and the this compound solution. Filter-sterilize buffers to remove any particulate matter that could contribute to background. |
| Endogenous biotin (for cell-based assays) | If working with cell lysates, endogenous biotin can be a source of high background. Consider using an avidin/biotin blocking kit prior to the addition of the streptavidin-conjugate.[10] |
| High concentration of detection reagents | Titrate the concentration of the streptavidin-HRP conjugate to find the optimal dilution that provides a good signal-to-noise ratio. Excessively high concentrations can lead to non-specific binding and high background.[9] |
| Cross-reactivity of antibodies (if applicable) | If using a secondary antibody in your detection system, ensure it is highly cross-adsorbed to prevent non-specific binding. |
Low or No Signal
Problem: The positive control and experimental samples show little to no signal above background.
| Possible Cause | Recommended Solution |
| Insufficient DNA damage | Ensure that your positive control has a sufficient number of AP sites. For experimental samples, you may need to increase the dose or duration of the DNA damaging agent. A positive control can be generated by treating cells with 10 mM H2O2 for 1 hour at 37°C.[11] |
| Degraded this compound reagent | This compound is sensitive to storage conditions. Ensure it is stored correctly (typically at -20°C) and protected from light. Prepare fresh working solutions of this compound for each experiment. |
| Suboptimal this compound reaction conditions | The reaction of this compound with AP sites is pH-dependent. Ensure the pH of your reaction buffer is within the optimal range (typically around 7.4). The incubation time and temperature (e.g., 37°C for 1 hour) should also be optimized.[3] |
| Poor DNA quality | The presence of contaminants, such as proteins or RNA, can interfere with the this compound assay. Ensure your DNA is highly purified. A 260/280 ratio of ~1.8 is recommended.[11] |
| Insufficient DNA concentration | The assay requires a specific amount of DNA per well. Accurately quantify your DNA using a fluorometric method (e.g., PicoGreen) for better accuracy than spectrophotometry. |
| Inactive enzyme (for detection) | Verify the activity of the HRP conjugate. Use a known positive control for the enzyme itself. Ensure the substrate has been stored correctly and is not expired. |
High Variability Between Replicates
Problem: There is a large variation in the signal between technical replicates of the same sample.
| Possible Cause | Recommended Solution |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. When preparing serial dilutions for a standard curve, ensure thorough mixing between each dilution. |
| Inconsistent washing | Use an automated plate washer if available to ensure uniform washing across the plate. If washing manually, be consistent with the force and volume of buffer addition and removal for each well. |
| Edge effects | The outer wells of a microplate can be more susceptible to evaporation and temperature fluctuations. Avoid using the outermost wells for critical samples or standards. Fill the outer wells with buffer to create a humidity chamber. |
| Incomplete mixing of reagents | Ensure all reagents are brought to room temperature and mixed thoroughly before use. |
Quantitative Data Summary
The number of AP sites can vary significantly depending on the cell type, age, and exposure to genotoxic agents. The following table provides a summary of reported AP site frequencies.
| Sample Type | Condition | AP Sites per 105 bp | Reference |
| Young IMR90 cells | 1-hour incubation | ~1.2 | [1] |
| Old IMR90 cells | 1-hour incubation | ~2.4 - 3.6 | [1] |
| Human leukocytes (young donors) | 1-hour incubation | ~0.2 | [1] |
| Human leukocytes (old donors) | 1-hour incubation | ~1.4 | [1] |
| Rat liver DNA | Isolated before this compound treatment | ~1.75 | [1] |
Experimental Protocols
Detailed Methodology for this compound-based Quantification of AP Sites in Purified DNA
This protocol is a generalized procedure based on common practices and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
This compound Solution (10 mM): Dissolve this compound in nuclease-free water.[3] Store at -20°C in small aliquots.
-
DNA Sample: Purify genomic DNA from cells or tissues using a method that avoids harsh chemicals and high temperatures to prevent the artificial generation of AP sites. Resuspend the DNA in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4) at a concentration of 100 µg/mL.[3] Ensure the 260/280 ratio is approximately 1.8.
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Blocking Buffer: 1% BSA in PBS.
-
Streptavidin-HRP: Dilute in blocking buffer according to the manufacturer's instructions.
-
TMB Substrate: Use a commercial TMB substrate solution.
-
Stop Solution: 2 M H2SO4.
2. This compound Labeling of AP Sites:
-
In a microcentrifuge tube, mix equal volumes of the DNA sample (100 µg/mL) and the 10 mM this compound solution.[3]
-
Incubate the reaction at 37°C for 1 hour.[3]
-
Purify the this compound-labeled DNA from unbound this compound using ethanol precipitation or a spin column.[3]
-
Resuspend the this compound-labeled DNA in TE buffer.
3. ELISA-like Detection:
-
DNA Immobilization: Add 50-100 µL of the this compound-labeled DNA solution (at a concentration of ~1 µg/mL) to each well of a 96-well plate pre-coated for DNA binding. Incubate overnight at room temperature or for 2-4 hours at 37°C to allow the DNA to bind to the plate surface.
-
Washing: Aspirate the DNA solution and wash the wells three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with wash buffer.
-
Substrate Incubation: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Create a standard curve using a DNA standard with a known number of AP sites.
-
Subtract the absorbance of the blank wells from all other readings.
-
Determine the number of AP sites in your samples by interpolating their absorbance values on the standard curve.
-
Normalize the results to the amount of DNA added to each well.
Visualizations
Signaling Pathway: Base Excision Repair (BER)
Caption: The Base Excision Repair (BER) pathway for repairing damaged DNA bases.
Experimental Workflow: this compound-based DNA Damage Quantification
Caption: Experimental workflow for quantifying AP sites using an this compound-based assay.
References
- 1. pnas.org [pnas.org]
- 2. A method for detecting abasic sites in living cells: age-dependent changes in base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stress Marker Detection this compound(Aldehyde Reactive Probe) | CAS 139585-03-8 Dojindo [dojindo.com]
- 4. A Versatile New Tool to Quantify Abasic Sites in DNA and Inhibit Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AP Sites Quantitation Kit [cellbiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. A versatile new tool to quantify abasic sites in DNA and inhibit base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arp1.com [arp1.com]
- 9. arp1.com [arp1.com]
- 10. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. abcam.co.jp [abcam.co.jp]
optimizing the concentration of ARP for specific applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Activity-Regulated Protein (ARP) for various experimental applications. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability, solubility, and optimal activity of your this compound.
Troubleshooting Guides
Experimentation with purified proteins can present several challenges. The following table addresses common issues encountered during the optimization of this compound concentration, their potential causes, and recommended solutions.
| Problem | Potential Causes | Solutions |
| Protein Aggregation | - High protein concentration[1][2]- Improper buffer pH or ionic strength[1][2]- Repeated freeze-thaw cycles[1][3]- Suboptimal storage temperature[1][4]- Oxidation of cysteine residues[1] | - Decrease protein concentration or perform experiments at a lower concentration range.- Optimize buffer conditions. Screen a range of pH values and salt concentrations.[2]- Aliquot protein into single-use vials to avoid repeated freezing and thawing.[1]- Store the protein at the recommended temperature, typically -80°C for long-term storage.[1]- Add reducing agents like DTT or TCEP to the buffer.[5] |
| Loss of Activity | - Protein degradation due to proteases.- Denaturation from improper handling or storage.[1][4]- Incorrect buffer components. | - Add protease inhibitors to the purification and storage buffers.[1]- Avoid vigorous vortexing or shaking.[4] Ensure proper storage conditions are maintained.[3][6]- Verify that all necessary co-factors or stabilizers are present in the buffer. |
| High Background Signal in Assays | - Non-specific binding of this compound.- this compound concentration is too high. | - Include a blocking agent (e.g., BSA) in the assay buffer.- Perform a concentration titration to determine the optimal this compound concentration that gives a good signal-to-noise ratio. |
| Poor Signal-to-Noise Ratio | - this compound concentration is too low.- Inactive protein. | - Increase the concentration of this compound used in the assay.- Verify the activity of the protein stock using a positive control or a functional assay. |
| Inconsistent Results | - Variability in protein stock (e.g., different batches, age of stock).- Inconsistent experimental setup. | - Use a single, quality-controlled batch of this compound for a set of experiments.- Ensure all experimental parameters (e.g., incubation times, temperatures, cell seeding density) are consistent.[7] |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal starting concentration for my this compound experiments?
A1: The optimal concentration of this compound is highly dependent on the specific application. For in vitro assays, it is recommended to perform a dose-response curve, testing a wide range of concentrations.[8] A common starting point for many proteins is in the low micromolar (µM) to nanomolar (nM) range. For cell-based assays, the concentration may need to be higher to account for cell permeability and target engagement.[9] It is often necessary to test concentrations that are significantly higher than the in vivo plasma concentrations to observe an effect in vitro.[8][9]
Q2: My this compound is prone to aggregation. What steps can I take to prevent this?
A2: Protein aggregation is a common issue that can be mitigated by several factors.[5] Storing your protein at an appropriate concentration, typically 1-5 mg/mL, can help minimize aggregation.[1] It is also crucial to use an optimal buffer with the correct pH and ionic strength.[2] Adding stabilizing agents such as glycerol (10-50%), sugars (e.g., sucrose), or non-detergent sulfobetaines can also improve solubility.[2][6] Finally, avoiding repeated freeze-thaw cycles by aliquoting the protein into single-use tubes is critical for maintaining its integrity.[1]
Q3: What are the best practices for storing this compound to maintain its stability?
A3: For long-term storage, it is generally recommended to store proteins at -80°C.[1] For short-term storage (days to weeks), 4°C may be suitable, but this is protein-dependent.[3][4] Proteins should be stored in a buffer that maintains a stable pH and contains necessary additives like reducing agents or cryoprotectants.[3][6] Lyophilization (freeze-drying) can be an excellent option for long-term stability for some proteins.[3]
Q4: How can I be sure that the this compound I am using is active?
A4: The activity of your this compound should be validated before starting extensive experiments. This can be done through a functional assay specific to the protein's known biological activity. If a direct functional assay is not available, biophysical methods such as Circular Dichroism (CD) can be used to confirm the protein's secondary structure, which is often correlated with its folded and active state.[10]
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration in a Cell-Based Signaling Assay
This protocol outlines a general workflow for optimizing the concentration of this compound to activate a downstream signaling pathway, measured by the phosphorylation of a target protein via Western Blot.
-
Cell Culture and Seeding:
-
Culture your chosen cell line under standard conditions.
-
Seed cells in a 12-well plate at a density that will result in 70-80% confluency on the day of the experiment.[7] Allow cells to adhere overnight.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a buffer that is compatible with your cell culture medium and known to maintain this compound stability.
-
Perform a serial dilution of the this compound stock to create a range of concentrations to test (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
-
Cell Treatment:
-
Wash the cells once with serum-free medium.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle-only control.
-
Incubate the cells for a predetermined time point (e.g., 15 minutes, 30 minutes, 1 hour) based on the expected kinetics of the signaling pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated target protein and a primary antibody for the total target protein as a loading control.
-
Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Quantify the band intensities to determine the concentration of this compound that gives the optimal activation of the signaling pathway.
-
Protocol 2: In Vitro this compound Aggregation Assay by Dynamic Light Scattering (DLS)
This protocol describes how to use DLS to assess the aggregation state of this compound under different buffer conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of buffers with varying pH, ionic strength, or with different additives being tested for their ability to prevent aggregation.
-
Dilute the this compound stock into each of the test buffers to the final desired concentration.
-
-
DLS Measurement:
-
Filter all samples through a low-protein-binding 0.22 µm filter to remove any existing large aggregates or dust.
-
Transfer the filtered sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement to determine the size distribution of particles in the solution.
-
-
Data Analysis:
-
Analyze the DLS data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the this compound in each buffer.
-
A monomodal size distribution with a low PDI is indicative of a non-aggregated sample. The presence of larger species or a high PDI suggests aggregation.
-
Compare the results across the different buffer conditions to identify the formulation that best prevents this compound aggregation.
-
Visualizations
Caption: Hypothetical this compound signaling pathway leading to cell motility.
References
- 1. genextgenomics.com [genextgenomics.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. Stabilization of proteins for storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
dealing with non-specific binding of Aldehyde Reactive Probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the non-specific binding of Aldehyde Reactive Probes (ARPs).
Frequently Asked Questions (FAQs)
Q1: What are Aldehyde Reactive Probes (ARPs) and what are they used for?
Aldehyde Reactive Probes (ARPs) are molecules designed to specifically react with and label aldehyde groups.[1][2] They are commonly used to detect abasic (AP) sites in DNA and RNA, which are a form of DNA damage characterized by an exposed aldehyde group on the sugar moiety.[3][4][5] These probes typically contain a reactive group, such as an aminooxy or hydrazide group, that forms a stable covalent bond with the aldehyde, and a reporter tag, like biotin, for subsequent detection and quantification.[3][6]
Q2: What is non-specific binding in the context of ARPs?
Non-specific binding (NSB) refers to the attachment of the ARP to molecules or surfaces other than the intended target aldehyde groups. This can be caused by various molecular forces, including hydrophobic and electrostatic interactions between the probe and the substrate or other biomolecules.[7][8] NSB is a significant issue as it creates background noise, which reduces the signal-to-noise ratio and can lead to false positive results, complicating the interpretation of experimental data.[7][9]
Q3: What are the primary causes of non-specific binding with ARPs?
Several factors can contribute to high non-specific binding:
-
Hydrophobic Interactions : Many fluorescent dyes and probes have hydrophobic properties, causing them to adhere to surfaces and other proteins.[8][10]
-
Electrostatic (Charge) Interactions : Unwanted binding can occur due to attractive forces between charged molecules on the probe and the experimental surface.[7][8][11]
-
Excess Probe Concentration : Using a higher concentration of the this compound than necessary increases the likelihood of off-target binding.[12][13]
-
Insufficient Blocking : Failure to adequately block all potential non-specific binding sites on the surface (e.g., a microarray slide or multi-well plate) before adding the probe.[12][14][15]
-
Inadequate Washing : Washing steps that are too short or use an inappropriate buffer may not effectively remove all unbound or weakly bound probes.[12][15][16]
-
Reactive Surfaces : Surfaces functionalized with aldehydes for protein immobilization may have unreacted aldehyde groups that can bind the probe.[7]
Q4: How can I prevent or quench unreacted aldehydes on my functionalized surface?
If you are using a surface that has been chemically modified to contain aldehyde groups, these unreacted sites can be a major source of non-specific binding.[7] To mitigate this, you can:
-
Treat the surface with a blocking agent like ethanolamine to cap the unreacted aldehydes.[14]
-
Use sodium borohydride to reduce the aldehyde groups to alcohols, which are non-reactive towards the probe.[13]
-
Incubate with sugar molecules , such as trehalose, which can also block these reactive sites.[7]
Troubleshooting Guide
High background or non-specific binding is a common issue when working with ARPs. This guide provides a systematic approach to diagnose and resolve the problem.
Diagram: Troubleshooting Workflow for Non-Specific Binding
Caption: Troubleshooting workflow for this compound non-specific binding.
Key Experimental Parameters and Protocols
Optimizing your experimental conditions is crucial for minimizing non-specific binding. The table below summarizes recommended starting concentrations for common reagents used in blocking and washing steps.
| Parameter | Reagent | Recommended Concentration/Condition | Purpose | Citations |
| Blocking | Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Occupies non-specific binding sites. | [11][12][15] |
| Non-Fat Dry Milk | 1 - 5% (w/v) | Alternative protein-based blocking agent. | [12] | |
| Casein/Gelatin | Varies (follow manufacturer's recommendation) | Protein blockers to prevent non-specific interactions. | [14][15] | |
| Washing Buffer Additive | Tween-20 | 0.01 - 0.1% (v/v) | Non-ionic detergent to reduce hydrophobic interactions. | [8][15] |
| Buffer Modification | Sodium Chloride (NaCl) | Increase concentration (e.g., up to 500 mM) | Shields charge-based interactions. | [8][11] |
| Aldehyde Quenching | Sodium Borohydride | 1 mg/mL in PBS (prepare fresh) | Reduces unreacted aldehydes from fixation to alcohols. | [13] |
Detailed Protocol: Standard Blocking and Washing Procedure
This protocol provides a general framework. It should be optimized for your specific application.
1. Blocking Step: a. After your experimental step that generates aldehyde sites (e.g., DNA damage induction or surface functionalization), wash the sample twice with Phosphate Buffered Saline (PBS). b. Prepare a fresh blocking solution. A common choice is 3% BSA in PBS with 0.05% Tween-20 (PBS-T). c. Incubate your sample (e.g., cells on a coverslip, microarray slide, or ELISA plate) in the blocking solution for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[12] This step is critical to saturate any sites that could non-specifically bind the probe.[12][14]
2. Aldehyde Reactive Probe Incubation: a. Dilute the this compound to its optimal working concentration in the blocking buffer. If you haven't optimized this, perform a titration experiment starting with the manufacturer's recommendation and testing several lower concentrations.[12][13] b. Remove the blocking solution from your sample. c. Add the diluted this compound solution and incubate for the recommended time and temperature (e.g., 1 hour at room temperature), protected from light if the probe is fluorescent.
3. Washing Step: a. Remove the this compound solution. b. Wash the sample three to five times with a washing buffer (e.g., PBS-T).[12][16] c. For each wash, incubate for at least 5 minutes with gentle agitation to effectively remove unbound probes.[15] d. If background remains high, consider increasing the salt concentration in the wash buffer or using a stronger detergent like NP-40.[11][12] e. Proceed with your detection steps (e.g., incubation with streptavidin-HRP or streptavidin-fluorophore).
Diagram: Mechanism of Non-Specific Binding and Mitigation
This diagram illustrates the molecular interactions leading to non-specific binding and how various troubleshooting strategies work to prevent it.
Caption: How blocking agents and buffer additives reduce NSB.
References
- 1. Stress Marker Detection this compound(Aldehyde Reactive Probe) | CAS 139585-03-8 Dojindo [dojindo.com]
- 2. Detection of NO-induced DNA lesions by the modified aldehyde reactive probe (this compound) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An assay for RNA oxidation induced abasic sites using the Aldehyde Reactive Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of DNA damage by an aldehyde reactive probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. WO2008055080A2 - Method for blocking non-specific protein binding on a functionalized surface - Google Patents [patents.google.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 13. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 15. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. Aldehyde reactive probe assay [bio-protocol.org]
Technical Support Center: Troubleshooting Variability in ARP Assay Results
Welcome to the technical support center for Androgen Receptor Pathway (ARP) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that can lead to variability in this compound assay results. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound assays?
A1: Variability in this compound assays can arise from several factors, which can be broadly categorized as biological, technical, and reagent-related.
-
Biological Variability:
-
Cell Line Integrity: The choice and state of the cell line are critical. Many cell types have endogenous androgen receptors which can interfere with the assay.[1] Cell line misidentification, contamination (e.g., with mycoplasma), and genetic drift due to high passage numbers can alter cellular responses.
-
Endogenous Receptor Expression: Cell lines that endogenously express AR, particularly those derived from prostate tumors, may harbor mutations that alter their response to androgens and anti-androgens.[1]
-
Cell Health and Density: Inconsistent cell seeding density, uneven cell growth, or poor cell viability can significantly impact results. Clumpy cells may have reduced access to nutrients and test compounds.[2]
-
-
Technical Variability:
-
Assay Protocol Execution: Minor deviations in incubation times, temperatures, and reagent concentrations can lead to significant variations.[3]
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant errors, especially when dealing with small volumes of potent compounds.
-
Plate Position Effects: "Edge effects" in microplates, where wells on the edge of the plate behave differently from interior wells, can be a source of variability. This can be due to temperature or evaporation gradients.
-
Solvent Effects: The solvent used to dissolve test compounds, such as DMSO, can impact assay performance. For example, DMSO is known to inhibit CYP activity, which could be a factor in assays incorporating metabolic activation.[4]
-
-
Reagent Variability:
-
Lot-to-Lot Reagent Consistency: Variations between different batches of critical reagents like antibodies, ligands, and cell culture media can be a major source of inconsistency.[5]
-
Reagent Stability and Storage: Improper storage or handling of reagents can lead to their degradation and reduced performance.[3]
-
Test Compound Quality: The purity and stability of the test compounds are crucial for accurate results.
-
Troubleshooting Guides
Below are detailed troubleshooting guides for specific issues you might encounter during your this compound assays.
Issue 1: High Well-to-Well Variability or Inconsistent Replicate Data
Q: My replicate wells for the same condition are showing highly variable results. What could be the cause and how can I fix it?
A: High variability between replicates is a common issue that can often be traced back to technical inconsistencies in the assay setup.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting steps to prevent settling. Use a multichannel pipette for seeding to improve consistency across the plate. Visually inspect the plate for even cell distribution after seeding. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper immersion depth of pipette tips to avoid aspirating air bubbles. Change pipette tips between different reagents and concentrations. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile water or PBS to create a humidity barrier and minimize evaporation from the inner wells. |
| Temperature Gradients | Ensure the plate is at a uniform temperature during incubation steps. Avoid stacking plates in the incubator, as this can lead to uneven heating. Allow plates to equilibrate to room temperature before adding reagents if required by the protocol. |
| Cell Clumping | Clumpy cells can lead to inconsistent results due to poor access to nutrients and test compounds.[2] To prevent clumping, ensure complete dissociation of cells during subculturing and avoid over-trypsinization.[2] |
Issue 2: Low Signal-to-Noise Ratio or Weak Assay Window
Q: The difference between my positive and negative controls is very small, resulting in a poor assay window. How can I improve this?
A: A small assay window can make it difficult to discern true hits from background noise. Optimizing several assay parameters can help to increase the signal-to-noise ratio.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reagent Concentrations | Titrate the concentrations of key reagents, such as the ligand (agonist/antagonist) and detection antibodies, to find the optimal concentrations that yield the best signal-to-noise ratio.[3][6] |
| Inappropriate Incubation Times | Optimize incubation times for ligand treatment and signal development. Shorter or longer incubation times may be necessary to achieve a maximal response. |
| Low Receptor Expression | If using a cell-based assay, ensure the cell line expresses a sufficient level of the androgen receptor. Passage number can affect receptor expression levels, so use cells within a defined passage range. |
| Degraded Reagents | Ensure all reagents, especially the ligand and detection reagents, are stored correctly and are not expired.[3] Prepare fresh dilutions of critical reagents for each experiment. |
| High Background Signal | High background can be caused by non-specific binding of the detection reagents.[7] Ensure that blocking steps are adequate. Consider testing different blocking agents.[3] |
Issue 3: Unexpected Agonist or Antagonist Activity
Q: I am observing unexpected agonist activity from a compound I expected to be an antagonist, or vice-versa. What could explain this?
A: Unexpected activity profiles can be due to the intrinsic properties of the compound, assay artifacts, or the specific cellular context.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Partial Agonism/Antagonism | Some compounds can act as partial agonists or antagonists, exhibiting dual activity depending on the concentration and the presence of other ligands. Perform a full dose-response curve to characterize the compound's activity profile. |
| Cell Line Specific Effects | The response to a compound can be cell-line dependent. Some cell lines may have mutations in the AR that alter ligand binding or co-regulator recruitment.[1] Consider testing the compound in a different cell line with a well-characterized AR. |
| Off-Target Effects | The compound may be acting on other cellular pathways that indirectly affect the this compound reporter system. Use a counterscreen or an orthogonal assay to confirm the on-target activity. |
| Compound Purity | Impurities in the test compound could be responsible for the observed activity. Verify the purity of your compound using analytical methods like HPLC-MS. |
| "Backdoor" Androgen Synthesis | In some cellular contexts, precursor steroids can be converted to active androgens through alternative biosynthetic pathways, leading to apparent agonist activity.[1] |
Experimental Protocols
General Protocol for a Cell-Based this compound Reporter Assay
This protocol provides a general workflow for a luciferase-based reporter assay to screen for AR agonists or antagonists.
-
Cell Seeding:
-
Culture cells (e.g., T47D-ARE) to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and control ligands (e.g., Dihydrotestosterone - DHT for agonist mode; Bicalutamide for antagonist mode) in the appropriate solvent (e.g., DMSO).
-
For agonist screening, add the diluted compounds directly to the cells.
-
For antagonist screening, add the test compounds followed by a fixed concentration of an AR agonist (e.g., DHT at its EC50 concentration).
-
The final solvent concentration should be kept constant across all wells and should not exceed 0.5%.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light, to allow for cell lysis and signal generation.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data to the vehicle control (for agonist mode) or the agonist control (for antagonist mode).
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 or IC50 values.
-
Data Presentation
Table 1: Example Data for this compound Agonist Assay
| Compound | Concentration (nM) | Mean Luminescence (RLU) | Standard Deviation | % Activity (vs. Max DHT) |
| Vehicle (DMSO) | - | 1,500 | 150 | 0% |
| DHT | 0.01 | 2,500 | 200 | 10% |
| DHT | 0.1 | 15,000 | 1,200 | 45% |
| DHT | 1 | 30,000 | 2,500 | 95% |
| DHT | 10 | 31,500 | 2,800 | 100% |
| Test Compound A | 10 | 5,000 | 450 | 12% |
| Test Compound A | 100 | 18,000 | 1,600 | 55% |
| Test Compound A | 1000 | 25,000 | 2,100 | 78% |
Table 2: Troubleshooting Checklist for Assay Optimization
| Parameter | Recommended Range | Optimized Value | Notes |
| Cell Seeding Density | 10,000 - 40,000 cells/well | 25,000 | Determined by growth curve analysis |
| Ligand Incubation Time | 16 - 24 hours | 18 hours | Time course experiment performed |
| DMSO Concentration | < 0.5% | 0.1% | Tested for solvent toxicity |
| Agonist (DHT) EC50 | 0.1 - 1 nM | 0.5 nM | Determined from 10-point dose-response |
| Z'-factor | > 0.5 | 0.75 | Calculated from control wells |
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway.
Caption: General workflow for a cell-based this compound reporter assay.
Caption: Logical flow for troubleshooting this compound assay variability.
References
- 1. Advantages and Limitations of Androgen Receptor-Based Methods for Detecting Anabolic Androgenic Steroid Abuse as Performance Enhancing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Frontiers | High-throughput AR dimerization assay identifies androgen disrupting chemicals and metabolites [frontiersin.org]
- 5. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing DNA Degradation in ARP Assays
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the prevention of DNA sample degradation during the Aldehyde Reactive Probe (ARP) assay.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of DNA degradation during an this compound assay?
A1: DNA degradation in the context of an this compound assay can be attributed to several factors:
-
Nuclease Contamination: The presence of DNases in reagents, on laboratory equipment, or introduced through handling can rapidly degrade DNA samples.[1][2]
-
Inherent Instability of Abasic Sites: The apurinic/apyrimidinic (AP) sites targeted by the this compound reagent are themselves unstable and can easily lead to single-strand breaks in the DNA backbone.[3][4][5]
-
Suboptimal Incubation Conditions: Exposing DNA to temperatures higher than the recommended 37°C or for extended periods can promote DNA strand cleavage.[6][7][8][9]
-
Physical Shearing: Mechanical stress from vigorous vortexing or excessive pipetting can cause fragmentation of high molecular weight DNA.
-
Avoid Heating During Purification: It is critical to avoid heating the DNA solution during the purification steps as this can introduce additional AP sites and lead to degradation.[6][10]
Q2: How can I assess the integrity of my DNA before and after the this compound assay?
A2: To determine if your DNA is degraded, you can use the following methods:
-
Agarose Gel Electrophoresis: This is the most direct method to visualize DNA integrity. Intact, high-quality genomic DNA will appear as a shthis compound, high-molecular-weight band. Degraded DNA will present as a smear down the lane.
-
Spectrophotometry: A spectrophotometer can be used to assess DNA purity. A ratio of absorbance at 260 nm and 280 nm (A260/A280) of approximately 1.8 is indicative of a pure DNA sample.[6] While not a direct measure of integrity, low purity can indicate the presence of contaminants that may contribute to degradation.
Q3: Is it safe to store my DNA sample after the this compound labeling reaction?
A3: Yes, once the this compound-labeled DNA has been purified, it is stable in TE buffer for at least one year when stored at 0-5°C or -20°C.[6][10] However, it is crucial to perform the purification step immediately following the this compound reaction, as the AP sites in the DNA are unstable before they are fully processed and purified.[6]
Troubleshooting Guide
This table addresses common issues related to DNA degradation that you might encounter during the this compound assay.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | The input DNA was already degraded. | Always check the integrity of your starting DNA on an agarose gel before beginning the assay. |
| Inefficient this compound labeling due to degraded reagents. | Ensure the this compound solution is stored correctly and has not expired. | |
| High Background Signal | Insufficient removal of unbound this compound reagent. | Follow the washing steps in the protocol diligently to ensure all unbound probe is removed. |
| Inconsistent Results | Variable DNA quality across samples. | Handle all samples consistently and minimize the time between DNA extraction and the this compound assay. |
| Nuclease contamination in some of the wells/tubes. | Use certified nuclease-free consumables and reagents. Maintain a clean working area.[1][2] | |
| Visible Smearing on a Post-Assay Gel | DNA degradation occurred during the assay. | Review your protocol, paying close attention to the incubation time and temperature. Ensure you are not exceeding the recommended 1 hour at 37°C.[6][7][8] Also, confirm that the purification of the this compound-labeled DNA was performed immediately after the reaction.[6] |
Experimental Protocol
Optimized this compound Assay Protocol to Minimize DNA Degradation
This protocol outlines the key steps for performing an this compound assay while emphasizing procedures to maintain DNA sample integrity.
Materials:
-
High-quality purified genomic DNA (100 µg/mL in TE buffer)
-
This compound Solution
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Nuclease-free water and microcentrifuge tubes
-
Filtration tubes for DNA purification
-
DNA Binding Solution
-
Wash Buffer
-
HRP-Streptavidin and TMB Substrate
-
96-well DNA high-binding plate
-
Microplate reader
Procedure:
-
Initial DNA Quality Control:
-
Assess the integrity of your genomic DNA by running an aliquot on a 1% agarose gel.
-
Quantify the DNA concentration and ensure the A260/A280 ratio is ~1.8.[6]
-
Dilute the DNA to 100 µg/mL in TE buffer.
-
-
This compound Labeling Reaction:
-
In a nuclease-free microcentrifuge tube, combine 10 µL of your DNA sample with 10 µL of this compound Solution.
-
Incubate at 37°C for exactly 1 hour. Avoid longer incubation times or higher temperatures.
-
-
Purification of this compound-Labeled DNA:
-
This step must be performed immediately after the 1-hour incubation.
-
Pre-wash a filtration tube by adding 100 µL of TE buffer and centrifuging. Repeat this step.
-
Add 380 µL of TE buffer to your this compound reaction tube and transfer the entire volume to the washed filtration tube.
-
Centrifuge at 2,500 x g for 15 minutes and discard the flow-through.
-
Add 400 µL of TE buffer to the filter and gently resuspend the DNA. Centrifuge again and discard the flow-through.
-
Add 200 µL of TE buffer to the filter, gently resuspend the DNA, and transfer the solution to a clean, nuclease-free tube. To maximize recovery, repeat this step and pool the eluates.
-
-
Detection and Quantification:
-
Proceed with the ELISA-like detection steps as per your specific kit's instructions. This typically involves binding the purified this compound-labeled DNA to the 96-well plate, incubating with HRP-Streptavidin, and developing the signal with a TMB substrate for colorimetric reading.
-
Data Presentation
The following table summarizes the qualitative impact of various factors on DNA integrity during the this compound assay. Adhering to the "Low Degradation Risk" practices is crucial for reliable results.
| Factor | Low Degradation Risk | High Degradation Risk |
| Pre-Assay Sample Storage | -80°C for long-term storage in TE buffer. | Room temperature storage or multiple freeze-thaw cycles. |
| Nuclease Contamination | Use of certified nuclease-free consumables and reagents. | Inadequate cleaning of work surfaces and equipment; use of non-certified materials.[1][2] |
| This compound Incubation Time | 1 hour.[6][7][8] | Significantly longer than 1 hour. |
| This compound Incubation Temperature | 37°C.[6][7][8] | Higher than 37°C. |
| Post-Reaction Purification | Performed immediately after incubation.[6] | Significant delay between incubation and purification. |
| Sample Handling | Gentle mixing and pipetting. | Vigorous vortexing or shearing of DNA. |
Visualization
Experimental Workflow for the this compound Assay
Caption: A streamlined workflow of the this compound assay from sample preparation to data analysis.
Logical Relationships for Preventing DNA Degradation
Caption: Interrelated factors that contribute to the preservation of DNA integrity during the this compound assay.
References
- 1. Implementing routine monitoring for nuclease contamination of equipment and consumables into the quality Management system of a laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Structural biology of DNA abasic site protection by SRAP proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of DNA Strand Cleavage at Abasic Sites | Springer Nature Experiments [experiments.springernature.com]
- 6. dojindo.com [dojindo.com]
- 7. interchim.fr [interchim.fr]
- 8. dojindo.com [dojindo.com]
- 9. asiaandro.com [asiaandro.com]
- 10. content.abcam.com [content.abcam.com]
Technical Support Center: Optimizing Detection of ARP-Labeled DNA with Streptavidin Conjugates
Welcome to the technical support center for the detection of ARP-labeled DNA using streptavidin conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during this sensitive assay.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment. For optimal results, it is crucial to follow a well-defined protocol and use appropriate controls.
Issue 1: High Background Signal
A high background can mask the true signal from your this compound-labeled DNA. Here are common causes and solutions:
| Potential Cause | Recommended Solution |
| Inadequate Blocking | The blocking buffer is crucial for preventing non-specific binding of the streptavidin conjugate. Avoid using blocking buffers containing biotin, such as those made with non-fat dry milk, as the biotin will compete with your labeled DNA for binding to streptavidin.[1][2] Use a high-quality, protein-based blocking buffer that is free of biotin, such as Bovine Serum Albumin (BSA) or casein-based blockers.[3][4] Commercially available blocking buffers are often optimized for low background and high signal-to-noise ratios.[3] |
| Endogenous Biotin | Some tissues and cells have high levels of endogenous biotin, which can be bound by the streptavidin conjugate, leading to a false positive signal.[5] To mitigate this, use a streptavidin/biotin blocking kit to block all endogenous biotin and streptavidin binding sites before adding your biotinylated probe.[6][7] |
| Excess Streptavidin Conjugate | Using too high a concentration of the streptavidin conjugate can lead to increased non-specific binding. Titrate the streptavidin conjugate to determine the optimal concentration that provides a strong signal with minimal background.[8][9] |
| Insufficient Washing | Inadequate washing will not effectively remove unbound streptavidin conjugate. Increase the number and duration of wash steps after the streptavidin conjugate incubation.[10] Ensure that the wash buffer completely covers the wells or membrane during each wash. |
| Cross-Reactivity of Reagents | Ensure that none of your reagents are cross-reacting. For instance, some mammalian-derived blocking buffers can cross-react with antibodies raised in mammalian species.[3] |
Issue 2: Weak or No Signal
A weak or absent signal can be frustrating. Consider these potential causes and their solutions:
| Potential Cause | Recommended Solution |
| Inefficient this compound Labeling | The initial labeling of abasic sites with this compound is critical. Ensure the this compound reaction is carried out under optimal conditions, including the correct temperature and incubation time.[11][12] Verify the concentration and purity of your genomic DNA before starting the this compound reaction.[11][12] |
| Degraded Streptavidin Conjugate | Streptavidin conjugates, especially enzyme conjugates like HRP, can lose activity if not stored properly. Store conjugates at the recommended temperature (typically 2-8°C or -20°C) and avoid repeated freeze-thaw cycles.[8][9] Always use freshly prepared working solutions of the conjugate.[11][12] |
| Insufficient Amount of Labeled DNA | The amount of this compound-labeled DNA may be below the detection limit of the assay. If possible, increase the starting amount of genomic DNA for the this compound labeling reaction. |
| Sub-optimal Incubation Times | Ensure that all incubation steps (this compound labeling, streptavidin binding, substrate development) are carried out for the recommended duration to allow for sufficient reaction time.[11][12] |
| Incorrect Dilution of Reagents | Double-check all dilution calculations for the streptavidin conjugate and other reagents. An incorrect dilution can significantly impact the final signal.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label DNA?
A1: this compound, or Aldehyde Reactive Probe, is a molecule that contains a biotin tag. It specifically reacts with aldehyde groups that are present on the open-ring form of apurinic/apyrimidinic (AP) sites in DNA.[12] This reaction creates a stable bond, effectively tagging the site of DNA damage with biotin.
Q2: Why is the streptavidin-biotin interaction so strong and widely used?
A2: The bond between streptavidin and biotin is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[13] This high affinity and specificity make it an ideal tool for detecting and quantifying biotinylated molecules like this compound-labeled DNA with high sensitivity and low background.[14]
Q3: Can I use non-fat dry milk as a blocking buffer?
A3: It is strongly recommended to avoid using non-fat dry milk as a blocking buffer in streptavidin-based detection systems.[1][2] Milk contains endogenous biotin, which will bind to the streptavidin conjugate and compete with your biotinylated DNA, leading to a weaker signal and potentially higher background.[1][2]
Q4: How can I improve the signal-to-noise ratio in my assay?
A4: To improve the signal-to-noise ratio, consider the following:
-
Optimize the concentration of the streptavidin conjugate: Perform a titration to find the ideal concentration.[8][9]
-
Use a high-quality blocking buffer: Choose a biotin-free blocking agent like BSA or a commercial-grade blocker.[3]
-
Ensure thorough washing: Increase the number and duration of wash steps.[10]
-
Consider using a polymer-based detection system: These systems can offer higher sensitivity compared to traditional streptavidin-HRP conjugates.[5]
Q5: My streptavidin conjugate is old. Can I still use it?
A5: It is best to use streptavidin conjugates within their expiration date and to store them according to the manufacturer's instructions.[8][9] Over time, especially if not stored correctly, the enzymatic activity of conjugates like streptavidin-HRP can decrease, leading to a weaker signal. If you suspect your conjugate has degraded, it is advisable to use a fresh vial.
Experimental Protocols
Protocol 1: this compound Labeling of Genomic DNA
This protocol outlines the steps for labeling abasic sites in genomic DNA with this compound.
-
DNA Preparation:
-
Isolate genomic DNA using a method that minimizes the introduction of new abasic sites. Guanidine/detergent lysis methods are often recommended.[11]
-
Determine the concentration and purity of the DNA using a spectrophotometer. The OD260/280 ratio should be 1.8 or higher.[11][12]
-
Adjust the concentration of the genomic DNA to 100 µg/ml in TE buffer.[11][12]
-
-
This compound Reaction:
-
Purification of this compound-Labeled DNA:
-
Use a filtration tube to purify the this compound-labeled DNA and remove excess, unreacted this compound.
-
Wash the inside of the filtration tube cup twice with 100 µl of TE buffer.[11][12]
-
Add the 20 µl this compound reaction mixture to the filtration tube.
-
Centrifuge at 2500 x g for 15 minutes and discard the filtrate.[11]
-
Add 400 µl of TE buffer to the filter and resuspend the DNA by pipetting.
-
Centrifuge again at 2500 x g for 15 minutes and discard the filtrate.
-
Resuspend the purified this compound-labeled DNA in an appropriate volume of TE buffer (e.g., 200 µl).[11]
-
The this compound-labeled DNA can be stored at 0-5°C.[11]
-
Protocol 2: Detection of this compound-Labeled DNA using Streptavidin-HRP (ELISA-based)
This protocol describes a colorimetric detection method for quantified this compound-labeled DNA in a 96-well plate format.
-
Plate Preparation and DNA Binding:
-
Dilute the this compound-labeled genomic DNA with TE buffer.[11][12]
-
Add 60 µl of standard this compound-DNA solutions and your diluted samples to the wells of a 96-well microplate. It is recommended to run standards and samples in triplicate.[11][12]
-
Allow the plate to remain at room temperature overnight to facilitate DNA binding.[12]
-
-
Blocking:
-
Streptavidin-HRP Incubation:
-
Washing:
-
Discard the Streptavidin-HRP solution and wash each well 5 times with 250 µl of Washing Buffer.[12]
-
-
Substrate Incubation and Detection:
-
Data Analysis:
-
Prepare a calibration curve using the data obtained from the standard this compound-DNA solutions.
-
Determine the number of abasic sites in your genomic DNA samples by using the calibration curve.[12]
-
Visual Guides
Caption: Experimental workflow for this compound-labeled DNA detection.
Caption: Troubleshooting logic for this compound-DNA detection issues.
References
- 1. Comparison of blocking buffers for western blotting. | AAT Bioquest [aatbio.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Streptavidin/Biotin Blocking Kit - 2BScientific [2bscientific.com]
- 7. ReadyProbes Streptavidin/Biotin Blocking Solution (1X) | LabX.com [labx.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. interchim.fr [interchim.fr]
- 12. dojindo.com [dojindo.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. Streptavidin/Biotin Binding Protein Conjugates | Thermo Fisher Scientific - US [thermofisher.com]
Aldehyde Reactive Probe: Validation & Comparative
Validating Aldehyde Reactive Probe Results with the Comet Assay: A Comparative Guide
For researchers, scientists, and drug development professionals investigating DNA damage, a comprehensive understanding of the available detection methods is paramount. This guide provides an objective comparison between two widely used techniques: the Aldehyde Reactive Probe (ARP) assay for detecting abasic (AP) sites and the comet assay for measuring DNA strand breaks. While these assays target different types of DNA lesions, their combined use can offer a more complete picture of genotoxicity. This guide will delve into their respective principles, experimental protocols, and the signaling pathways associated with the damage they detect, providing a framework for validating and interpreting results.
Principles of Detection: A Tale of Two Lesions
The Aldehyde Reactive Probe and the comet assay are powerful tools in the field of toxicology and drug discovery, each with a distinct mechanism for identifying DNA damage.[1]
The Aldehyde Reactive Probe (this compound) is specifically designed to quantify abasic (apurinic/apyrimidinic) sites within the DNA.[2][3] These sites are characterized by the absence of a base, leaving an aldehyde group exposed on the deoxyribose sugar. The this compound, which is typically a molecule containing an aminooxy or hydrazide group and a reporter tag like biotin, forms a stable covalent bond with this aldehyde.[2][3] The subsequent detection of the reporter tag allows for the quantification of AP sites.
In contrast, the comet assay , or single-cell gel electrophoresis (SCGE), is a sensitive method for detecting DNA strand breaks and alkali-labile sites.[1][4][5] The principle of the comet assay is based on the migration of fragmented DNA in an electric field.[6][7] When cells are lysed and subjected to electrophoresis, undamaged DNA remains as a compact nucleoid (the "head" of the comet), while fragmented DNA migrates out, forming a "tail".[6][7] The length and intensity of the comet tail are directly proportional to the extent of DNA damage.[5]
Comparative Overview
| Feature | Aldehyde Reactive Probe (this compound) Assay | Comet Assay (Alkaline) |
| Primary Target | Abasic (apurinic/apyrimidinic) sites | Single and double-strand DNA breaks, alkali-labile sites |
| Principle | Covalent labeling of aldehyde groups at AP sites | Electrophoretic migration of fragmented DNA |
| Detection Method | Colorimetric, fluorometric, or chemiluminescent readout of a reporter tag (e.g., biotin) | Fluorescence microscopy to visualize DNA "comets" |
| Output | Quantitative (number of AP sites per unit of DNA) | Semi-quantitative (e.g., % tail DNA, tail moment) |
| Cellular State | Requires isolated DNA | Can be performed on whole cells |
| Advantages | High specificity for abasic sites | High sensitivity for strand breaks, applicable to various cell types |
| Limitations | Does not directly detect strand breaks | Does not directly quantify abasic sites (though AP sites are alkali-labile) |
Experimental Protocols
Aldehyde Reactive Probe (this compound) Assay Protocol (General)
This protocol outlines the general steps for quantifying abasic sites in purified DNA.
-
DNA Isolation: Extract and purify genomic DNA from control and treated cells using a standard DNA isolation kit.
-
This compound Labeling:
-
Incubate the purified DNA with the Aldehyde Reactive Probe reagent. The this compound molecule will covalently bind to the aldehyde groups present at abasic sites.
-
The reaction is typically carried out at 37°C for 1 hour.
-
-
Purification: Remove the unbound this compound from the DNA sample. This can be achieved through methods like ethanol precipitation or spin columns.
-
Detection:
-
If a biotinylated this compound was used, the DNA is typically immobilized on a microplate.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotin-tagged AP sites.
-
Add a colorimetric HRP substrate. The resulting color change is proportional to the number of AP sites.
-
-
Quantification: Measure the absorbance using a microplate reader and calculate the number of AP sites based on a standard curve.
Comet Assay Protocol (Alkaline)
This protocol provides a general outline for performing the alkaline comet assay on single-cell suspensions.
-
Cell Preparation: Prepare a single-cell suspension from control and treated samples.
-
Slide Preparation:
-
Mix the cell suspension with low-melting-point agarose.
-
Pipette this mixture onto a pre-coated microscope slide to form a microgel.
-
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the DNA nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose strand breaks and alkali-labile sites.
-
Electrophoresis: Subject the slides to electrophoresis. Fragmented DNA will migrate towards the anode, forming the comet tail.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., percentage of DNA in the tail, tail moment).
-
Signaling Pathways and Cellular Response
The types of DNA damage detected by the this compound and comet assays trigger distinct cellular repair mechanisms and signaling pathways.
Base Excision Repair (BER) for Abasic Sites
Abasic sites, detected by the Aldehyde Reactive Probe, are primarily repaired through the Base Excision Repair (BER) pathway. This is a critical pathway for maintaining genomic integrity by removing small, non-helix-distorting base lesions.
DNA Damage Response to Strand Breaks
DNA strand breaks, the primary lesion detected by the comet assay, activate a complex signaling cascade known as the DNA Damage Response (DDR). This network of proteins coordinates cell cycle checkpoints, DNA repair, and, if the damage is too severe, apoptosis.
References
- 1. The alkaline comet assay: Towards validation in biomonitoring of DNA damaging exposures | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Detection of abasic sites and oxidative DNA base damage using an ELISA-like assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A versatile new tool to quantify abasic sites in DNA and inhibit base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 7. content.abcam.com [content.abcam.com]
Unveiling DNA's Silent Scars: A Comparative Guide to DNA Damage Detection
For researchers, scientists, and drug development professionals navigating the complex landscape of genotoxicity and DNA repair, the precise detection and quantification of DNA damage is paramount. This guide provides an objective comparison of the sensitivity of Aldehyde Reactive Probe (ARP) assays with other widely used DNA damage detection methods: the Comet assay, TUNEL assay, and γ-H2AX assay. Supported by experimental data and detailed protocols, this document aims to equip you with the knowledge to select the most appropriate method for your research needs.
At a Glance: Sensitivity of DNA Damage Detection Methods
The choice of a DNA damage detection assay is often dictated by the specific type of lesion under investigation and the required level of sensitivity. While each method offers unique advantages, their sensitivity in detecting and quantifying DNA damage varies.
| Method | Primary DNA Lesion Detected | Reported Sensitivity | Throughput | Qualitative/Quantitative |
| This compound Assay | Apurinic/Apyrimidinic (AP) Sites | 4-40 AP sites per 1x105 bp[1][2]; Can detect down to ~109 AP sites (chemiluminescence)[3] | High (plate-based) | Quantitative |
| Comet Assay | Single and Double-Strand Breaks, Alkali-Labile Sites | Described as a "sensitive technique"[4][5][6][7][8]; Alkaline version is more sensitive than neutral[6][9][10] | Medium to High | Both |
| TUNEL Assay | DNA Fragmentation (3'-OH ends) | Sensitivity can vary (61-90%) depending on the model[11][12]; Described as "highly sensitive"[13] | Medium to High | Both |
| γ-H2AX Assay | DNA Double-Strand Breaks | Can detect a single DSB per nucleus[2]; Sensitive to radiation doses as low as 1.2 mGy[14] | High (Flow cytometry, Microscopy) | Both |
In-Depth Comparison: ARPs vs. Other Methods
Aldehyde Reactive Probe (this compound) Assay
The this compound assay is a highly specific and quantitative method for detecting apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage.[3][15][16] The principle involves the chemical reaction of an this compound molecule with the aldehyde group of an open-ring AP site, allowing for subsequent detection and quantification, often through an ELISA-like format.[15]
Advantages:
-
High specificity for AP sites.
-
Quantitative results.
-
Amenable to high-throughput screening in a microplate format.
Limitations:
-
Detects a specific type of DNA lesion (AP sites).
-
Sensitivity can be influenced by the detection method (e.g., colorimetric vs. chemiluminescence).[3]
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a versatile and sensitive method for detecting DNA strand breaks in individual cells.[4][5][13] Under an electric field, fragmented DNA migrates out of the nucleus, forming a "comet" shape. The intensity and length of the comet tail relative to the head correlate with the level of DNA damage.[4] The alkaline version of the assay is generally more sensitive as it can detect both single and double-strand breaks, as well as alkali-labile sites.[6][9][10]
Advantages:
-
Detects a broad range of DNA damage that results in strand breaks.
-
Provides data at the single-cell level.
-
Relatively low cost.
Limitations:
-
Less specific regarding the type of DNA lesion.
-
Quantification can be complex and is influenced by various experimental parameters.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is widely used to detect DNA fragmentation, a hallmark of apoptosis.[9][10][17] The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, allowing for their detection.[17] While often used as a marker for apoptosis, it's important to note that the TUNEL assay can also label DNA breaks resulting from necrosis or other forms of cell death, which can affect its specificity.[18][19] The sensitivity of the assay can be influenced by the specific protocol and the type of labeled nucleotide used.[20]
Advantages:
-
Highly sensitive for detecting DNA fragmentation.
-
Can be used for in situ analysis in tissue sections.
-
Amenable to flow cytometry for high-throughput analysis.
Limitations:
γ-H2AX Assay
The γ-H2AX assay is an extremely sensitive method for the specific detection of DNA double-strand breaks (DSBs).[21] Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γ-H2AX.[22] These γ-H2AX foci can be visualized and quantified using immunofluorescence microscopy or flow cytometry, with each focus representing a single DSB.[2]
Advantages:
-
Highly sensitive and specific for DNA double-strand breaks.
-
Can detect very low levels of DNA damage.[14]
-
Provides quantitative data at the single-cell level.
Limitations:
-
Primarily detects DNA double-strand breaks.
-
Requires specific antibodies and imaging equipment.
Visualizing the Pathways and Workflows
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the Base Excision Repair pathway, which generates the AP sites detected by ARPs, and the general workflows for each of the discussed DNA damage detection methods.
Caption: The Base Excision Repair pathway, initiated by DNA glycosylases, generates AP sites that are subsequently repaired.
Caption: A simplified workflow of a colorimetric this compound assay for AP site quantification.
Caption: The general steps involved in performing an alkaline Comet assay.
Caption: Key stages of the TUNEL assay for detecting DNA fragmentation.
Caption: An overview of the immunofluorescence-based γ-H2AX assay workflow.
Experimental Protocols
This compound Assay Protocol (Colorimetric)
This protocol is a generalized procedure for a colorimetric this compound-based assay.
-
DNA Isolation: Isolate genomic DNA from cells or tissues using a standard method that minimizes the introduction of new AP sites.
-
This compound Reaction: Mix purified genomic DNA (e.g., 5 µL of 100 µg/mL) with an equal volume of this compound solution. Incubate at 37°C for 1 hour.[23]
-
DNA Purification: Precipitate the this compound-labeled DNA using ethanol and sodium acetate.[23] Dissolve the DNA pellet in TE buffer.
-
DNA Binding: Add the this compound-labeled DNA samples and standards to a DNA high-binding plate. Add DNA Binding Solution and incubate.[23]
-
Streptavidin-Enzyme Conjugate Incubation: Wash the plate and add Streptavidin-Enzyme Conjugate. Incubate to allow binding to the biotinylated AP sites.
-
Colorimetric Detection: Wash the plate and add a substrate solution. After color development, add a stop solution.
-
Quantification: Measure the absorbance at 450 nm using a microplate reader. The number of AP sites in the sample DNA is determined by comparison to a standard curve.[1]
Alkaline Comet Assay Protocol
This protocol outlines the key steps for performing an alkaline Comet assay.
-
Cell Preparation: Prepare a single-cell suspension from the experimental samples.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated slide. Allow to solidify.[4][13]
-
Cell Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind nucleoids.[4][5]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[24]
-
Electrophoresis: Subject the slides to electrophoresis in the alkaline buffer. Damaged DNA will migrate towards the anode.[4][24]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).[4][6]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage (e.g., % DNA in tail, tail moment).[25]
TUNEL Assay Protocol (Fluorescence)
This is a general protocol for a fluorescence-based TUNEL assay.
-
Sample Preparation: Fix cells or tissue sections with paraformaldehyde and then permeabilize to allow entry of the labeling reagents.[9]
-
TUNEL Reaction: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. TdT will catalyze the addition of the labeled dUTPs to the 3'-OH ends of fragmented DNA.[9][10]
-
Washing: Wash the samples to remove unincorporated labeled dUTPs.
-
Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI to visualize all cells.
-
Visualization: Mount the samples and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright fluorescent nuclei.[9]
-
Quantification: The percentage of TUNEL-positive cells can be determined by counting fluorescent cells relative to the total number of cells.
γ-H2AX Immunofluorescence Assay Protocol
This protocol describes the immunodetection of γ-H2AX foci.
-
Cell Fixation and Permeabilization: Grow cells on coverslips, then fix with a solution like 70% ethanol or paraformaldehyde. Permeabilize the cells to allow antibody access to the nucleus.[26]
-
Blocking: Incubate the cells in a blocking solution (e.g., PBS with BSA) to reduce non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (Ser139).[26]
-
Secondary Antibody Incubation: After washing, incubate the cells with a fluorophore-conjugated secondary antibody that recognizes the primary antibody.[26]
-
Counterstaining: Stain the nuclei with a DNA dye like DAPI.[26]
-
Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of γ-H2AX foci per nucleus using image analysis software.
References
- 1. DNA Damage Assay Kit (AP sites, Colorimetric) (ab211154) | Abcam [abcam.com]
- 2. unimedizin-mainz.de [unimedizin-mainz.de]
- 3. A Versatile New Tool to Quantify Abasic Sites in DNA and Inhibit Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Comet Assay: Methods for Quantitative Image Analysis and Reproducibility | NIST [nist.gov]
- 6. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 7. Comet Assay for the Detection of Single and Double-Strand DNA Breaks | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel method to determine specificity and sensitivity of the TUNEL reaction in the quantitation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of DNA damage by an aldehyde reactive probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA Damage Quantification Kit -AP Site Counting [pharmaceuticalonline.com]
- 17. A Superior Direct Method for the Quantitative Analysis of DNA Fragments in Late-stage Apoptosis | AAT Bioquest [aatbio.com]
- 18. TUNEL assay - Wikipedia [en.wikipedia.org]
- 19. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? [mdpi.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. AP Sites Quantitation Kit [cellbiolabs.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Detection of Apoptosis by TUNEL Assay | Springer Nature Experiments [experiments.springernature.com]
Cross-Validation of Antibody-Drug Conjugate (ADC) Data with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the characterization of antibody-drug conjugates (ADCs), which are frequently referred to as ADC-related protein (ARP) data. We will delve into the experimental data, detailed methodologies, and the unique advantages of mass spectrometry in this context.
Antibody-drug conjugates are a complex class of biotherapeutics, and their intricate nature necessitates a robust analytical strategy to ensure safety and efficacy. Mass spectrometry (MS) has emerged as a pivotal tool, offering unparalleled depth in the characterization of these molecules, from determining the critical drug-to-antibody ratio (DAR) to identifying conjugation sites and assessing heterogeneity.[1][2] This guide will explore how MS data cross-validates and often surpasses traditional methods.
Performance Comparison of Analytical Techniques
The selection of an analytical technique for ADC characterization depends on the specific attribute being measured, the stage of development, and the required level of detail. While techniques like Hydrophobic Interaction Chromatography (HIC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA) have been traditionally used, mass spectrometry offers significant advantages in terms of specificity and direct measurement capabilities.
| Analytical Technique | Key Attributes Measured | Advantages | Limitations |
| Mass Spectrometry (MS) | Intact Mass, Drug-to-Antibody Ratio (DAR), Conjugation Site, Heterogeneity, Impurities | High specificity and accuracy, provides detailed structural information, can analyze complex mixtures.[2][3] | Higher equipment cost, can have lower throughput for some applications compared to ELISA.[4] |
| Hydrophobic Interaction Chromatography (HIC-UV) | Drug-to-Antibody Ratio (DAR) distribution | Robust and reproducible, good for routine analysis and quality control. | Indirect measurement of DAR based on hydrophobicity, potential for co-elution of species, may not be suitable for all ADCs.[5] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Total antibody and conjugated antibody concentration | High sensitivity and throughput, well-established for large molecule quantification.[4] | Indirect measurement, susceptible to matrix effects, does not provide information on DAR distribution or conjugation sites, requires specific reagents.[3] |
Quantitative Comparison of DAR Determination: HIC-UV vs. Mass Spectrometry
| ADC Sample | Average DAR by HIC-UV | Average DAR by LC-MS | Reference |
| Thiol-conjugated ADC (vcMMAE) | 2.8 | 2.8 | [5] |
| Thiol-conjugated ADC (MMAF) | 5.9 | 5.9 | [5] |
| Thiol-conjugated ADC (amanitin) | 3.9 | 3.9 | [5] |
As the table above illustrates, while HIC-UV can provide comparable average DAR values for certain ADCs, LC-MS provides a direct measurement of mass and can offer more detailed information on the distribution of different drug-loaded species.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable ADC analysis. Below are representative protocols for key mass spectrometry-based workflows.
Protocol 1: Intact ADC Analysis for DAR Determination by LC-MS
This protocol is adapted from a streamlined workflow for the analysis of trastuzumab emtansine (T-DM1).[6]
1. Sample Preparation:
- Reconstitute lyophilized T-DM1 in deionized water to a final concentration of 5 mg/mL.
- For intact analysis, dilute the reconstituted T-DM1 with 0.1% formic acid in water to 1 mg/mL.
- For deglycosylated analysis, add 1 µL of 50 units/µL PNGase F to 100 µg of T-DM1 in 20mM Tris-HCl buffer (pH 8.2) and incubate overnight at 37°C.
2. Liquid Chromatography (LC):
- Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S, 2.1 x 150 mm, 8 µm, 1000 Å).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to elute the ADC, for example, 20% to 80% B over 15 minutes.
- Flow Rate: 0.25 mL/min.
- Column Temperature: 80°C.
3. Mass Spectrometry (MS):
- Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: Positive electrospray ionization (ESI).
- Mass Range: m/z 1000-4000.
- Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the intact ADC and its different drug-loaded forms. Calculate the average DAR based on the relative abundance of each species.
Protocol 2: Peptide Mapping of ADCs by LC-MS/MS
This protocol provides a general framework for identifying conjugation sites.[7]
1. Sample Preparation (Digestion):
- Denature the ADC sample (e.g., using 5.4 M Guanidine-HCl).
- Reduce the disulfide bonds with a reducing agent (e.g., 20 mM TCEP at 37°C for 30 minutes).
- Alkylate the free cysteines (e.g., with iodoacetamide).
- Digest the protein into peptides using a protease such as trypsin (enzyme-to-protein ratio of 1:20 w/w) overnight at 37°C.
- Quench the digestion reaction with an acid (e.g., formic acid).
2. Liquid Chromatography (LC):
- Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 150 mm, 1.7 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A shallow gradient to separate the complex peptide mixture (e.g., 2% to 40% B over 60 minutes).
- Flow Rate: 0.2 mL/min.
3. Mass Spectrometry (MS/MS):
- Instrument: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
- Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
- MS1 Scan Range: m/z 250-2000.
- MS2 Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
- Data Analysis: Use specialized software to identify the peptides and pinpoint the amino acid residues modified with the drug-linker.
Visualizing ADC Mechanisms and Workflows
Understanding the mechanism of action and the analytical workflow is crucial for ADC development. The following diagrams, generated using Graphviz, illustrate these key concepts.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. A streamlined workflow for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) [sciex.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of In Situ Alkaline Phosphatase (ARP) Staining with Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
In cellular and developmental biology, particularly in stem cell research and osteogenesis, in situ alkaline phosphatase (ARP) staining is a widely used technique to identify and characterize pluripotent stem cells and osteoblasts. While this compound staining provides crucial spatial information about enzyme activity within tissues and cell cultures, its qualitative nature necessitates validation by quantitative biochemical methods. This guide provides an objective comparison of in situ this compound staining with common biochemical assays used for its validation, supported by experimental data and detailed protocols.
Data Presentation: Comparing In Situ and Biochemical Analyses
The following table summarizes the key characteristics and typical quantitative outputs of in situ this compound staining and its corresponding biochemical validation methods. This allows for a direct comparison of their respective strengths and limitations.
| Feature | In Situ this compound Staining | Biochemical ALP Activity Assay (Colorimetric) | ELISA (Enzyme-Linked Immunosorbent Assay) | Western Blot |
| Principle | Enzymatic reaction of ALP with a substrate (e.g., BCIP/NBT) produces an insoluble colored precipitate at the site of enzyme activity. | ALP in a cell lysate hydrolyzes a chromogenic substrate (e.g., pNPP), and the soluble colored product is quantified spectrophotometrically. | An antibody-based assay to quantify the amount of ALP protein in a sample. | Separates proteins by size to detect the specific ALP isoenzyme and its relative abundance using an antibody. |
| Type of Data | Qualitative/Semi-quantitative (staining intensity, localization) | Quantitative (Enzyme activity, e.g., U/L) | Quantitative (Protein concentration, e.g., ng/mL) | Semi-quantitative (Relative protein levels, molecular weight) |
| Spatial Information | Yes (cellular and subcellular localization) | No (bulk measurement of the entire sample) | No (bulk measurement of the entire sample) | No (bulk measurement of the entire sample) |
| Sensitivity | High | High[1] | Very High | High |
| Throughput | Low to medium | High | High | Low to medium |
| Sample Type | Fixed cells or tissue sections | Cell lysates, serum, plasma | Cell lysates, serum, plasma | Cell lysates |
Quantitative Correlation Example:
This table presents hypothetical yet representative data illustrating the correlation between the semi-quantitative analysis of in situ this compound staining (quantified via image analysis) and the quantitative results from a biochemical ALP activity assay.
| Sample Condition | In Situ this compound Staining Intensity (Mean Gray Value) | ALP Activity (U/L) |
| Undifferentiated Stem Cells | 150 ± 12 | 250 ± 20 |
| Differentiating Osteoblasts (Day 7) | 95 ± 8 | 550 ± 35 |
| Differentiating Osteoblasts (Day 14) | 50 ± 5 | 800 ± 50 |
| Negative Control (Fibroblasts) | 230 ± 15 | 30 ± 5 |
Note: Lower Mean Gray Value indicates higher staining intensity.
Experimental Protocols
Detailed methodologies for each key experiment are provided below to facilitate reproducibility and comparison.
In Situ Alkaline Phosphatase (this compound) Staining Protocol
This protocol is adapted for cultured cells.
-
Cell Culture: Plate cells in a multi-well plate and culture under desired experimental conditions.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare the this compound staining solution according to the manufacturer's instructions (typically containing Nitro Blue Tetrazolium (NBT) and 5-Bromo-4-chloro-3-indolyl phosphate (BCIP)). Incubate the cells with the staining solution in the dark at room temperature for 15-60 minutes, or until a purple precipitate is visible.
-
Stopping the Reaction: Stop the reaction by washing the cells with PBS.
-
Imaging: Visualize the stained cells under a light microscope and capture images for analysis. For quantitative analysis, image analysis software like ImageJ can be used to measure staining intensity.[2]
Biochemical Alkaline Phosphatase (ALP) Activity Assay (Colorimetric)
This protocol is a common method for quantifying total ALP activity in cell lysates.[3]
-
Sample Preparation: Wash cells with PBS and lyse them in a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS). Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the lysate using a Bradford or BCA assay for normalization.
-
Assay Reaction: In a 96-well plate, add a known amount of cell lysate to each well. Add the p-Nitrophenyl Phosphate (pNPP) substrate solution.
-
Incubation: Incubate the plate at 37°C for 15-60 minutes. The ALP in the lysate will hydrolyze pNPP to p-nitrophenol, which is yellow.
-
Measurement: Measure the absorbance of the yellow product at 405 nm using a microplate reader.[1][4]
-
Calculation: Calculate the ALP activity based on a standard curve generated with known concentrations of p-nitrophenol. Normalize the activity to the total protein concentration.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for ALP
This protocol outlines the steps for a sandwich ELISA to quantify ALP protein levels.
-
Coating: Coat the wells of a 96-well plate with a capture antibody specific for ALP and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add the cell lysates (prepared as in the biochemical assay) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the ALP protein. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic substrate for HRP (e.g., TMB). Incubate in the dark until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Quantify the ALP concentration based on a standard curve generated with known concentrations of recombinant ALP.
Western Blot Protocol for ALP
This protocol allows for the detection and semi-quantitative analysis of ALP protein.
-
Sample Preparation: Prepare cell lysates as described for the biochemical assay. Determine the protein concentration.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ALP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Detect the chemiluminescent signal using an imaging system. The intensity of the bands can be quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Signaling Pathway: Osteoblast Differentiation
The Bone Morphogenetic Protein (BMP) signaling pathway is crucial for osteoblast differentiation, a process where alkaline phosphatase is a key early marker. The binding of BMP ligands to their receptors initiates a signaling cascade involving the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate the transcription of osteogenic genes, including alkaline phosphatase.[5][6][7]
Caption: BMP-SMAD signaling pathway in osteoblast differentiation.
Experimental Workflow: Validation of In Situ this compound Staining
This diagram illustrates a logical workflow for validating the qualitative results of in situ this compound staining with quantitative biochemical assays.
Caption: Workflow for validating in situ this compound staining.
References
- 1. Bioassay Systems QuantiChrom Alkaline Phosphatase Assay Kit. For quantitative | Fisher Scientific [fishersci.com]
- 2. Specific Hepatorenal Toxicity and Cross-Species Susceptibility of Eight Representative Pesticides [mdpi.com]
- 3. drmillett.com [drmillett.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TGF-β and BMP Signaling in Osteoblast Differentiation and Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Commercial Aldehyde Reactive Probe Kits
For researchers, scientists, and drug development professionals, the accurate quantification of aldehydes is crucial in a variety of fields, from toxicology to the study of oxidative stress and neurodegenerative diseases. A number of commercial kits are available that utilize aldehyde reactive probes for this purpose. This guide provides a comparative analysis of prominent commercial kits, focusing on their performance characteristics as stated by the manufacturers, and provides detailed experimental protocols to aid in experimental design.
Principle of Aldehyde Reactive Probes
Aldehyde reactive probes are molecules that selectively react with aldehyde groups to produce a detectable signal. The most common reaction involves the formation of a stable covalent bond, such as a hydrazone or oxime, between the probe and the aldehyde.[1] These probes are often conjugated to a reporter molecule, such as a chromophore or fluorophore, allowing for quantification of the aldehyde content in a sample.
Commercial Kit Comparison
This comparison focuses on colorimetric and fluorometric assay kits from leading suppliers: Abcam and Sigma-Aldrich. While other companies like Thermo Fisher Scientific and Dojindo provide aldehyde reactive probes, they are often sold as standalone reagents rather than complete quantification kits.
Disclaimer: The performance data presented in this guide is based on information provided by the manufacturers. Independent, head-to-head comparative studies of these specific kits were not available at the time of writing. Researchers are encouraged to perform their own validation for their specific applications.
Quantitative Data Summary
| Feature | Abcam Aldehyde Assay Kit (Colorimetric) (ab112113) | Abcam Aldehyde Assay Kit (Fluorometric) (ab138882) | Sigma-Aldrich Colorimetric Aldehyde Assay Kit (MAK139) | Sigma-Aldrich Colorimetric Aldehyde Assay Kit, Blue (MAK140) |
| Detection Method | Colorimetric | Fluorometric | Colorimetric | Colorimetric |
| Detection Limit | 1 nmol (10 µM in 100 µL)[2][3] | 0.3 nmol (3 µM in 100 µL) | 1 nmol (in 100 µL)[1] | 0.3 nmol (3 µM in 100 µL)[4] |
| Wavelength (nm) | 405 or 550 nm[2] | Ex/Em = 365/435 nm | 405 or 550 nm[1] | 620 nm[4] |
| Sample Types | Biofluids, cell and tissue extracts[3] | Biofluids, cell and tissue extracts | Variety of samples (suited for higher pH)[5] | Variety of samples (suited for lower pH)[4] |
| Assay Format | 96-well or 384-well plate[2] | 96-well or 384-well plate | 96-well plate[1] | 96-well plate[4] |
| Incubation Time | ~30 minutes[3] | ~15 minutes | 30-60 minutes[1] | ~40 minutes[4] |
Experimental Protocols
Abcam Aldehyde Assay Kit (Colorimetric) (ab112113/AB308323)
This protocol is based on the Abcam Aldehyde Assay Kit (Colorimetric) (AB308323) and is expected to be highly similar for ab112113.
1. Sample Preparation:
-
Tissues or Cells: Homogenize pelleted cells (approximately 5 x 10^5) with 100 µL of ice-cold Aldehyde Assay Buffer. Keep on ice for 10-15 minutes. Centrifuge at 12,000 x g at 4°C for 15 minutes and collect the supernatant.[4]
-
Biological Fluids: Centrifuge samples at 12,000 x g at 4°C for 15 minutes and collect the supernatant.[4]
-
Optional: To minimize matrix effects, filter samples through a 10 kDa spin column.[4]
2. Standard Curve Preparation:
-
Prepare a 5 mM Aldehyde Standard by adding 5 µL of the Aldehyde Standard stock to 95 µL of Aldehyde Assay Buffer.
-
Add 0, 2, 4, 6, 8, and 10 µL of the 5 mM Aldehyde Standard into a series of wells to generate 0, 10, 20, 30, 40, and 50 nmol/well standards.
-
Adjust the volume in each well to 75 µL with Aldehyde Assay Buffer.[4]
3. Assay Procedure:
-
Add 2-20 µL of your sample to the desired wells and adjust the final volume to 75 µL with Aldehyde Assay Buffer.
-
Prepare a Reagent Background Control well with 75 µL of Aldehyde Assay Buffer.
-
Add 13 µL of Aldehyde Indicator to each well (samples, standards, and background control) and mix well.
-
Incubate at room temperature for 30 minutes.
-
Add 12 µL of Aldehyde Developer to each well and mix well.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 530 nm in end-point mode.[4]
Sigma-Aldrich Colorimetric Aldehyde Assay Kit (MAK139)
1. Reagent Preparation:
-
Allow all kit components to come to room temperature.
-
Reconstitute the Aldehyde Standard with 1 mL of Dilution Buffer to create a 10 mM stock solution. Store aliquots at -20°C.[1]
2. Standard Curve Preparation:
-
Dilute the 10 mM Aldehyde Standard to 1000 µM by adding 100 µL of the 10 mM standard to 900 µL of Assay Buffer.
-
Perform serial dilutions of the 1,000 µM standard to create standards ranging from 1 µM to 1,000 µM.
-
Add 50 µL of each standard dilution to a 96-well plate.[1]
3. Assay Procedure:
-
Add 0-50 µL of your sample to the desired wells. Adjust the final volume to 50 µL with Dilution Buffer.
-
Prepare a Master Reaction Mix by adding 5 mL of Assay Solution to one bottle of Aldehyde Detection Reagent. This is enough for one 96-well plate and should be used within 2 hours.
-
Add 50 µL of the Master Reaction Mix to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure the absorbance at 405 nm or 550 nm.[1]
Sigma-Aldrich Colorimetric Aldehyde Assay Kit, Blue (MAK140)
1. Reagent Preparation:
-
Allow all kit components to come to room temperature.
-
Reconstitute the Aldehyde Standard with 1 mL of Assay Buffer to create a 10 mM stock solution. Store aliquots at -20°C.[4]
2. Standard Curve Preparation:
-
Dilute the 10 mM Aldehyde Standard to 100 µM by adding 10 µL of the 10 mM standard to 990 µL of Assay Buffer.
-
Perform 2-fold serial dilutions of the 100 µM standard to create standards ranging from 1.56 µM to 100 µM.
-
Add 50 µL of each standard dilution to a 96-well plate.[4]
3. Assay Procedure:
-
Add 0-50 µL of your sample to the desired wells. Adjust the final volume to 50 µL with Assay Buffer.
-
Prepare a Master Reaction Mix according to the kit instructions.
-
Add the Master Reaction Mix to each well.
-
Incubate at room temperature for 20 minutes, protected from light.
-
Add 50 µL of Blue Enhancer to each well.
-
Incubate for another 20 minutes at room temperature, protected from light.
-
Measure the absorbance between 620 and 660 nm.[4]
Visualizations
Signaling Pathway of an Aldehyde Reactive Probe
Caption: General mechanism of an aldehyde reactive probe.
General Experimental Workflow
References
Correlating DNA Damage Quantification with Cellular Fates: A Comparison of Assays
For researchers, scientists, and drug development professionals, understanding the intricate relationship between DNA damage and subsequent cellular outcomes is paramount. The quantification of specific DNA lesions, such as apurinic/apyrimidinic (AP) sites, provides a critical measure of genotoxic stress. The Aldehyde Reactive Probe (ARP) assay is a widely used method for this purpose. This guide provides a comprehensive comparison of the this compound assay with other key DNA damage and cellular outcome assays, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for your research needs.
Introduction to the this compound Assay
The this compound assay is a sensitive and specific method for the quantification of AP sites, which are one of the most common types of DNA lesions.[1][2] These sites arise from spontaneous base loss or as intermediates in the base excision repair (BER) pathway.[2][3] Unrepaired AP sites can be mutagenic and cytotoxic, leading to mutations, strand breaks, and ultimately, cell death.[2][3] The this compound assay utilizes an aldehyde reactive probe that specifically binds to the aldehyde group of the open-ring form of an AP site. This creates a biotin-tagged site that can be quantified using colorimetric or fluorometric methods, providing a measure of the number of AP sites within a DNA sample.[1][4]
Comparison of Key DNA Damage and Cellular Outcome Assays
Choosing the right assay depends on the specific type of DNA damage being investigated and the cellular outcome of interest. The following table provides a comparison of the this compound assay with two other common DNA damage assays—the Comet assay and the γH2A.X assay—and two key cellular outcome assays—the Annexin V assay for apoptosis and cell cycle analysis by flow cytometry.
| Assay | Principle | Type of DNA Damage/Cellular Outcome Measured | Throughput | Sensitivity | Key Advantages | Key Limitations |
| This compound Assay | Chemical probe (this compound) reacts with aldehyde groups at AP sites, which are then detected via a biotin-streptavidin interaction.[1][4] | Quantifies apurinic/apyrimidinic (AP) sites.[1][4] | High | High (can detect as few as 4-40 AP sites per 10^5 bp).[4] | Specific for AP sites, relatively simple and rapid.[1] | Does not directly measure other types of DNA damage or cellular outcomes. |
| Comet Assay (Single Cell Gel Electrophoresis) | Damaged DNA fragments migrate out of the nucleus under electrophoresis, forming a "comet tail." The intensity of the tail correlates with the amount of DNA damage. | Detects DNA single- and double-strand breaks. | Medium to High | High | Provides information on DNA damage at the single-cell level. | Less specific for the type of DNA damage. |
| γH2A.X Assay | Immunofluorescent detection of phosphorylated histone H2A.X (γH2A.X), which marks sites of DNA double-strand breaks. | Specifically detects DNA double-strand breaks. | High | Very High | Highly specific for double-strand breaks, can be quantified by microscopy or flow cytometry. | Does not detect other forms of DNA damage. |
| Annexin V Assay | Annexin V protein binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. | Detects early to late-stage apoptosis. | High | High | Specific for apoptosis, can be combined with a viability dye (e.g., PI) to distinguish apoptotic from necrotic cells. | Does not provide information on the cause of apoptosis. |
| Cell Cycle Analysis (Flow Cytometry) | Cells are stained with a DNA-intercalating dye (e.g., Propidium Iodide) and their DNA content is measured by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases. | Quantifies the distribution of cells throughout the cell cycle, identifying cell cycle arrest. | High | High | Provides quantitative data on cell cycle distribution. | Does not directly measure DNA damage. |
Correlating this compound Assay Results with Cellular Outcomes
For instance, a study using a novel in vivo imaging technique to detect AP sites, which was validated against the this compound assay, demonstrated that the chemotherapeutic agent temozolomide significantly increases the number of AP sites in tumor models.[5][6] It is well-documented that temozolomide induces both cell cycle arrest and apoptosis in a dose-dependent manner. Therefore, it can be inferred that the increased AP site load, quantifiable by the this compound assay, is a critical upstream event that contributes to these downstream cellular fates.
Experimental Protocols
This compound Assay Protocol (Colorimetric)
This protocol is a generalized procedure based on commercially available kits.
-
DNA Isolation: Isolate genomic DNA from cell or tissue samples using a standard method that minimizes artifactual DNA damage.
-
This compound Reaction:
-
Mix 5 µL of purified genomic DNA (at a concentration of 100 µg/mL) with 5 µL of this compound solution (typically 10 mM).
-
Incubate the mixture for 1 hour at 37°C to allow the this compound reagent to react with the AP sites.
-
-
DNA Purification: Purify the this compound-labeled DNA to remove unbound this compound reagent. This can be done using DNA precipitation or spin columns.
-
Immobilization of DNA:
-
Dilute the this compound-labeled DNA to a standard concentration (e.g., 1 µg/mL).
-
Add 50 µL of the diluted DNA to a well of a DNA high-binding 96-well plate.
-
Add 50 µL of DNA binding solution to each well and incubate at 37°C for 1 hour or overnight at 4°C to allow the DNA to bind to the plate.
-
-
Detection:
-
Wash the plate to remove unbound DNA.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at 37°C.
-
Wash the plate to remove unbound conjugate.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until a blue color develops.
-
Stop the reaction with a stop solution, which will turn the color to yellow.
-
-
Quantification: Read the absorbance at 450 nm using a microplate reader. The number of AP sites is determined by comparing the sample absorbance to a standard curve generated with DNA containing a known number of AP sites.
Comet Assay Protocol (Alkaline)
-
Cell Preparation: Prepare a single-cell suspension from your sample.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Apply a voltage to the electrophoresis tank to allow the fragmented DNA to migrate towards the anode.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail relative to the head using specialized software.
γH2A.X Immunofluorescence Assay Protocol
-
Cell Seeding and Treatment: Seed cells on coverslips or in a multi-well plate and treat as required to induce DNA damage.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2A.X overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2A.X foci per nucleus using image analysis software.
Annexin V Apoptosis Assay Protocol
-
Cell Preparation: Harvest cells and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Cell Cycle Analysis Protocol using Propidium Iodide (PI)
-
Cell Harvest and Fixation: Harvest cells and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Connections: Signaling Pathways and Workflows
To better understand the relationship between DNA damage and cellular outcomes, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1. Simplified signaling pathway from DNA damage to apoptosis.
References
- 1. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cells | An Open Access Journal from MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Aldehyde Reactive Probe (ARP)
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory reagents is a critical component of laboratory safety and chemical handling. This guide provides essential, step-by-step procedures for the proper disposal of Aldehyde Reactive Probe (ARP), a reagent commonly used to detect abasic sites in damaged DNA.
Disclaimer: This document provides general guidance. Always consult the Safety Data Sheet (SDS) specific to the product you are using and adhere to all local, state, and federal regulations, as well as your institution's specific waste disposal policies.
Immediate Safety and Hazard Identification
Before handling or disposing of this compound, it is crucial to understand its potential hazards. This compound is chemically known as N-(Aminooxyacetyl)-N'-(D-biotinoyl)hydrazine and may be supplied as a trifluoroacetic acid salt.[1] While some safety data sheets may indicate no significant hazards under normal use, it is best practice to treat all laboratory chemicals with caution.[2]
Key Hazard Considerations:
-
Chemical Form: this compound is typically a white solid.[1]
-
Storage: this compound should be stored in a freezer at approximately -20°C.[2]
-
Reactivity: As a hydrazine derivative, it may have reactive properties. The trifluoroacetic acid salt form can be corrosive.
-
Decomposition: In the event of a fire, toxic fumes may be released.[2]
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.[2]
This compound Waste Characterization and Segregation
Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure compliant disposal.[4] this compound waste should be classified and handled as hazardous chemical waste.
| Waste Type | Description | Segregation Guideline |
| Unused/Expired this compound | Pure, unadulterated this compound in its original container. | Keep in the original, clearly labeled container. Do not mix with other waste streams. |
| Solutions of this compound | Aqueous or DMSO solutions containing this compound. | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers or bases). |
| Contaminated Labware | Pipette tips, tubes, gloves, etc., contaminated with this compound. | Dispose of as solid chemical waste. Sharps (needles, etc.) must be placed in a designated, puncture-resistant sharps container for chemically contaminated sharps. |
| Experimental Mixtures | Reaction mixtures containing this compound and other chemicals. | These must be treated as a mixed hazardous waste. The container must be labeled with all chemical components and their approximate concentrations. |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the standard operating procedure for disposing of this compound and this compound-contaminated materials.
Experimental Protocol: this compound Disposal
-
Container Selection:
-
For liquid this compound waste (solutions), use a designated, leak-proof, and chemically compatible container with a secure screw-top cap. The container should be clearly labeled "Hazardous Waste."[4]
-
For solid this compound-contaminated waste (gloves, pipette tips), use a designated, durable plastic bag or container clearly labeled "Hazardous Waste."
-
For chemically contaminated sharps, use a designated puncture-resistant sharps container.
-
-
Waste Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag.
-
List all constituents of the waste, including "Aldehyde Reactive Probe (this compound)" or its full chemical name, the solvent (e.g., water, DMSO), and any other chemicals present in the mixture.[4]
-
Include the approximate percentages or concentrations of each component.
-
-
Waste Accumulation:
-
Keep the hazardous waste container sealed at all times, except when adding waste.[4]
-
Store the waste container in a designated Satellite Accumulation Area (SAA), such as a fume hood or a designated cabinet for chemical waste.
-
Ensure secondary containment is used to capture any potential leaks.
-
-
Disposal Request:
-
Once the waste container is nearly full (do not overfill), or if you are finished generating that type of waste, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for waste pickup requests.
-
Important Considerations:
-
DO NOT dispose of this compound solutions down the drain.[2]
-
DO NOT dispose of this compound-contaminated solid waste in the regular trash.
-
If a spill occurs, absorb the material with an inert absorbent material (e.g., sand, vermiculite), place it in a sealed container, and dispose of it as hazardous waste.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of Aldehyde Reactive Probe (this compound).
References
Essential Safety and Handling Guide for Aldehyde-Reactive Probe (ARP)
This guide provides crucial safety and logistical information for the handling and disposal of Aldehyde-Reactive Probe (ARP), a chemical used by researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this substance.
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE are paramount to minimize exposure to this compound. The following table summarizes the recommended PPE and engineering controls.
| Control Type | Specification | Purpose |
| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. | To minimize inhalation of dust or vapors. |
| Ensure eyewash stations and safety showers are readily accessible. | To provide immediate decontamination in case of accidental exposure. | |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield may be necessary if there is a splash hazard. | To protect eyes from dust particles and splashes. |
| Skin Protection | Chemically resistant, impermeable gloves (e.g., nitrile, neoprene). | To prevent skin contact. |
| A lab coat or other protective clothing should be worn. Wear long sleeves. | To protect skin and personal clothing from contamination. | |
| Respiratory Protection | In case of inadequate ventilation or when dusts are generated, a NIOSH-approved respirator is required. | To prevent inhalation of hazardous dust or vapors. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe dust or vapor.
-
Wash hands thoroughly after handling the product.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Keep away from heat, sparks, and open flames.
-
Take precautionary measures against static discharge.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store in a freezer at -20°C for long-term storage.
-
Keep away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.
Accidental Release and Disposal Measures
In the event of a spill or the need for disposal, the following procedures should be followed to mitigate risks and ensure environmental safety.
| Procedure | Action |
| Spill Response | Evacuate personnel from the spillage area. Ventilate the area. Wear appropriate PPE as outlined above. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Prevent the material from entering drains or waterways. |
| Disposal | Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain. Contaminated packaging should be treated as hazardous waste. |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for the safe handling of Aldehyde-Reactive Probe from receipt to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
